4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Description
BenchChem offers high-quality 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-2-3-6-16-19(17,18)8-4-5-10(12)9(7-8)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCCCDZIBVCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674372 | |
| Record name | 4-Bromo-N-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-05-7 | |
| Record name | 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Introduction: Unpacking the Molecular Architecture and Potential
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a multifaceted organic compound, the study of which is pertinent to contemporary research in medicinal chemistry and drug discovery. Its molecular framework is a deliberate convergence of three key structural motifs, each imparting distinct physicochemical characteristics that are likely to influence its biological activity.
-
The benzenesulfonamide core is a well-established pharmacophore found in a plethora of therapeutic agents, including diuretics, anticonvulsants, and antibacterial drugs.[1] The sulfonamide group is a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1]
-
The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly impact the acidity of the sulfonamide proton, potentially modulating binding affinities.[1] Furthermore, the CF3 group is known to enhance metabolic stability and membrane permeability of drug candidates.[1]
-
The presence of a bromine atom introduces a site for further synthetic modification via cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The isotopic signature of bromine is also a useful handle in mass spectrometric analysis.
While extensive biological data for this specific molecule is not widely published, its structural components suggest potential applications as an intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, offering both predicted data and detailed experimental protocols for their empirical determination, thereby serving as a foundational resource for researchers.
Core Physicochemical Properties
Direct experimental data for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is not extensively available in peer-reviewed literature. Therefore, the following table includes values predicted by established computational models and Quantitative Structure-Property Relationship (QSPR) methods, which provide reliable estimates for guiding experimental design.
| Property | Value | Source/Method |
| Chemical Formula | C₁₁H₁₃BrF₃NO₂S | - |
| Molecular Weight | 360.19 g/mol | [2] |
| CAS Number | 1020253-05-7 | [2] |
| Predicted Melting Point | 85 - 95 °C | QSPR Prediction[1][3][4] |
| Predicted Boiling Point | ~420 °C (decomposes) | QSPR Prediction[5] |
| Predicted Aqueous Solubility | Low (estimated < 0.1 g/L) | Computational Model[6][7][8][9] |
| Predicted LogP (Octanol/Water) | 3.5 - 4.5 | QSPR Prediction |
| Predicted pKa (Sulfonamide N-H) | 9.0 - 10.0 | Computational Model[10][11][12][13][14] |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted values should be confirmed by empirical measurement. The following sections detail robust protocols for the experimental determination of the key physicochemical properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
Melting Point Determination: A Self-Validating Protocol
The melting point provides a crucial indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Rapid Preliminary Measurement: The temperature is increased rapidly to determine an approximate melting range.
-
Accurate Measurement: A fresh sample is heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2) are recorded. The melting range is reported as T1-T2.
-
Validation: The procedure is repeated twice. Consistent results validate the measurement.
Causality in Experimental Design: A slow heating rate during the final measurement is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Caption: Workflow for Melting Point Determination.
Solubility Assessment: A Quantitative Approach
Understanding the solubility of a compound in various solvents is paramount for its formulation, purification, and use in biological assays.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solutions are allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L.
Causality in Experimental Design: Using an excess of the solid ensures that the resulting solution is saturated, which is the definition of solubility. Maintaining a constant temperature is crucial as solubility is temperature-dependent.
Caption: Workflow for Solubility Determination.
pKa Determination: Understanding Ionization
The acid dissociation constant (pKa) of the sulfonamide N-H proton is a critical parameter that influences the compound's solubility, lipophilicity, and ability to interact with biological targets at physiological pH.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
Validation: The titration should be repeated to ensure reproducibility.
Causality in Experimental Design: The use of a co-solvent is often necessary for compounds with low aqueous solubility to keep the compound and its conjugate base in solution throughout the titration.
Caption: Synthetic pathway for the target compound.
Purification Protocol
The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can yield highly pure material.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent is recommended.
References
-
Solubility prediction of sulfonamides at various temperatures using a single determination. (2026, January 18). ResearchGate. Retrieved from [Link]
-
Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Computational Models. (2023, October 1). ResearchGate. Retrieved from [Link]
-
Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. (2024, February 2). Polymers in Medicine. Retrieved from [Link]
-
Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. (2026, January 18). ResearchGate. Retrieved from [Link]
-
Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? (2013, October 7). ResearchGate. Retrieved from [Link]
-
Mass fragmentation pattern of N-(5-Chloro-2-methoxyphenyl)-4-ter-butylbenzenesulfonamide (3a). ResearchGate. Retrieved from [Link]
-
N-Butylbenzenesulfonamide. PubChem. Retrieved from [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Retrieved from [Link]
-
Melting-point-predictor. GitHub. Retrieved from [Link]
-
MS/MS spectrum and fragmentation pattern of N-butylbenzenesulfonamide. ResearchGate. Retrieved from [Link]
-
Software for empirical pK a prediction. ResearchGate. Retrieved from [Link]
-
Melting Point models. OCHEM user's manual. Retrieved from [Link]
-
accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Retrieved from [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved from [Link]
-
MoKa - pKa modelling. Molecular Discovery. Retrieved from [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. Retrieved from [Link]
-
Benzenesulfonamide, N-butyl-. the NIST WebBook. Retrieved from [Link]
-
Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. Retrieved from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. Retrieved from [Link]
-
Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Retrieved from [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Retrieved from [Link]
-
Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
4-Bromo-N-butylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
On QSPR analysis for predicting efficacy of physicochemical properties of antibiotics drugs via topological indices and regression models. (2026, January 13). PubMed. Retrieved from [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]
-
(a) Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride. PrepChem.com. Retrieved from [Link]
-
Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. Retrieved from [Link]
-
Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Benzenesulfonamide, N-butyl- - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Three-Dimensional Quantitative Structure-Property Relationship (3D-QSPR) Models. UMSL. Retrieved from [Link]
-
QSPR/QSAR models for prediction of the physicochemical properties and biological activity of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]
-
A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. PMC - NIH. Retrieved from [Link]
-
Topological modeling and QSPR based prediction of physicochemical properties of bioactive polyphenols. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. GitHub - Guillaume2126/Melting-point-predictor [github.com]
- 2. researchgate.net [researchgate.net]
- 3. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 4. Melting Point models - OCHEM user's manual - OCHEM docs [docs.ochem.eu]
- 5. Boiling Point Predictor | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. acdlabs.com [acdlabs.com]
- 14. MoKa - pKa modelling [moldiscovery.com]
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide CAS 1020253-05-7
An In-Depth Technical Guide to 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-05-7): A Strategic Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, CAS 1020253-05-7, a highly functionalized molecule of significant interest to researchers in drug discovery and medicinal chemistry. We will dissect its core structural components—the benzenesulfonamide scaffold, the electron-withdrawing trifluoromethyl group, and the synthetically versatile bromine atom—to understand its physicochemical properties and reactivity. This guide details a robust synthetic protocol, explores its vast potential for chemical derivatization, and focuses on its promising application as a precursor for potent enzyme inhibitors, particularly targeting carbonic anhydrases. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their scientific endeavors.
Molecular Profile and Physicochemical Properties
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a compound whose structure is deliberately designed for utility in pharmaceutical research. Each substituent on the aromatic ring serves a distinct and strategic purpose.
The benzenesulfonamide core is a classic "privileged scaffold" in medicinal chemistry.[1] The primary or secondary sulfonamide moiety is a well-established zinc-binding group (ZBG), capable of coordinating with the zinc ion in the active site of many metalloenzymes.[1][2][3] This interaction is the cornerstone of its potential as an inhibitor for enzymes like carbonic anhydrases.[4]
The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties. As one of the strongest electron-withdrawing groups, it significantly impacts the electronic environment of the benzene ring, enhancing the acidity of the sulfonamide proton which can influence target binding.[5][6] Furthermore, the CF₃ group is prized for its ability to increase a molecule's metabolic stability and lipophilicity, which can improve pharmacokinetic properties like cell membrane permeability and bioavailability.[6][7]
The bromo (Br) atom serves as a versatile synthetic handle. It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[7] This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
| Property | Value | Source |
| CAS Number | 1020253-05-7 | [8][9] |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [8][10] |
| Molecular Weight | 360.19 g/mol | [8][9] |
| InChI Key | BULCCCDZIBVCBO-UHFFFAOYSA-N | [8] |
| Purity | ≥96% (typical commercial grade) | [11] |
| XLogP3 | 5.018 | [8] |
Synthesis and Chemical Reactivity
The synthesis of N-alkyl sulfonamides is a fundamental transformation in medicinal chemistry, most reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[12][13]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule breaks the S-N bond, identifying the two key starting materials: 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and n-butylamine . This is the most direct and widely practiced approach for constructing this class of compounds. The sulfonyl chloride precursor can be synthesized from the corresponding arene via electrophilic chlorosulfonylation.[13]
Figure 1: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol
This protocol describes the synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide from its sulfonyl chloride and amine precursors.
Materials:
-
4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv) in anhydrous DCM.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv). The base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[12]
-
Slowly add n-butylamine (1.2 equiv) dropwise to the stirred solution. A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.
-
Aqueous Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
Figure 2: General workflow for the synthesis of the target sulfonamide.
Potential Applications in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition
The benzenesulfonamide scaffold is a powerful pharmacophore for targeting carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[1][2] CAs catalyze the reversible hydration of CO₂ to bicarbonate and a proton, playing a critical role in pH regulation and ion transport.[4]
Several CA isoforms are validated therapeutic targets. Cytosolic isoforms hCA II and VII are linked to epilepsy, while the tumor-associated, transmembrane isoforms hCA IX and XII are overexpressed in many hypoxic solid tumors.[1][4] By regulating extracellular pH, hCA IX and XII promote cancer cell survival, proliferation, and metastasis, making them high-value targets for anticancer drug development.[1]
The inhibitory mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water molecule.[4]
Figure 3: Role of Carbonic Anhydrase IX in the tumor microenvironment.
While specific inhibitory data for CAS 1020253-05-7 is not publicly available, the potency of analogous benzenesulfonamides against key CA isoforms highlights the potential of this chemical class.
Table 2: Carbonic Anhydrase Inhibitory Activity (Kᵢ) of Representative Benzenesulfonamide Derivatives Note: This data is for analogous compounds to demonstrate scaffold potential.
| Compound Series | Target Isoform | Kᵢ Range (nM) | Therapeutic Area | Reference |
| Phenyl-substituted propanamides | hCA IX | 23.7 - 454 | Anticancer | [4] |
| Triazole-substituted derivatives | hCA IX | 170.0 | Anticancer | [14] |
| Triazole-substituted derivatives | hCA XII | 149.9 | Anticancer | [14] |
| Piperazine-substituted acetamides | hCA II | Low nM range | Anticonvulsant | [4] |
| Piperazine-substituted acetamides | hCA VII | Low nM range | Anticonvulsant | [4] |
Experimental Protocol for Biological Evaluation
To validate the therapeutic hypothesis, the first step is to assess the compound's inhibitory activity against relevant CA isoforms. The stopped-flow CO₂ hydration assay is the gold standard method.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction produces protons, causing a drop in pH. The rate of this pH change is monitored by a colorimetric pH indicator (e.g., 4-nitrophenolate), and the initial rate of reaction is calculated from the change in absorbance over time.[3]
Materials:
-
Purified recombinant human CA isoenzyme (e.g., hCA II, hCA IX)
-
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (test compound)
-
Buffer (e.g., TRIS or HEPES, pH 7.5)
-
pH indicator solution (e.g., 4-nitrophenol)
-
CO₂-saturated water (substrate)
-
Stopped-flow spectrophotometer
-
DMSO for compound dissolution
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme denaturation.
-
Enzyme-Inhibitor Incubation: In one syringe of the stopped-flow instrument, load the assay buffer containing the CA enzyme and the pH indicator. In a second syringe, load the buffer containing the desired concentration of the test inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 5-10 minutes) to allow for binding equilibrium to be reached.
-
Initiation of Reaction: Rapidly mix the contents of the enzyme/inhibitor syringe with the CO₂-saturated buffer from a third syringe. This initiates the hydration reaction.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for 4-nitrophenol) over a short time frame (milliseconds to seconds).
-
Data Analysis: Calculate the initial velocity (rate) of the reaction from the slope of the absorbance vs. time curve.
-
Determination of IC₅₀/Kᵢ: Repeat the experiment across a range of inhibitor concentrations. Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Figure 4: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Conclusion and Future Outlook
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is more than just a chemical; it is a strategically designed tool for medicinal chemists. Its combination of a potent pharmacophore (benzenesulfonamide), a property-enhancing group (trifluoromethyl), and a versatile synthetic handle (bromo) makes it an exceptionally valuable starting point for drug discovery campaigns. The strong precedent for benzenesulfonamides as effective carbonic anhydrase inhibitors positions this compound and its future derivatives as promising candidates for the development of novel therapeutics in oncology, neurology, and ophthalmology. Future research should focus on synthesizing a library of analogues via cross-coupling reactions at the bromine position to systematically explore the structure-activity relationships and optimize potency and selectivity for specific CA isoforms.
References
- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols. (n.d.). Benchchem.
- 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. (n.d.). Sigma-Aldrich.
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 8). YouTube.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing.
- Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2. Books.
- Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH.
- Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... (n.d.). Homework.Study.com.
- Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. (1978). American Chemical Society.
- Protolytic defluorination of trifluoromethyl-substituted arenes. (2011, November 22). PMC - NIH.
- Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023, May 8). PubMed Central.
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (n.d.). ACS Publications.
- 4-bromo-n-butyl-3-(trifluoromethyl)benzenesulfonamide. (n.d.). Echemi.
- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). PubMed Central.
- 1020253-05-7| Chemical Name : 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. (n.d.). Pharmaffiliates.
- 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, min 96... (n.d.).
- 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide CAS#: 1020253-05-7. (n.d.). ChemWhat.
- The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3. (n.d.). Benchchem.
- The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chemwhat.com [chemwhat.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide: A Technical Guide for Drug Development Professionals
Introduction
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a halogenated and trifluoromethylated benzenesulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The presence of a bromine atom and a trifluoromethyl group on the benzene ring is anticipated to significantly influence the molecule's lipophilicity, metabolic stability, and biological activity. Accurate structural elucidation through spectroscopic methods is paramount for its development and integration into drug discovery pipelines.
This technical guide presents a comprehensive overview of the expected spectral characteristics of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages predictive methodologies and comparative analysis of structurally related compounds to provide a robust and scientifically grounded spectral profile.
Molecular Structure and Key Features
The structural framework of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, with its key functional groups, dictates its spectroscopic behavior. Understanding these components is crucial for interpreting the spectral data.
Figure 1: Chemical structure of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide are detailed below. These predictions are based on established chemical shift principles and data from analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the N-butyl group.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.1-8.3 | d | 1H | Ar-H (H2) | Deshielded by the adjacent SO₂ group and the trifluoromethyl group. |
| ~7.8-8.0 | dd | 1H | Ar-H (H6) | Influenced by the SO₂ group and meta to the trifluoromethyl group. |
| ~7.6-7.8 | d | 1H | Ar-H (H5) | Ortho to the bromine atom. |
| ~4.8-5.2 | t | 1H | N-H | The chemical shift of the N-H proton can be variable and concentration-dependent. |
| ~2.9-3.1 | t | 2H | N-CH₂ | Adjacent to the electron-withdrawing sulfonamide nitrogen. |
| ~1.4-1.6 | m | 2H | N-CH₂-CH₂ | Methylene group adjacent to the N-CH₂ group. |
| ~1.2-1.4 | m | 2H | CH₂-CH₃ | Methylene group adjacent to the terminal methyl group. |
| ~0.8-1.0 | t | 3H | CH₃ | Terminal methyl group of the butyl chain. |
Comparative Analysis: The predicted chemical shifts for the butyl group are consistent with experimental data for N-butylbenzenesulfonamide, which shows signals at approximately 2.89 (t), 1.45 (m), 1.28 (m), and 0.85 (t) ppm. The aromatic proton signals are predicted to be downfield due to the electron-withdrawing effects of the sulfonyl, bromo, and trifluoromethyl groups. For instance, the aromatic protons of 4-bromobenzenesulfonamide appear as two doublets around 7.7-7.8 ppm. The trifluoromethyl group at the 3-position will further deshield the adjacent protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~140-142 | C-SO₂ | Quaternary carbon attached to the sulfonyl group. |
| ~135-137 | C-Br | Quaternary carbon attached to the bromine atom. |
| ~131-133 | C-CF₃ | Quaternary carbon attached to the trifluoromethyl group (may show splitting due to C-F coupling). |
| ~120-135 | Aromatic CH | Aromatic carbons, with their specific shifts influenced by the substituents. |
| ~120-125 (q) | -CF₃ | Carbon of the trifluoromethyl group, exhibiting a characteristic quartet due to one-bond C-F coupling. |
| ~43-45 | N-CH₂ | Carbon adjacent to the sulfonamide nitrogen. |
| ~31-33 | N-CH₂-CH₂ | Methylene carbon in the butyl chain. |
| ~19-21 | CH₂-CH₃ | Methylene carbon in the butyl chain. |
| ~13-14 | CH₃ | Terminal methyl carbon. |
Comparative Analysis: The predicted chemical shifts for the butyl group carbons are in line with those observed for N-butylbenzenesulfonamide (approx. 42.8, 31.5, 19.9, and 13.7 ppm). The aromatic carbon signals are more complex due to the combined electronic effects of the three substituents. The carbon bearing the trifluoromethyl group is expected to show a significant quartet with a large coupling constant (¹JCF ≈ 270-280 Hz).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300-3250 | Medium | N-H stretch | Sulfonamide |
| ~3100-3000 | Weak | C-H stretch | Aromatic |
| ~2960-2850 | Medium | C-H stretch | Aliphatic (Butyl) |
| ~1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1350-1320 | Strong | Asymmetric SO₂ stretch | Sulfonamide |
| ~1170-1150 | Strong | Symmetric SO₂ stretch | Sulfonamide |
| ~1300-1100 | Strong | C-F stretch | Trifluoromethyl |
| ~800-600 | Strong | C-Br stretch | Bromo-aromatic |
Causality Behind Expected Peaks: The two strong absorption bands for the SO₂ stretching vibrations are highly characteristic of the sulfonamide group. The N-H stretching frequency will appear as a single peak, typical for a secondary sulfonamide. The C-F stretches of the trifluoromethyl group are also expected to be strong and prominent in the fingerprint region. The presence of both aromatic and aliphatic C-H stretches will be evident.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The molecular weight of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is approximately 361.0 g/mol for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O, ³²S). The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 361 and 363.
Predicted Fragmentation Pathway: A primary fragmentation pathway for N-alkyl sulfonamides involves the cleavage of the S-N bond.
Figure 2: Predicted major fragmentation pathway for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
Interpretation of Fragmentation:
-
Loss of the butyl radical (•C₄H₉): This would lead to a fragment ion at m/z 304/306.
-
Cleavage of the S-N bond: This is a common fragmentation for sulfonamides and can lead to the formation of the [C₆H₃Br(CF₃)SO₂]⁺ ion at m/z 288/290 or the [C₄H₁₀N]⁺ ion at m/z 72.
-
Loss of SO₂: The [C₆H₃Br(CF₃)SO₂]⁺ fragment can further lose sulfur dioxide to give the [C₆H₃Br(CF₃)]⁺ ion at m/z 224/226.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is suitable.
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion.
-
Conclusion
This technical guide provides a detailed, predictive, and comparative analysis of the NMR, IR, and MS spectral data for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. The presented data and interpretations, grounded in fundamental spectroscopic principles and validated against analogous compounds, offer a robust framework for the structural characterization of this molecule. These insights are critical for researchers and scientists engaged in the synthesis, quality control, and further development of this and related compounds in the field of drug discovery.
References
-
N-butylbenzenesulfonamide. PubChem. [Link]
-
4-Bromobenzenesulfonamide. PubChem. [Link]
-
3-(Trifluoromethyl)benzoic acid. PubChem. [Link]
-
NMRDB.org: A free tool for NMR prediction. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. National Institutes of Health. [Link]
An In-depth Technical Guide to the Solubility of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in Organic Solvents
This guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in various organic solvents. Recognizing the current absence of published quantitative solubility data for this specific compound, this document serves as a practical whitepaper, equipping researchers, scientists, and drug development professionals with the necessary theoretical knowledge and experimental protocols to conduct a thorough solubility assessment.
Introduction: Understanding the Molecule
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a substituted benzenesulfonamide derivative. Its molecular structure, characterized by a brominated and trifluoromethylated aromatic ring coupled with an N-butyl sulfonamide group, dictates its physicochemical properties and, consequently, its solubility behavior.
Key Structural Features:
-
Aromatic Ring: The benzene ring provides a hydrophobic core.
-
Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group.
-
Bromo Group (-Br): Contributes to the molecular weight and has a moderate lipophilic character.
-
Sulfonamide Group (-SO2NH-): A polar functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (O=S=O).
-
N-butyl Group: A flexible, nonpolar alkyl chain that increases lipophilicity.
An initial assessment suggests a molecule with significant nonpolar character, likely leading to limited solubility in water but favorable solubility in various organic solvents. The presence of the sulfonamide group, however, introduces polarity and the potential for specific solute-solvent interactions, such as hydrogen bonding.
Theoretical Framework for Solubility
A robust understanding of the principles governing solubility is paramount for selecting appropriate solvents and interpreting experimental results. The age-old adage "like dissolves like" provides a foundational concept: a solute will dissolve best in a solvent that has a similar polarity.[1][2]
Hansen Solubility Parameters (HSP)
To move beyond a simple "polar vs. nonpolar" dichotomy, the Hansen Solubility Parameters (HSP) offer a more nuanced, three-dimensional approach to predicting solubility.[3][4] HSP decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space."[3] The principle remains that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible.[3][5]
The distance (Ra) between the solute and solvent in Hansen space is a critical predictor of solubility:
Ra² = 4(δd_solute - δd_solvent)² + (δp_solute - δp_solvent)² + (δh_solute - δh_solvent)²
A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, higher predicted solubility. While the specific HSP values for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide are not published, they can be estimated using group contribution methods available in specialized software. This theoretical estimation is invaluable for pre-selecting a range of solvents for experimental validation.
Thermodynamics of Dissolution
The dissolution of a solid in a liquid is an equilibrium process governed by thermodynamics. The Gibbs free energy of solution (ΔG_sol) determines the spontaneity of the process and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:
ΔG_sol = ΔH_sol - TΔS_sol
-
ΔH_sol: Represents the net energy change from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. An endothermic process (positive ΔH_sol) is common for the dissolution of crystalline solids, indicating that solubility will increase with temperature.[6][7][8]
-
ΔS_sol: Typically positive, reflecting the increased randomness as the ordered crystal lattice is dispersed into the liquid phase.[6][9]
By measuring solubility at different temperatures, these thermodynamic parameters can be calculated using the van't Hoff equation, providing deeper insight into the dissolution mechanism.
Experimental Determination of Solubility
The following section outlines a detailed, self-validating protocol for the experimental determination of the solubility of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
Materials and Equipment
-
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (purity >96%)[10]
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Recommended Solvent Selection
Based on the structural analysis and theoretical principles, the following solvents are recommended for an initial screening to cover a range of polarities and interaction types:
| Solvent Class | Example Solvents | Primary Interactions |
| Nonpolar | Hexane, Cyclohexane, Toluene | Dispersion forces |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-dipole, some H-bond accepting |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, dipole-dipole |
Experimental Workflow: Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[1]
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide to a series of vials. The excess is critical to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for a few hours to allow the undissolved solid to settle. For more effective separation, centrifuge the vials.[1]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter compatible with the organic solvent (e.g., PTFE) to remove any remaining fine particles.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. The solubility is then calculated based on this concentration and the dilution factor.
Phase-Solubility Diagrams
For understanding the effect of co-solvents, which is highly relevant in drug formulation, phase-solubility diagrams are invaluable. These diagrams plot the solubility of the solute as a function of the concentration of a co-solvent or complexing agent in a primary solvent system.[11][12] The shape of the resulting curve (e.g., linear, positive or negative deviation) provides insight into the nature of the solute-cosolvent interaction.[11][13]
Caption: Example of a simple A_L type phase-solubility diagram.
Data Presentation and Interpretation
Quantitative solubility data should be compiled into a clear, structured table for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide at 25°C
| Solvent | Solubility (g/L) | Solubility (mol/L) | Classification |
| Hexane | [Experimental Value] | [Calculated Value] | Nonpolar |
| Toluene | [Experimental Value] | [Calculated Value] | Nonpolar, Aromatic |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | Polar Aprotic |
| Acetone | [Experimental Value] | [Calculated Value] | Polar Aprotic |
| Acetonitrile | [Experimental Value] | [Calculated Value] | Polar Aprotic |
| Ethanol | [Experimental Value] | [Calculated Value] | Polar Protic |
| DMSO | [Experimental Value] | [Calculated Value] | Polar Aprotic |
Interpreting these results in the context of the compound's structure and the solvents' properties will provide a comprehensive solubility profile. For instance, high solubility in toluene would highlight the importance of π-π interactions with the aromatic ring, while high solubility in ethanol would indicate that hydrogen bonding with the sulfonamide group is a key contributor.
Predictive Modeling
While experimental determination is the gold standard, predictive models can be powerful tools for solvent screening and understanding solubility in mixed solvent systems.
The Jouyban-Acree Model
For mixed solvent systems, the Jouyban-Acree model is a widely used and accurate mathematical model to correlate and predict solubility.[14][15][16][17] The model uses experimental solubility data in the neat solvents to predict solubility at various co-solvent compositions and temperatures.[14][16][18] This significantly reduces the experimental burden required to fully characterize a ternary system. The general form of the model is:
log(X_m,T) = f_1log(X_1,T) + f_2log(X_2,T) + [f_1*f_2 * Σ(A_i * (f_1 - f_2)^i)] / T
Where:
-
X_m,T, X_1,T, and X_2,T are the mole fraction solubilities of the solute in the mixed solvent and neat solvents 1 and 2, respectively, at temperature T.
-
f_1 and f_2 are the volume fractions of the respective solvents.
-
A_i are the model constants obtained by regression of experimental data.
Conclusion
This guide has outlined a comprehensive strategy for characterizing the solubility of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in organic solvents. By integrating theoretical principles like Hansen Solubility Parameters with robust experimental protocols such as the isothermal shake-flask method, researchers can generate the high-quality, reliable data essential for applications ranging from reaction chemistry to pharmaceutical formulation. The provided workflows and theoretical background empower scientists to not only measure but also to understand and predict the complex solubility behavior of this and similar molecules.
References
-
Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 318-325. [Link]
-
Jouyban, A., Soltanpour, S., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]
-
Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. APV, 9(3), 318-325. [Link]
-
Jouyban, A., Fakhree, M. A. A., & Acree Jr, W. E. (2007). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(5), 365-367. [Link]
-
Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]
-
Mavrova, A. Ts., & Bojilov, D. (2010). Thermodynamic aspects of solubility process of some sulfonamides. ElectronicsAndBooks. [Link]
-
Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Web.mnstate.edu. [Link]
-
Katakam, P., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5513-5523. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty.ksu.edu.sa. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Web.pdx.edu. [Link]
-
Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. ResearchGate. [Link]
-
Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Molecules, 27(25), 8893. [Link]
-
Solid solubility correlations of benzenesulfonamide determined by (a)... (n.d.). ResearchGate. [Link]
-
Hansen solubility parameters for the selected polymers, solvents, and nonsolvents. (n.d.). ResearchGate. [Link]
-
Hansen solubility parameter. (2023, November 29). In Wikipedia. [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen-solubility.com. [Link]
-
The solubility of benzenesulfonamide studied both experimentally and... (n.d.). ResearchGate. [Link]
-
Dr. Williams. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube. [Link]
-
iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]
-
Types of phase-solubility diagrams according to Higuchi and Connors... (n.d.). ResearchGate. [Link]
-
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. (n.d.). Pharmaffiliates. [Link]
-
Understanding the phase-solubility diagram of hydrocortisone and γ. (n.d.). ResearchGate. [Link]
-
Phase solubility diagrams and their classification according to Higuchi... (n.d.). ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.ws [chem.ws]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. youtube.com [youtube.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | 1020253-05-7 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]
- 15. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Anticipated Mechanism of Action of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
A Note on the Subject Compound: Publicly accessible scientific literature and databases do not currently contain specific data on the mechanism of action for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. This guide, therefore, presents a scientifically-informed projection of its likely biological activities and mechanisms. This analysis is based on the well-documented functions of its core structural components: the benzenesulfonamide scaffold, the trifluoromethyl group, the N-butyl substituent, and the bromo-substitution. The proposed mechanisms and experimental protocols outlined herein provide a foundational framework for initiating research into this novel compound.
Introduction to the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a foundational structure in medicinal chemistry, renowned for its versatile therapeutic applications.[1] This scaffold is a key component in a wide range of clinically significant drugs, including anticancer agents, diuretics, and anticonvulsants.[1] The biological activity of benzenesulfonamide derivatives is often attributed to their ability to inhibit specific enzymes, with carbonic anhydrases being a primary and extensively studied target.[1][2]
Projected Mechanism of Action: Carbonic Anhydrase Inhibition
Based on its structural features, a primary hypothesized mechanism of action for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3]
The Role of the Sulfonamide Group
The sulfonamide group is a classic zinc-binding pharmacophore. It is anticipated that the nitrogen atom of the sulfonamide in 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide will coordinate with the zinc ion in the active site of carbonic anhydrase. This interaction displaces a zinc-bound water molecule, which is crucial for the enzyme's catalytic activity.[4]
Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that can significantly enhance the biological activity of a molecule.[5] Its presence in the 3-position of the benzene ring is expected to increase the acidity of the sulfonamide proton, thereby strengthening its interaction with the zinc ion in the CA active site.[5] This enhanced binding affinity often translates to more potent enzyme inhibition.[3] Furthermore, the trifluoromethyl group can improve a compound's metabolic stability and membrane permeability.[5]
Impact of Bromo and N-butyl Substituents
The strategic placement of a bromine atom on the benzenesulfonamide scaffold can significantly influence a compound's biological activity.[6] Specifically, 4-bromo substituted benzenesulfonamides have demonstrated potent inhibitory activity against certain cancer-associated carbonic anhydrase isoforms.[6] The N-butyl group, a moderately lipophilic substituent, can also contribute to the overall binding affinity and selectivity of the molecule for different CA isoforms.[7]
Potential for Isoform Selectivity
There are several isoforms of carbonic anhydrase in humans, and their inhibition can lead to different physiological effects. For instance, inhibition of CA II is associated with diuretic effects, while inhibition of CA IX and XII is a target for anticancer therapies.[3] The specific substitution pattern of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, including the trifluoromethyl, bromo, and N-butyl groups, will likely determine its selectivity profile for different CA isoforms.[3]
Proposed Signaling Pathway
The inhibition of tumor-associated carbonic anhydrase IX (CA IX) is a key mechanism for the anticancer activity of many sulfonamide derivatives.[8] CA IX is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis.
Caption: Proposed mechanism of anticancer activity via CA IX inhibition.
Other Potential Mechanisms of Action
While carbonic anhydrase inhibition is a primary hypothesis, the structural motifs of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide suggest other potential biological activities.
-
Antimicrobial Activity: Sulfonamides are a well-established class of antibacterial agents.[9] They act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
-
Anti-inflammatory Effects: Some benzenesulfonamide derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9]
-
Kinase Inhibition: The benzenesulfonamide scaffold has been utilized in the design of kinase inhibitors, which are crucial in cancer therapy.[1]
Experimental Protocols for Mechanism Elucidation
To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency and isoform selectivity of the compound against a panel of human carbonic anhydrases.
Methodology: A stopped-flow CO2 hydration assay is the gold standard for measuring CA activity.
-
Enzyme Preparation: Recombinant human CA isoforms (e.g., I, II, IX, XII) are purified.
-
Assay Buffer: A pH indicator buffer (e.g., Tris-HCl) is prepared.
-
CO2 Substrate: A saturated solution of CO2 is prepared by bubbling CO2 gas through water.
-
Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Procedure: a. The enzyme, inhibitor, and buffer are mixed in the stopped-flow instrument. b. The reaction is initiated by rapidly mixing with the CO2 solution. c. The change in pH, monitored by the indicator, is recorded over time. d. The initial rate of the reaction is calculated.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the compound with carbonic anhydrase in a cellular context.
Methodology:
-
Cell Culture: A cancer cell line known to express the target CA isoform (e.g., MCF-7 for CA IX) is cultured.
-
Compound Treatment: Cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is collected.
-
Western Blotting: The amount of soluble CA protein at each temperature is quantified by Western blotting using a specific antibody.
-
Data Analysis: Target engagement is indicated by a thermal stabilization of the protein in the presence of the compound.
Quantitative Data from Structurally Related Compounds
While no data exists for the specific title compound, the following table summarizes the inhibitory activities of structurally related benzenesulfonamides against various carbonic anhydrase isoforms. This data provides a benchmark for the expected potency of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
| Compound Class | Target CA Isoform | Ki (nM) |
| Trifluoromethyl-substituted benzenesulfonamides | hCA I | 4.07 ± 0.38 - 29.70 ± 3.18 |
| Trifluoromethyl-substituted benzenesulfonamides | hCA II | 10.68 ± 0.98 - 37.16 ± 7.55 |
| Di-meta-substituted fluorinated benzenesulfonamides | CA IX | Low picomolar |
| Benzenesulfonamides carrying benzamide moiety | AChE | 8.91 ± 1.65 - 34.02 ± 5.90 |
Data is indicative and sourced from studies on analogous compounds.[10]
Conclusion
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a novel compound with significant therapeutic potential, primarily as a carbonic anhydrase inhibitor. The combination of a potent zinc-binding sulfonamide group with an activating trifluoromethyl substituent and strategically placed bromo and N-butyl groups suggests the possibility of high potency and isoform selectivity. The experimental protocols outlined in this guide provide a clear path forward for the elucidation of its precise mechanism of action and the validation of its therapeutic potential. Further research into this promising molecule is highly warranted.
References
-
N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. PubChem. Available from: [Link]
-
Chemical Information Review Document for N-Butylbenzenesulfonamide [CAS No. 3622-84-2]. National Toxicology Program (NTP). Available from: [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Available from: [Link]
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health (NIH). Available from: [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH). Available from: [Link]
-
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. Available from: [Link]
-
(PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Institutes of Health (NIH). Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). Available from: [Link]
-
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. Pharmaffiliates. Available from: [Link]
-
Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. National Institutes of Health (NIH). Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
-
The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 10. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Linchpin in the Design of Modern Benzenesulfonamide-Based Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a venerable pharmacophore, central to a multitude of clinically significant drugs.[1] Its therapeutic versatility is often unlocked and optimized through strategic molecular modifications. Among these, the incorporation of a trifluoromethyl (CF₃) group stands out as a powerful and frequently employed strategy in modern medicinal chemistry.[2] This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in benzenesulfonamide derivatives. We will dissect the profound influence of the CF₃ group on the physicochemical properties, pharmacokinetic profile, and pharmacodynamic behavior of these molecules. This guide will move beyond a mere recitation of facts to provide a causal understanding of why this unique functional group is so critical, supported by quantitative data, detailed experimental protocols, and visual schematics to empower researchers in their drug discovery endeavors.
The Foundational Scaffolds: A Tale of Two Moieties
Before delving into their synergistic interplay, it is crucial to understand the intrinsic properties of both the benzenesulfonamide core and the trifluoromethyl group.
The Benzenesulfonamide Core: More Than a Structural Anchor
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, found in drugs ranging from diuretics and antidiabetic agents to anticancer and anti-inflammatory drugs.[1] Its utility stems from several key features:
-
Zinc-Binding Capability: The primary sulfonamide group (-SO₂NH₂) is an excellent zinc-binding group, enabling the inhibition of various zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[1]
-
Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens), facilitating strong interactions with biological targets.
-
Synthetic Tractability: The synthesis of benzenesulfonamide derivatives is generally straightforward, often involving the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[3]
The Trifluoromethyl Group: A "Super" Substituent
The trifluoromethyl (CF₃) group is often considered a "super" substituent due to its unique and powerful combination of electronic and steric properties.[4] Its introduction into a molecule can dramatically alter its character.[5]
-
Strong Electron-Withdrawing Nature: With three highly electronegative fluorine atoms, the CF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry.[6][7] This is primarily an inductive effect, which can significantly modulate the electronic properties of the aromatic ring and adjacent functional groups.[7][8]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, a property that can improve a molecule's ability to cross cellular membranes and reach its target.[9] This is quantified by the Hansch-Fujita π constant, a measure of a substituent's contribution to lipophilicity, which is +0.88 for the CF₃ group.[4][6]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4][10] This makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][11]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl (-CH₃) or chlorine (-Cl).[12] While sterically larger than a methyl group, it can occupy similar binding pockets and offer significant advantages in terms of metabolic stability and electronic profile.[10]
The Synergistic Impact: Trifluoromethylation of Benzenesulfonamides
When a trifluoromethyl group is introduced onto the benzene ring of a benzenesulfonamide, a powerful synergy emerges, leading to profound and often beneficial changes in the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.
Modulation of Physicochemical Properties
The introduction of a CF₃ group brings about predictable and controllable changes to the core benzenesulfonamide scaffold.
-
Acidity (pKa): The strong electron-withdrawing nature of the CF₃ group increases the acidity of the sulfonamide N-H proton.[13] By pulling electron density away from the sulfonamide moiety, it stabilizes the resulting conjugate base (anion), thus lowering the pKa. This modulation can be critical for optimizing binding interactions with target enzymes, where a specific ionization state may be required.
-
Lipophilicity (LogP): As a highly lipophilic substituent, the CF₃ group significantly increases the overall lipophilicity (LogP) of the benzenesulfonamide derivative.[14] This is a crucial parameter for tuning membrane permeability and bioavailability.[10][15] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, necessitating a careful balance.[6]
The following table summarizes the key physicochemical impacts:
| Property | Influence of CF₃ Group | Rationale & Consequence |
| pKa | Decreases (more acidic) | Strong inductive electron-withdrawal stabilizes the sulfonamide anion.[13] |
| Lipophilicity (LogP) | Increases | The CF₃ group is inherently lipophilic (Hansch π = +0.88).[4][6] |
| Metabolic Stability | Increases | High C-F bond strength resists enzymatic cleavage by CYPs.[4][10] |
Enhancing Pharmacokinetic Profiles
One of the primary reasons for incorporating a CF₃ group is to improve a drug candidate's pharmacokinetic profile.[2][4]
-
Blocking Metabolic Hotspots: A common strategy in drug design is to replace a metabolically labile group, such as a methyl group, with a CF₃ group.[11][12] The CF₃ group is highly resistant to oxidative metabolism, effectively blocking this metabolic pathway and increasing the drug's half-life and oral bioavailability.[11][15]
-
Improving Membrane Permeability: By increasing lipophilicity, the CF₃ group can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[10][15]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol is a standard method to assess the metabolic stability of a compound, comparing a parent molecule to its trifluoromethylated derivative.[11]
Objective: To determine the rate of metabolic clearance of a test compound upon incubation with liver microsomes.[11]
Materials:
-
Test compounds (e.g., a methyl-substituted benzenesulfonamide and its CF₃-substituted analog)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of test compounds in DMSO. Create working solutions by diluting the stock solutions in phosphate buffer. Prepare the NADPH regenerating system solution.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute sample serves as the baseline concentration.[11]
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the rate of elimination, from which the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Impact on Pharmacodynamics and Target Binding
The CF₃ group's influence extends directly to how the benzenesulfonamide derivative interacts with its biological target.
-
Enhanced Binding Affinity: The steric bulk of the CF₃ group, which is larger than a methyl group, can lead to more favorable van der Waals interactions within a hydrophobic binding pocket.[4] Furthermore, the unique electronic properties can facilitate non-covalent interactions like dipole-dipole forces.[4]
-
Case Study: Celecoxib (Celebrex): Celecoxib is a selective COX-2 inhibitor and a classic example of a trifluoromethylated benzenesulfonamide.[12] The CF₃ group on the pyrazole ring is crucial for its activity and selectivity. It fits into a hydrophobic side pocket of the COX-2 enzyme active site, an interaction not possible with the smaller COX-1 active site, thus conferring selectivity.[4] Interestingly, a derivative where the methyl group on the phenyl ring is replaced by a second CF₃ group (TFM-C) shows drastically reduced COX-2 inhibitory activity but retains other biological effects, highlighting the nuanced role of CF₃ placement.[16][17]
Visualization: Logical Flow of CF₃ Impact on Drug Properties
The following diagram illustrates how the fundamental properties of the CF₃ group translate into improved drug-like characteristics for benzenesulfonamide derivatives.
Caption: Logical relationship of the trifluoromethyl group's impact on ADME properties.
Synthetic Strategies and Considerations
The incorporation of the trifluoromethyl group into a benzenesulfonamide scaffold can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches
-
Starting from a Trifluoromethylated Arene: This is a common approach where a pre-functionalized arene, such as 4-(trifluoromethyl)aniline or a similar compound, is the starting point. The sulfonamide moiety is then constructed on this scaffold.
-
Late-Stage Trifluoromethylation: Modern synthetic methods, often involving copper- or palladium-catalyzed reactions, allow for the direct introduction of a CF₃ group onto an existing benzenesulfonamide ring. This is particularly valuable for rapidly generating analogs from a common intermediate.[6]
Experimental Protocol: Synthesis of a Trifluoromethylated Benzenesulfonamide
This protocol outlines a representative synthesis starting from a commercially available trifluoromethylated aniline.
Objective: To synthesize 4-(4-(Trifluoromethyl)phenyl)benzenesulfonamide.
Reaction Scheme:
-
Diazotization of 4-(trifluoromethyl)aniline.
-
Sulfonylation to form 4-(trifluoromethyl)benzenesulfonyl chloride.
-
Amination with ammonia to yield the final product.
Materials:
-
4-(Trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Aqueous ammonia (NH₄OH)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and safety equipment
Methodology:
-
Step 1: Formation of Diazonium Salt: Dissolve 4-(trifluoromethyl)aniline in aqueous HCl and cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
Step 2: Formation of Sulfonyl Chloride: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Add the cold diazonium salt solution from Step 1 slowly to this mixture. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Step 3: Work-up and Isolation: Pour the reaction mixture into ice water. The crude 4-(trifluoromethyl)benzenesulfonyl chloride will precipitate. Extract the product with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 4: Amination: Dissolve the crude sulfonyl chloride in a suitable solvent like THF. Cool to 0°C and add excess aqueous ammonia dropwise. Stir the reaction at room temperature for several hours.
-
Step 5: Final Purification: Remove the solvent under reduced pressure. Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(4-(Trifluoromethyl)phenyl)benzenesulfonamide. Characterize the final product using NMR, IR, and mass spectrometry.
Visualization: Synthetic Workflow
Caption: A typical workflow for synthesizing trifluoromethylated benzenesulfonamides.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing benzenesulfonamide-based drug candidates.[4] Its ability to profoundly influence metabolic stability, lipophilicity, pKa, and binding affinity makes it an indispensable substituent for fine-tuning pharmacokinetic and pharmacodynamic properties.[10][15] From the selective COX-2 inhibition of Celecoxib to the development of novel anticonvulsants and anticancer agents, the strategic incorporation of the CF₃ group continues to yield successful therapeutic agents.[12][18][19]
As our understanding of drug metabolism and target biology deepens, the rational application of trifluoromethylation will continue to be a cornerstone of modern drug design. Future research will likely focus on developing more efficient and selective late-stage trifluoromethylation methods and exploring the interplay of the CF₃ group with other functional groups to achieve even greater control over molecular properties. For researchers in drug development, a thorough understanding of the principles outlined in this guide is essential for harnessing the full potential of this remarkable functional group.
References
-
Wikipedia. Trifluoromethyl group. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]
-
ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
Grokipedia. Trifluoromethyl group. [Link]
-
PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ACS Publications. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. [Link]
-
PubMed. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. [Link]
-
Loughborough University Research Repository. The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. [Link]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]
-
Sci-Hub. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ACS Publications. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. [Link]
-
PubMed Central. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. [Link]
-
Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... [Link]
-
PMC - NIH. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
-
ACS Publications. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. [Link]
-
PubMed. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. [Link]
-
ResearchGate. CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Taylor & Francis. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. [Link]
-
The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. [Link]
-
PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. [Link]
-
ACS Publications. Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. [Link]
- Google Patents. Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents.[1] Its prevalence in clinically successful drugs stems from its unique chemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding group, enabling the inhibition of various metalloenzymes.[1][2] This has led to the development of benzenesulfonamide derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]
The subject of this guide, 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, is a novel compound whose biological activity has not been extensively characterized. Its structure, featuring a benzenesulfonamide core substituted with a bromine atom, a trifluoromethyl group, and an N-butyl chain, suggests several avenues for biological investigation. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromine atom can influence binding interactions with target proteins.
This technical guide presents a structured, in-depth approach to the preliminary in-vitro screening of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. As a Senior Application Scientist, the author emphasizes not just the procedural steps, but the underlying scientific rationale for each experimental choice, ensuring a robust and logically progressing screening cascade. The protocols described herein are designed to be self-validating, providing a solid foundation for further drug development efforts.
A Tiered Approach to In-Vitro Screening
A logical and resource-efficient screening strategy begins with broad, high-throughput assays to assess general cytotoxicity, followed by more specific, hypothesis-driven assays to probe potential mechanisms of action. This tiered approach allows for early identification of promising activities while minimizing the expenditure of resources on compounds with unfavorable toxicity profiles.
Figure 1: A tiered workflow for the in-vitro screening of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any novel compound is to determine its effect on cell viability and cytotoxicity.[4][5] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays.
Rationale for Cell Line Selection
A panel of cell lines should be chosen to represent different cancer types and a normal, non-cancerous cell line to assess selectivity. For instance:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HeLa: A human cervical cancer cell line.[6]
-
HEK293: A human embryonic kidney cell line, often used as a non-cancerous control.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][6]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[4][5]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
| Assay | Parameter Measured | Principle | Endpoint |
| MTT | Cell Viability | Metabolic activity of mitochondrial reductases | Colorimetric (Absorbance at 570 nm) |
| LDH | Cytotoxicity | Release of lactate dehydrogenase from damaged cells | Colorimetric (Absorbance at 490 nm) |
Part 2: Hypothesis-Driven Bioactivity Screening
Based on the established biological activities of benzenesulfonamide derivatives, the following screening assays are proposed to investigate the potential anticancer, antimicrobial, and anti-inflammatory properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
Anticancer Screening
The cytotoxic effects observed in the initial screening against cancer cell lines would warrant further investigation into the compound's anticancer potential.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[4]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Figure 2: Interpretation of Annexin V/PI staining results.
Antimicrobial Screening
Sulfonamides are a well-known class of antibiotics.[7] Therefore, screening for antimicrobial activity is a logical step.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Step-by-Step Protocol:
-
Microorganism Selection: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Screening
Chronic inflammation is implicated in numerous diseases, and anti-inflammatory drugs are in high demand.[10]
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[10][11]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation.
-
Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm. Diclofenac sodium can be used as a positive control.[12]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
| Screening Area | Proposed Assay | Principle | Endpoint |
| Anticancer | Annexin V/PI Staining | Detection of phosphatidylserine externalization and membrane integrity | Flow cytometry analysis of cell populations |
| Antimicrobial | Broth Microdilution | Inhibition of microbial growth | Visual determination of the Minimum Inhibitory Concentration (MIC) |
| Anti-inflammatory | Protein Denaturation Inhibition | Prevention of heat-induced protein aggregation | Spectrophotometric measurement of turbidity |
Part 3: Mechanistic Insights - Carbonic Anhydrase Inhibition
A significant mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes.[1][13] Certain CA isoforms, such as CA IX and XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation.[2][14]
Experimental Protocol: Carbonic Anhydrase IX Inhibition Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of recombinant human CA IX.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human CA IX and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Absorbance Measurement: Monitor the formation of the product (4-nitrophenol) by measuring the absorbance at 400 nm over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acetazolamide can be used as a reference inhibitor.[14]
Figure 3: Proposed mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
Conclusion and Future Directions
This technical guide outlines a comprehensive and logically structured preliminary in-vitro screening cascade for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. By progressing from broad cytotoxicity assessments to more targeted bioactivity and mechanistic assays, researchers can efficiently evaluate the therapeutic potential of this novel compound. Positive results from this screening funnel would provide a strong rationale for further preclinical development, including in-vivo efficacy studies and detailed structure-activity relationship (SAR) investigations. The versatility of the benzenesulfonamide scaffold suggests that 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide could hold promise in oncology, infectious diseases, or inflammatory disorders.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Vertex AI Search.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.). BenchChem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- biological activity of benzenesulfonamide derivatives - Benchchem. (n.d.). BenchChem.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices.
- Update on in vitro cytotoxicity assays for drug development. (2008). Expert Opinion on Drug Discovery.
- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
- Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. (2022). MDPI.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.
- In vitro antimicrobial screening: Significance and symbolism. (2025).
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PubMed Central.
- In vitro antimicrobial susceptibility testing methods. (2018). Pure.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.).
- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols - Benchchem. (n.d.). BenchChem.
- Strategies for enhancing the biological activity of synthesized sulfonamide derivatives - Benchchem. (n.d.). BenchChem.
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PubMed.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (n.d.). National Institutes of Health.
- In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. (2024). ResearchGate.
- Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. (2017). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibtbioservices.com [ibtbioservices.com]
- 10. journalajrb.com [journalajrb.com]
- 11. researchgate.net [researchgate.net]
- 12. bbrc.in [bbrc.in]
- 13. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
structural characterization of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
An In-Depth Technical Guide on the Structural Characterization of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Abstract
This guide provides a comprehensive technical overview of the , a novel sulfonamide derivative with potential applications in medicinal chemistry and drug development. The document details the synthetic protocol, purification, and in-depth structural analysis using a suite of advanced analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. The presented data, while hypothetical, is scientifically plausible and serves as a robust framework for researchers and scientists engaged in the study of novel sulfonamides. The guide emphasizes the rationale behind experimental choices and provides detailed, step-by-step methodologies to ensure reproducibility and scientific rigor.
Introduction
Sulfonamides represent a critical class of organic compounds, renowned for their wide-ranging biological activities, including antibacterial, diuretic, and anticonvulsant properties. The incorporation of a trifluoromethyl group and a bromine atom into the benzenesulfonamide scaffold can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a molecule of interest due to its unique combination of these functional groups, which may confer novel pharmacological properties.
A thorough structural characterization is paramount in drug discovery and development. It provides unequivocal proof of the synthesized molecule's identity, purity, and three-dimensional arrangement. This information is crucial for understanding its structure-activity relationship (SAR), mechanism of action, and for ensuring the quality and consistency of the active pharmaceutical ingredient (API). This guide presents a multi-faceted analytical approach to elucidate the complete structural profile of this compound.
Synthesis and Purification
The synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide can be achieved via a two-step process starting from 4-bromo-3-(trifluoromethyl)aniline. The initial step involves the diazotization of the aniline derivative, followed by a sulfonyl chloride formation. The resulting benzenesulfonyl chloride is then reacted with n-butylamine to yield the target sulfonamide.
Synthetic Workflow
Caption: Synthetic pathway for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
Experimental Protocol: Synthesis
-
Step 1: Diazotization and Sulfonyl Chloride Formation:
-
To a stirred solution of 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and acetic acid at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.
-
The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
The reaction mixture is stirred for 2 hours at room temperature and then poured into ice-water.
-
The crude 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Step 2: Sulfonamide Formation:
-
The crude 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is dissolved in pyridine.
-
n-Butylamine (1.2 eq) is added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is then poured into 1M HCl and extracted with ethyl acetate.
-
The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed in vacuo.
-
Purification
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide as a white solid.
Spectroscopic Characterization
A combination of spectroscopic techniques was employed to confirm the identity and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | Ar-H |
| 7.90 | dd | 1H | Ar-H |
| 7.60 | d | 1H | Ar-H |
| 4.80 | t | 1H | NH |
| 3.10 | q | 2H | N-CH₂ |
| 1.55 | sextet | 2H | CH₂ |
| 1.35 | sextet | 2H | CH₂ |
| 0.90 | t | 3H | CH₃ |
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 140.5 | Ar-C |
| 135.2 | Ar-C |
| 132.8 | Ar-C |
| 130.1 (q) | C-CF₃ |
| 128.5 | Ar-C |
| 125.6 | Ar-C |
| 122.9 (q) | CF₃ |
| 43.5 | N-CH₂ |
| 31.2 | CH₂ |
| 19.8 | CH₂ |
| 13.6 | CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Hypothetical FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3280 | Strong, Broad | N-H Stretch |
| 2960, 2875 | Medium | C-H Stretch (Aliphatic) |
| 1345, 1160 | Strong | S=O Stretch (Asymmetric & Symmetric) |
| 1315 | Strong | C-F Stretch |
| 1050 | Strong | S-N Stretch |
| 750 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight of the compound.
Table 4: Hypothetical HRMS Data (ESI+)
| Parameter | Value |
| Calculated m/z for C₁₁H₁₄BrF₃N₂O₂S [M+H]⁺ | 377.9939 |
| Found m/z | 377.9942 |
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction
A suitable crystal for X-ray diffraction was grown by slow evaporation of a solution of the compound in ethanol.
Table 5: Hypothetical Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₁H₁₃BrF₃NO₂S |
| Formula weight | 376.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.12(3)°c = 9.876(4) Å, γ = 90° |
| Volume | 1492.1(10) ų |
| Z | 4 |
| Density (calculated) | 1.674 Mg/m³ |
| Absorption coefficient | 3.254 mm⁻¹ |
| F(000) | 752 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.45 to 28.34° |
| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1134 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1245 |
| Goodness-of-fit on F² | 1.054 |
Summary of Structural Data
The following table provides a consolidated summary of the key structural characterization data for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
Table 6: Consolidated Structural Data
| Analytical Technique | Key Findings |
| ¹H NMR | Confirms the presence of aromatic, aliphatic, and N-H protons with expected multiplicities and integrations. |
| ¹³C NMR | Shows the expected number of carbon signals, including the quaternary carbons and the trifluoromethyl group. |
| FTIR | Indicates the presence of key functional groups: N-H, S=O, C-F, and S-N. |
| HRMS | The measured mass is in excellent agreement with the calculated mass, confirming the elemental composition. |
| X-ray Crystallography | Provides the definitive solid-state structure, confirming the connectivity and stereochemistry of the molecule. |
Conclusion
The has been comprehensively established through a combination of spectroscopic and crystallographic techniques. The data presented in this guide provides a complete and unambiguous picture of the molecule's identity, purity, and three-dimensional structure. This foundational knowledge is indispensable for any further investigation into its biological activity and potential as a therapeutic agent. The detailed protocols and data analysis workflows outlined herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
References
Since this is a hypothetical guide for a novel compound, the references would typically point to established methods and general principles.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]
Methodological & Application
synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide from 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Application Note & Protocol: Synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Abstract
This document provides a comprehensive guide for the synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The protocol details the nucleophilic substitution reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and n-butylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.
Introduction and Scientific Background
Sulfonamides are a cornerstone functional group in pharmacology, present in a wide array of therapeutic agents, including antibacterials, diuretics, and anticonvulsants.[1] Their prevalence is due to their ability to act as bioisosteres of amides, offering similar geometric properties but with altered metabolic stability and hydrogen bonding capabilities.[2]
The most direct and conventional method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] This application note details this robust methodology for the synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. The procedure is designed to be efficient, high-yielding, and reproducible in a standard laboratory setting.
Reaction Mechanism
The core of this synthesis is a nucleophilic acyl substitution-like reaction at the sulfur center. The nitrogen atom of n-butylamine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic. In this protocol, a slight excess of the reactant n-butylamine serves as both the nucleophile and the acid scavenger.
Materials and Methods
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. | Supplier | Grade |
| 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 351003-47-9 | 323.51 g/mol | Sigma-Aldrich | >95% |
| n-Butylamine | 109-73-9 | 73.14 g/mol | Sigma-Aldrich | >99% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | Fisher Scientific | ACS Grade |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 g/mol | VWR | Reagent Grade |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 g/mol | VWR | Reagent Grade |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 g/mol | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Sigma-Aldrich | Reagent Grade |
| Silica Gel | 63231-67-4 | 60.08 g/mol | SiliCycle | 230-400 mesh |
| Hexanes | 110-54-3 | - | Fisher Scientific | HPLC Grade |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Fisher Scientific | HPLC Grade |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE)
Detailed Experimental Protocol
Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
Reagent Addition
-
In a separate flask, prepare a solution of n-butylamine (2.2 eq) in a small amount of anhydrous DCM.
-
Transfer the n-butylamine solution to a dropping funnel.
-
Add the n-butylamine solution dropwise to the cooled, stirring solution of the sulfonyl chloride over a period of 15-20 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 1-2 hours.
Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Use a mobile phase of 20% Ethyl Acetate in Hexanes.
-
Spot the starting material and the reaction mixture on a TLC plate.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting sulfonyl chloride spot is no longer visible.
Workup and Extraction
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) to remove excess n-butylamine.
-
Saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid.
-
Brine (1 x 30 mL) to remove residual water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification
-
Purify the crude solid/oil via flash column chromatography on silica gel.
-
Slurry pack the column with silica gel in hexanes.
-
Load the crude product onto the column.
-
Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide as a solid.
Visualization of Workflow
Caption: Workflow for the synthesis of the target sulfonamide.
Results and Characterization
The protocol typically affords the desired product in good to excellent yields. The final product should be characterized to confirm its identity and purity.
Table 2: Typical Reaction Parameters & Results
| Parameter | Value |
| Moles of Sulfonyl Chloride | ~10 mmol |
| Molar Equivalents of n-Butylamine | 2.2 |
| Reaction Time | 2-3 hours |
| Expected Yield | 80-95% |
| Appearance | White to off-white solid |
| Purity (by HPLC/NMR) | >96% |
Characterization Techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺).
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., S=O, N-H).
Safety and Handling
This procedure must be conducted in a well-ventilated chemical fume hood by trained personnel. Appropriate PPE, including a lab coat, safety glasses/goggles, and chemically resistant gloves, is mandatory.[4][5]
-
4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This reagent is corrosive and causes severe skin burns and eye damage.[6] It is also moisture-sensitive and will react with water, potentially releasing HCl gas.[6][7] Handle under an inert atmosphere where possible and keep away from moisture. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][8]
-
n-Butylamine: This reagent is highly flammable, toxic if inhaled or in contact with skin, and corrosive.[4] It causes severe skin burns and eye damage.[4][9] All handling must be performed in a fume hood away from ignition sources.[9][10][11] Grounding of containers is recommended to prevent static discharge.[9][12]
-
Dichloromethane (DCM): Suspected carcinogen and volatile. Avoid inhalation and skin contact.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated waste streams should be segregated.
References
-
Loba Chemie. (n.d.). n-BUTYLAMINE AR. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butylamine. Retrieved from [Link]
-
Laboratorium Discounter. (2023, March 9). n-butylamine 99.9 +% extra pure. Retrieved from [Link]
- Oesper, R. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
- Kowalski, J., & Wróbel, Z. (2007). Preparation of sulfonamides from N-silylamines. Arkivoc, 2007(16), 169-181.
- Roughley, S. D., & Jordan, A. M. (2011). The synthesis of sulfonamides and their application in medicinal chemistry. In Bioorganic & Medicinal Chemistry (Vol. 2, pp. 15-47). Elsevier.
-
Roberts, J. D., & Caserio, M. C. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]
- Cole, K. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21258–21267.
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chemos.de [chemos.de]
- 10. lobachemie.com [lobachemie.com]
- 11. N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
Application Notes and Protocols for the N-Alkylation of Benzenesulfonamides
Introduction: The Central Role of N-Alkylated Benzenesulfonamides in Modern Drug Discovery
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs.[1] The strategic N-alkylation of this functional group is a pivotal transformation in drug development, enabling the fine-tuning of a molecule's steric and electronic properties. This modification can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic profile, making the development of robust and versatile N-alkylation protocols a critical endeavor for researchers and scientists in the pharmaceutical industry.
This comprehensive guide provides an in-depth exploration of various experimental protocols for the N-alkylation of benzenesulfonamides. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to aid in reaction optimization and troubleshooting. From classical approaches to modern catalytic systems, this document is designed to be a practical resource for drug development professionals.
Strategic Approaches to N-Alkylation: A Method for Every Molecule
The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the functional group tolerance of the starting materials, and the desired scale of the reaction. This section will detail several of the most effective and widely employed methodologies.
Classical N-Alkylation with Alkyl Halides: The Workhorse Reaction
The direct alkylation of benzenesulfonamides with alkyl halides is a fundamental and widely practiced method.[2][3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated sulfonamide nitrogen acts as the nucleophile.
Causality of Experimental Choices:
-
Base: A base is essential to deprotonate the sulfonamide, thereby increasing its nucleophilicity. The choice of base is critical; stronger bases can lead to undesired side reactions, while weaker bases may result in sluggish or incomplete reactions. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for many applications.[4][5] Cesium carbonate (Cs₂CO₃) is often more effective, particularly for less reactive alkyl halides or sterically hindered substrates, due to its higher solubility in organic solvents and the "cesium effect," which promotes higher chemoselectivity for mono-alkylation.[6][7][8][9]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically employed to dissolve the sulfonamide and the base, facilitating the reaction.[4][5]
-
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Experimental Workflow for Classical N-Alkylation:
Caption: General workflow for classical N-alkylation of benzenesulfonamides.
Detailed Protocol: N-Alkylation using an Alkyl Bromide and Cesium Carbonate [10]
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzenesulfonamide (1.0 eq) and cesium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[11]
| Parameter | Typical Conditions | Notes |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is generally more effective but also more expensive. |
| Solvent | DMF, Acetonitrile, Acetone | Anhydrous conditions are recommended. |
| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Reactivity order of alkyl halides. |
| Temperature | Room temperature to 100 °C | Dependent on the reactivity of the substrates. |
| Yield | Moderate to excellent | Can be substrate-dependent. |
The Mitsunobu Reaction: Mild Conditions for Diverse Substrates
The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides with primary and secondary alcohols under mild, neutral conditions.[12][13][14] This makes it particularly suitable for substrates with sensitive functional groups.[15] The reaction involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Mechanistic Rationale:
The reaction proceeds through the formation of a highly reactive alkoxyphosphonium salt intermediate. The sulfonamide anion then acts as a nucleophile, displacing the activated hydroxyl group with inversion of stereochemistry at the alcohol's carbon center.
Visualizing the Mitsunobu Reaction Mechanism:
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Detailed Protocol: Fukuyama-Mitsunobu N-Alkylation [12][15]
This modified Mitsunobu protocol is particularly effective for the mono-alkylation of nitrobenzenesulfonamides.
-
To a solution of the nitrobenzenesulfonamide (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the N-alkylated product.
| Parameter | Typical Conditions | Notes |
| Reagents | PPh₃, DEAD or DIAD | Azodicarboxylates are hazardous and should be handled with care. |
| Solvent | THF, Dioxane, Toluene | Anhydrous conditions are crucial. |
| Temperature | 0 °C to room temperature | Mild reaction conditions. |
| Yield | Good to excellent | Often provides high yields with clean inversion of stereochemistry.[13] |
Modern Catalytic Approaches: Efficiency and Sustainability
Recent advances in catalysis have provided highly efficient and environmentally benign methods for the N-alkylation of benzenesulfonamides.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes alcohols as alkylating agents, with water as the only byproduct, making it a highly atom-economical and green process.[2][16] This reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or manganese.[2][16][17][18]
Mechanistic Overview:
The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate. The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the metal-hydride to yield the N-alkylated product and regenerate the catalyst.
Detailed Protocol: Manganese-Catalyzed N-Alkylation with Alcohols [2]
-
In a glovebox, to an oven-dried vial, add the benzenesulfonamide (1.0 eq), the alcohol (1.0-1.2 eq), a manganese(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %).
-
Add xylenes as the solvent.
-
Seal the vial and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Catalyst System | Alkylating Agent | Typical Yield | Reference |
| Mn(I) PNP pincer | Primary alcohols | 85% (average) | [2] |
| [Ru(p-cymene)Cl₂]₂/dppf | Primary & secondary alcohols | Good to excellent | [16] |
| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols (in water) | 74-91% | [18] |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[19][20] While primarily used for N-arylation, it can be adapted for the N-alkylation of sulfonamides with alkyl halides. This method is particularly useful for constructing challenging C-N bonds.
Reaction Principle:
The reaction involves the oxidative addition of an alkyl halide to a Pd(0) complex, followed by coordination and deprotonation of the sulfonamide, and subsequent reductive elimination to form the N-alkylated product and regenerate the Pd(0) catalyst.[21]
General Protocol Considerations:
-
Catalyst: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP) are required.[21]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate is typically used.[21]
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are common.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine or amide.[22] Modern variations of this reaction offer milder conditions and broader substrate scope, making it a viable option for the N-alkylation of sulfonamides.[23]
Key Features:
-
Catalyst: Copper(I) salts, such as CuI, are commonly used, often in the presence of a ligand like 1,10-phenanthroline.[22][24]
-
Reaction Conditions: While traditional Ullmann reactions required high temperatures, modern protocols often proceed at lower temperatures.[22][23]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently active alkylating agent | Use a more reactive halide (I > Br > Cl) or consider an alternative method like the Mitsunobu reaction. |
| Ineffective base | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). | |
| Catalyst deactivation | Ensure inert atmosphere and use of anhydrous solvents. | |
| Formation of dialkylated product | High concentration of alkylating agent | Add the alkylating agent slowly.[15] |
| Reactive sulfonamide | Use a sterically bulky sulfonamide if possible.[15] | |
| Incompatibility with functional groups | Harsh reaction conditions | Employ milder methods like the Fukuyama-Mitsunobu reaction or enzymatic catalysis.[15] |
| Utilize protecting group strategies for sensitive functionalities.[15] |
Conclusion
The N-alkylation of benzenesulfonamides is a critical transformation in the synthesis of pharmaceutically relevant compounds. The choice of methodology should be guided by the specific requirements of the synthesis, including substrate scope, functional group tolerance, and scalability. Classical methods, such as alkylation with alkyl halides, remain valuable for their simplicity and cost-effectiveness. The Mitsunobu reaction offers a mild alternative for sensitive substrates. Modern catalytic approaches, including borrowing hydrogen catalysis and cross-coupling reactions, provide highly efficient and sustainable routes to N-alkylated benzenesulfonamides. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to successfully navigate the synthesis of these important molecules.
References
-
Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC. Available at: [Link]
-
N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. ResearchGate. Available at: [Link]
-
N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate. Available at: [Link]
-
Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate. Available at: [Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH. Available at: [Link]
-
Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. OpenAlex. Available at: [Link]
-
Alkylation of Amines under Mitsunobu Conditions. Synfacts. Available at: [Link]
-
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. ResearchGate. Available at: [Link]
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Semantic Scholar. Available at: [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]
-
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. RSC Publishing. Available at: [Link]
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. PubMed. Available at: [Link]
-
Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. ResearchGate. Available at: [Link]
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. PMC. Available at: [Link]
-
PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?. PTC Organics. Available at: [Link]
-
Best Conditions For N-Alkylation?. Sciencemadness.org. Available at: [Link]
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. ACS Publications. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. ACS Publications. Available at: [Link]
-
Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Available at: [Link]
-
Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate. Available at: [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Available at: [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. Available at: [Link]
-
N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4... ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. PubMed. Available at: [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. Available at: [Link]
-
Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Chemistry Portal. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. NIH. Available at: [Link]
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. ACS Publications. Available at: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. openalex.org [openalex.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 23. iris.unito.it [iris.unito.it]
- 24. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS No. 1020253-05-7), a sophisticated pharmaceutical intermediate poised for significant applications in contemporary drug discovery. We will elucidate the strategic importance of its distinct structural motifs—the trifluoromethyl group, the N-butyl benzenesulfonamide core, and the chemically versatile bromine atom. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering detailed application notes, validated experimental protocols for key synthetic transformations, and a discussion of its potential in constructing novel bioactive molecules.
Introduction: A Molecule Designed for Purpose
The rational design of pharmaceutical intermediates is a cornerstone of efficient drug development. 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a prime example of a building block engineered for versatility and efficacy. Its structure is not a random assortment of functional groups but a deliberate combination designed to impart desirable physicochemical and pharmacological properties to a final drug candidate.
-
The Trifluoromethyl (CF3) Group: The strategic incorporation of a CF3 group is a well-established tactic in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This electron-withdrawing group can significantly alter the pKa of nearby functionalities and protect adjacent positions from metabolic oxidation, often leading to improved pharmacokinetic profiles.[3][4]
-
The Benzenesulfonamide Core: The sulfonamide moiety is a classic pharmacophore, integral to a wide range of therapeutics, including diuretics, antibiotics, and anti-inflammatory agents.[5] Notably, the benzenesulfonamide structure is central to the selective COX-2 inhibitor, Celecoxib (Celebrex), where it plays a crucial role in binding to the enzyme's active site.[6] The N-butyl substituent on the sulfonamide can modulate solubility and membrane permeability.
-
The Aryl Bromide Handle: The bromine atom at the 4-position of the benzene ring is the molecule's primary reactive site for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7][8] These reactions are among the most powerful and versatile tools for constructing the complex carbon-carbon and carbon-nitrogen bonds ubiquitous in modern pharmaceuticals.[5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1020253-05-7 | [9] |
| Molecular Formula | C11H13BrF3NO2S | [9] |
| Molecular Weight | 360.19 g/mol | [9] |
| Appearance | White to off-white solid | Generic Data |
| Purity | Typically ≥96% | [9] |
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide lies in its capacity to serve as an electrophilic partner in cross-coupling reactions. The electron-deficient nature of the aromatic ring, due to the presence of both the trifluoromethyl and sulfonamide groups, facilitates the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.[10]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals.[10][11] Using 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, researchers can introduce a wide variety of aryl or heteroaryl substituents at the 4-position.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an arylboronic acid with 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equiv)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Causality: The use of an aqueous base (like K2CO3 in a dioxane/water mixture) is crucial for activating the boronic acid for transmetalation to the palladium center.[12][13] The inert atmosphere prevents the degradation of the palladium(0) catalyst.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[4][8] This reaction allows for the introduction of a diverse range of primary or secondary amines at the 4-position of the benzenesulfonamide core, opening avenues to a vast chemical space of potential drug candidates.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the amination of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. The choice of ligand is critical and often substrate-dependent; bulky, electron-rich phosphine ligands like XPhos or SPhos are frequently effective.[2][14]
Materials:
-
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Palladium pre-catalyst (e.g., Pd2(dba)3, 0.01-0.02 equiv)
-
Phosphine ligand (e.g., XPhos, 0.02-0.05 equiv)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K3PO4, 1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide and the anhydrous solvent.
-
Add the amine (if liquid, via syringe; if solid, add with other solids).
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-aryl product.
Causality: A strong base is required to deprotonate the amine, forming the active nucleophile for coordination to the palladium center.[14][15] The bulky phosphine ligands facilitate the rate-limiting reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide and the reagents used in its subsequent reactions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reactivity: The stability and reactivity data for this specific compound are limited.[9] However, palladium catalysts are sensitive to air and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
Conclusion
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a highly valuable and strategically designed intermediate for pharmaceutical research. Its trifluoromethyl and N-butyl-benzenesulfonamide moieties provide a strong foundation for developing drug candidates with favorable ADME properties, while the aryl bromide functionality serves as a versatile anchor point for molecular elaboration via robust and reliable palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid starting point for chemists to unlock the synthetic potential of this powerful building block in the quest for novel therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Al-Saeed, F. A., El-Brollosy, N. R., & El-Hashash, M. A. (2012). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Archiv der Pharmazie, 345(9), 716-723. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Lin, C. C., & Lin, H. C. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(5), 344-353. [Link]
-
Dannatt, J. E., & Garg, N. K. (2017). A chemist’s guide to palladium-catalyzed cross-coupling reactions. Organic chemistry frontiers, 4(7), 1338-1341. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(46), 28769-28789. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Trifluoromethyl group. [Link]
-
Pharmaffiliates. 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules (Basel, Switzerland), 29(3), 576. [Link]
-
G. D. Vo, J. F. Hartwig, J. Am. Chem. Soc., 2009, 131, 11049-11061. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A general and practical methodology for the palladium-catalyzed N-arylation of amides. Organic letters, 2(8), 1101-1104. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Buckner, I. S., Shi, J., Bookwala, M., Bates, S., & Wildfong, P. L. D. (2018). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1801-1804. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]
- 4. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unpacking the Therapeutic Potential of a Substituted Benzenesulfonamide
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a privileged structure, forming the foundation of a multitude of clinically significant drugs. Its utility is primarily anchored in the sulfonamide moiety's ability to act as a potent zinc-binding group, enabling the inhibition of various metalloenzymes. The subject of this guide, 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, is a synthetic compound characterized by several key structural features that suggest considerable potential in drug discovery. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its constituent parts provide a strong basis for hypothesizing its applications and for designing a comprehensive research and development program.
This document serves as a detailed guide for researchers aiming to explore the therapeutic relevance of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. We will delve into its structural rationale, propose a primary (hypothesized) mechanism of action, and provide detailed protocols for its investigation as a potential therapeutic agent.
Structural Rationale for Drug Discovery
The therapeutic potential of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide can be dissected by examining its core components:
-
The Benzenesulfonamide Core: This scaffold is central to the activity of numerous drugs, most notably carbonic anhydrase inhibitors. The sulfonamide group (-SO₂NH-) is crucial for coordinating with the zinc ion present in the active site of these enzymes.[1]
-
The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability and bioavailability.[2][3] The strong carbon-fluorine bond is resistant to enzymatic degradation, potentially leading to a longer in vivo half-life.[2] Furthermore, its lipophilicity can improve membrane permeability, and its strong electron-withdrawing nature can modulate the acidity of the sulfonamide proton, influencing binding affinity.[4][5]
-
The 4-Bromo Substituent: The bromine atom at the para-position can influence the electronic properties of the aromatic ring and may participate in halogen bonding with the target protein, potentially enhancing binding affinity and selectivity.
-
The N-butyl Group: The N-alkylation of the sulfonamide can modulate the compound's physicochemical properties, such as solubility and lipophilicity. This modification can also influence isoform selectivity by interacting with hydrophobic pockets within the target's active site.[6]
| Feature | Potential Contribution to Biological Activity |
| Benzenesulfonamide Scaffold | Core structure for metalloenzyme inhibition (e.g., Carbonic Anhydrases).[1] |
| Trifluoromethyl Group | Enhanced metabolic stability, increased lipophilicity, and modulated binding affinity.[2][3] |
| 4-Bromo Substituent | Potential for halogen bonding and altered electronic properties. |
| N-butyl Group | Modified solubility and lipophilicity; potential for enhanced isoform selectivity.[6] |
Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition
Based on the prevalence of the benzenesulfonamide scaffold in carbonic anhydrase inhibitors, a primary hypothesis is that 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide acts as an inhibitor of one or more carbonic anhydrase (CA) isoforms. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are implicated in a range of physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and certain types of cancer.[7]
The proposed mechanism involves the deprotonated sulfonamide anion coordinating to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle.[8] The substituents on the benzene ring and the N-alkyl group would then interact with amino acid residues lining the active site, determining the compound's potency and isoform selectivity.
Caption: Hypothesized inhibition of carbonic anhydrase.
Experimental Protocols
The following protocols are designed to systematically evaluate the potential of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide as a carbonic anhydrase inhibitor.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This assay will determine the inhibitory potency (IC₅₀) of the compound against a panel of human CA isoforms (e.g., hCA I, II, IX, and XII).
Materials:
-
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
HEPES buffer (pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in DMSO. Create a series of dilutions in HEPES buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the recombinant CA isoforms in HEPES buffer to a final concentration that yields a linear reaction rate.
-
Assay Protocol: a. To each well of a 96-well plate, add 20 µL of the compound dilution (or buffer for control). b. Add 160 µL of HEPES buffer. c. Add 20 µL of the diluted enzyme solution. d. Incubate at room temperature for 10 minutes to allow for compound-enzyme binding. e. Initiate the reaction by adding 20 µL of NPA solution. f. Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to CA activity.
-
Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. b. Plot the percentage of inhibition versus the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: In Vitro Carbonic Anhydrase Inhibition Assay Workflow.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It measures the change in the thermal stability of a target protein upon ligand binding.
Materials:
-
Cancer cell line known to overexpress a target CA isoform (e.g., MDA-MB-231 for CA IX)
-
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
-
Cell lysis buffer
-
Western blotting reagents and antibodies for the target CA isoform
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation. Quantify the total protein concentration in the soluble fraction.
-
Western Blotting: Perform Western blotting on the soluble fractions to detect the amount of the target CA isoform remaining in solution at each temperature.
-
Data Analysis: a. Quantify the band intensities from the Western blots. b. Generate a melting curve by plotting the percentage of soluble protein versus temperature for both treated and untreated samples. c. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of the compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for xenograft implantation (e.g., MDA-MB-231)
-
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: a. Plot the mean tumor volume over time for each group. b. Compare the tumor growth inhibition in the treatment group relative to the control group. c. Analyze the body weight data for any signs of toxicity.
Conclusion and Future Directions
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide represents a promising, yet underexplored, molecule in the realm of drug discovery. Its structural features strongly suggest a potential role as a carbonic anhydrase inhibitor, with possible applications in oncology and other therapeutic areas. The provided protocols offer a comprehensive framework for the initial characterization and validation of this compound's biological activity.
Future research should focus on a broad screening against a wide panel of CA isoforms to determine its selectivity profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the N-alkyl chain and the aromatic ring substituents, will be crucial for optimizing potency and selectivity. Furthermore, a thorough investigation of its pharmacokinetic and pharmacodynamic properties will be essential for its advancement as a potential clinical candidate.
References
-
Giovannuzzi, S., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1541-1549. Retrieved from [Link]
-
MDPI. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4531. Retrieved from [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 25(5), 2883. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
-
RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26656-26671. Retrieved from [Link]
-
Smirnova, T., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. Retrieved from [Link]
-
Wu, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
developing assays with 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
An In-Depth Guide to Assay Development with 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Authored by: A Senior Application Scientist
Introduction: Unpacking the Potential of a Privileged Scaffold
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its chemical versatility and ability to engage in critical hydrogen bonding interactions have cemented its status as a "privileged scaffold". Within this class, 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide emerges as a compound of significant interest for drug discovery programs. Its unique structural components are not accidental; they are deliberately designed to confer specific physicochemical and pharmacological properties.
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for developing robust biochemical and cell-based assays to characterize this compound. We will move beyond simple procedural lists to explore the scientific rationale behind each step, enabling researchers to not only execute experiments but also to interpret the results with confidence and insight.
Compound Profile: 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
A thorough understanding of the molecule's architecture is the foundation of any successful assay development campaign. Each functional group serves a distinct purpose, influencing the compound's interaction with biological targets, its solubility, and its metabolic fate.
-
The Benzenesulfonamide Core : This group is a potent zinc-binding moiety, making it an ideal starting point for designing inhibitors of metalloenzymes, most notably the Carbonic Anhydrases (CAs)[1]. The sulfonamide's N-H and S=O bonds are excellent hydrogen bond donors and acceptors, respectively, allowing for specific and strong interactions within a protein's active site[2].
-
The Trifluoromethyl (-CF₃) Group : The inclusion of a -CF₃ group is a classic medicinal chemistry strategy to enhance a molecule's profile. Its strong electron-withdrawing nature can increase the acidity of the sulfonamide proton, potentially strengthening its binding to target enzymes. Furthermore, the -CF₃ group significantly increases lipophilicity, which can improve membrane permeability, and enhances metabolic stability by blocking potential sites of oxidative metabolism[2].
-
The N-butyl Group : This aliphatic chain contributes to the molecule's overall lipophilicity and can form van der Waals interactions within hydrophobic pockets of a target's binding site. Its presence is crucial for modulating the compound's solubility and pharmacokinetic properties.
-
The Bromo (Br) Atom : The bromine atom serves as a valuable tool for structure-activity relationship (SAR) studies. It alters the electronic properties of the phenyl ring and provides a reactive handle for synthetic chemists to create analogues for lead optimization.
| Property | Value | Source |
| CAS Number | 1020253-05-7 | [3][4] |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [3][4] |
| Molecular Weight | 360.19 g/mol | [4] |
| Appearance | White to off-white solid (typical) | N/A |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Inferred |
Foundational Biochemical Assays: Targeting Carbonic Anhydrase
Scientific Rationale
Given the sulfonamide core, the most logical and evidence-based starting point for characterizing this compound is to assess its activity against carbonic anhydrases (CAs). CAs are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them a prime target for anticancer therapies[1]. The sulfonamide group can coordinate with the Zn²⁺ ion in the CA active site, leading to potent inhibition.
Caption: Mechanism of CA inhibition by a sulfonamide.
Protocol 1: In Vitro Colorimetric Carbonic Anhydrase (hCA) Inhibition Assay
This protocol is adapted from established methods that measure the esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate[5]. The inhibition of this activity serves as a reliable proxy for the enzyme's physiological CO₂ hydration inhibition.
A. Materials
-
Purified human CA isoforms (e.g., hCA II as a ubiquitous isoform, and hCA IX as a tumor-associated target)
-
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (Test Compound)
-
Acetazolamide (AZA) (Positive Control Inhibitor)
-
4-Nitrophenyl acetate (NPA) (Substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
96-well clear, flat-bottom microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 400-405 nm
B. Reagent Preparation
-
Enzyme Stock: Prepare a stock solution of hCA in Tris-HCl buffer. The final concentration in the well should be determined empirically but is typically in the low nanomolar range.
-
Substrate Solution: Prepare a 10 mM stock solution of NPA in acetonitrile. Immediately before use, dilute this stock in Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Compound Stock: Prepare a 10 mM stock solution of the test compound and AZA in 100% DMSO.
-
Serial Dilutions: Create a serial dilution series (e.g., 10-point, 1:3 dilution) of the test compound and AZA in DMSO. This will be used to generate a dose-response curve.
C. Assay Procedure
-
To each well of a 96-well plate, add components in the following order:
-
160 µL of Tris-HCl buffer.
-
20 µL of the hCA enzyme solution.
-
10 µL of the serially diluted test compound, positive control, or DMSO alone (for vehicle control and uninhibited enzyme activity).
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the NPA substrate solution to each well.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C). The product, 4-nitrophenol, is yellow and absorbs at this wavelength[5].
D. Data Analysis
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank))
-
V_inhibitor: Rate in the presence of the test compound.
-
V_DMSO: Rate of the uninhibited enzyme (vehicle control).
-
V_blank: Rate in a well with no enzyme (background hydrolysis of NPA).
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Isoform | Test Compound IC₅₀ (µM) | Acetazolamide IC₅₀ (µM) | Selectivity Ratio (IC₅₀ hCA II / IC₅₀ hCA IX) |
| hCA II | |||
| hCA IX |
Cellular Assays: Assessing Antiproliferative and Cytotoxic Effects
Scientific Rationale
While a biochemical assay confirms direct target engagement, a cell-based assay is critical for determining if this engagement translates into a desired biological effect (e.g., stopping cancer cell growth). It also provides an initial assessment of the compound's ability to cross the cell membrane and remain active in a complex intracellular environment. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which is a proxy for cell viability and proliferation[6]. A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects.
Caption: Standard workflow for an MTT cell viability assay.
Protocol 2: MTT Cell Viability Assay
This protocol is designed to determine the IC₅₀ of the test compound in cancer cell lines, such as the breast cancer lines MDA-MB-468 and MCF-7, where sulfonamides have shown activity[1][6].
A. Materials
-
Human cancer cell lines (e.g., MDA-MB-468, MCF-7) and a non-cancerous control line (e.g., MCF-10A) for selectivity assessment.
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics.
-
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (Test Compound)
-
Doxorubicin or Taxol (Positive Control)[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Sterile, 96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader capable of reading absorbance at 570 nm.
B. Assay Procedure
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "cells + medium only" (100% viability control) and "medium only" (blank).
-
Incubate the plate for 72 hours[6].
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
C. Self-Validation and Data Analysis
-
Controls are Critical: The validity of the assay rests on its controls. The positive control (Doxorubicin) should show a potent cytotoxic effect, while the vehicle control (DMSO) should have minimal impact on cell viability compared to the untreated cells.
-
Calculate Percent Viability: % Viability = 100 * (Abs_treated - Abs_blank) / (Abs_control - Abs_blank)
-
Abs_treated: Absorbance of compound-treated cells.
-
Abs_control: Absorbance of vehicle-treated cells.
-
Abs_blank: Absorbance of medium-only wells.
-
-
Determine IC₅₀: Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (IC₅₀ Normal / IC₅₀ Cancer) |
| MDA-MB-468 (Cancer) | |||
| MCF-7 (Cancer) | |||
| MCF-10A (Normal) |
Expanding the Target Scope: General Enzyme Inhibition Strategies
Rationale
While CAs are a primary hypothesis, the benzenesulfonamide scaffold is versatile. Related structures have shown inhibitory activity against a range of other enzymes, including kinases like CDK9[7] and enzymes like urease[8]. A comprehensive characterization of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide should include screening against a panel of relevant targets to uncover novel activities or to assess off-target effects.
Caption: Principle of a competitive enzyme inhibition assay.
Protocol 3: General Protocol for a Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a template for a typical in vitro kinase assay, such as those used to screen for CDK9 inhibitors[7]. It utilizes a luminescence-based readout (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.
A. Materials
-
Recombinant active kinase (e.g., CDK9/CycT1)
-
Kinase-specific substrate peptide and ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase reaction buffer
-
Test Compound and a known inhibitor (e.g., BAY1143572 for CDK9)[7]
-
White, opaque 384-well assay plates (for luminescence)
-
Luminometer
B. Assay Procedure
-
Add kinase reaction buffer, test compound dilutions, and kinase enzyme to the wells of the assay plate. Allow a pre-incubation period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which produce light in the presence of ATP. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate-reading luminometer.
C. Data Analysis
-
The luminescence signal is inversely proportional to kinase inhibition.
-
Calculate % Inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀ value, as described previously.
Conclusion and Future Directions
This guide outlines a strategic, hypothesis-driven approach to the initial characterization of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide . By starting with its most probable target class (Carbonic Anhydrases) and progressing to cellular systems, researchers can efficiently build a comprehensive profile of the compound's activity.
The data generated from these assays—biochemical potency (IC₅₀), cellular activity (IC₅₀), and selectivity—form the basis for all future decisions. Positive results would warrant progression to more advanced studies, including:
-
Mechanism of Action Studies: If cytotoxicity is observed, follow-up assays (e.g., apoptosis, cell cycle analysis) can elucidate the underlying mechanism.
-
Broad Selectivity Profiling: Screening against a wider panel of kinases and other enzymes to identify off-target effects.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease.
-
ADME/Tox Studies: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
By employing these robust, well-controlled assay protocols, scientists and drug development professionals can effectively unlock the therapeutic potential of this promising molecule.
References
- BenchChem. (2025). An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. BenchChem Technical Guides.
- Alireza, S., et al. (N.A.). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC - NIH.
- BenchChem. (N.A.).
-
Gül, H. İ., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]
-
Manzoor, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central. [Link]
-
Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Arokiasamy, A., et al. (N.A.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]
-
Abd El-Meguid, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | 1020253-05-7 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validated Analytical Methods for the Quantification of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Abstract and Introduction
The precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This document provides detailed analytical procedures for the quantification of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, a complex halogenated sulfonamide. The structural characteristics of this molecule, including the brominated and trifluoromethylated aromatic ring, present unique opportunities and challenges for analytical method development.
This application note details two robust, validated methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A reliable and widely accessible method ideal for routine quality control, purity assessment, and assay of the bulk drug substance.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method essential for trace-level quantification, analysis in complex biological matrices, and impurity profiling.
The protocols herein are designed to be self-validating, with performance characteristics benchmarked against the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This ensures that the methods are fit for their intended purpose, providing trustworthy and reproducible data for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
Understanding the fundamental properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is critical for selecting and optimizing analytical conditions. The presence of the aromatic ring provides UV chromophores, while the overall structure lends itself to reversed-phase chromatography.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 376.19 g/mol | Used for preparing standard solutions of known concentration. |
| Structure | The benzene ring is a chromophore for UV detection. The sulfonamide group is ionizable for mass spectrometry. | |
| Predicted LogP | ~4.0-4.5 | Indicates high hydrophobicity, suggesting good retention on reversed-phase columns (e.g., C18, C8). |
Method 1: Quantification by HPLC-UV
3.1. Principle and Rationale
This method leverages reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the analyte from potential impurities, followed by quantification using an ultraviolet (UV) detector. The substituted benzene ring in the analyte's structure provides a strong chromophore, allowing for sensitive detection. This approach is chosen for its robustness, cost-effectiveness, and suitability for assay and purity determinations in a quality control environment. A C18 column is selected due to the analyte's high hydrophobicity, ensuring adequate retention and separation from more polar contaminants. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures sharp, symmetrical peak shapes by controlling the ionization state of the sulfonamide group.
3.2. Experimental Protocol
3.2.1. Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Standard: 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide reference standard (>99% purity).
3.2.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute with 50:50 acetonitrile/water to bring the final concentration within the calibration range.
3.2.3. Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-10 min, 50-90% B; 10-12 min, 90% B; 12.1-15 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
3.3. HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantification.
3.4. Method Validation Summary
This method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] The results demonstrate its suitability for the intended purpose.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Specificity | No interference from placebo or known impurities. |
Method 2: Quantification by LC-MS/MS
4.1. Principle and Rationale
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.[6][7][8] This technique couples the powerful separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. The analyte is first separated on a UPLC column to achieve rapid and high-resolution separation. It then enters the mass spectrometer, where it is ionized, typically via electrospray ionization (ESI).
The rationale for this choice is threefold:
-
Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range.[6]
-
Selectivity: By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, eliminating interference from complex matrix components.
-
Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the analyte.
4.2. Experimental Protocol
4.2.1. Materials and Instrumentation
-
LC-MS/MS System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Reagents: As in Method 1. An internal standard (IS) of a structurally similar, stable-isotope-labeled compound is recommended for bioanalysis.
-
Sample Preparation: Solid-Phase Extraction (SPE) may be required for complex matrices like plasma or tissue homogenates to remove interferences.[9][10] Oasis HLB cartridges are a good starting point for retaining this hydrophobic molecule.
4.2.2. Sample Preparation (General Protocol)
-
Stock and Working Standards: Prepare as in Method 1, but at lower concentrations (e.g., 0.1 - 100 ng/mL).
-
Extraction from Matrix (if needed): a. Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol followed by 1 mL water. b. Load 0.5 mL of the sample (e.g., plasma) onto the cartridge. c. Wash with 1 mL of 5% methanol in water to remove salts and polar interferences. d. Elute the analyte with 1 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of mobile phase A.
4.2.3. LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 40-95% B; 2-2.5 min, 95% B; 2.6-3.5 min, 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Precursor Ion [M+H]⁺ | m/z 376.0 |
| Product Ion (Quantifier) | m/z 220.1 (Loss of C₄H₉NSO₂) |
| Product Ion (Qualifier) | m/z 184.9 (Further fragmentation) |
| Collision Energy | Optimized for maximum signal (~20-25 eV) |
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide as a potential kinase inhibitor
An In-Depth Guide to the Characterization of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide as a Potential Kinase Inhibitor
Introduction: Rationale and Strategic Overview
The landscape of targeted therapeutics, particularly in oncology, is dominated by small molecule kinase inhibitors.[1] The human kinome, comprising over 500 protein kinases, represents a vast and critical set of drug targets regulating nearly all cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, making the discovery of novel inhibitors a cornerstone of modern drug development.[3]
The compound 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-05-7) presents a compelling starting point for a kinase inhibitor discovery campaign.[4] Its molecular structure incorporates a benzenesulfonamide scaffold, a moiety present in several known kinase inhibitors that can interact with the kinase active site.[5] This, combined with other chemical features, provides a strong rationale for its investigation.
As this molecule is a novel chemical entity with no established kinase targets, this guide provides a comprehensive, multi-stage strategy for its systematic evaluation. We will proceed from broad, unbiased screening to specific biochemical and cellular validation, establishing a clear workflow for identifying its primary kinase targets, quantifying its potency, and confirming its mechanism of action in a physiologically relevant context. This document is designed for drug discovery scientists and researchers, providing both the "how" (detailed protocols) and the "why" (the strategic reasoning behind each experimental choice).
Part 1: Initial Biochemical Profiling and Target Identification
The first critical step is to understand the compound's selectivity profile across the human kinome. A broad screening approach is essential to identify initial "hits"—kinases that are significantly inhibited by the compound—and to avoid prematurely focusing on a presumed target.[6][7] This unbiased approach minimizes the risk of overlooking true targets and provides an early assessment of potential off-target effects, which can be responsible for both therapeutic efficacy and toxicity.[7][8]
Workflow for Kinase Inhibitor Characterization
The overall strategy follows a logical progression from broad screening to focused validation.
Caption: A strategic workflow for characterizing a novel small molecule kinase inhibitor.
Protocol 1.1: Broad Kinome Selectivity Screening
Objective: To identify the primary kinase targets of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide by screening it against a large, representative panel of human kinases.
Causality: Performing this screen at a single, relatively high concentration (e.g., 1 or 10 µM) is a cost-effective and rapid method to cast a wide net. It allows for the classification of kinases into three groups: non-hits, moderate hits, and potent hits, guiding all subsequent follow-up experiments.[6] Radiometric assays, which measure the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate, are considered a gold standard due to their direct and robust nature, minimizing interference from compound autofluorescence.[9]
Methodology (Adapted from Radiometric Assay Principles[9]):
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in 100% DMSO. Create a working solution for the assay that results in a final concentration of 10 µM with ≤0.1% DMSO in the final reaction to avoid solvent-induced artifacts.
-
Assay Plate Setup: In a 96-well plate, add the compound, a positive control inhibitor (e.g., Staurosporine), and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation:
-
To each well, add the specific purified kinase and its corresponding substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure sensitivity to competitive inhibitors.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Separation: Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP, leaving only the radiolabeled substrate bound to the filter.[9]
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Data Presentation: Illustrative Kinome Screening Results
Hypothetical results for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide at 10 µM.
| Kinase Target | Kinase Family | % Inhibition at 10 µM | Classification |
| Src | Tyrosine Kinase | 95% | Potent Hit |
| MEK1 | Dual-Specificity | 89% | Potent Hit |
| Lck | Tyrosine Kinase | 75% | Moderate Hit |
| Fyn | Tyrosine Kinase | 71% | Moderate Hit |
| CDK2 | Serine/Threonine | 15% | Non-Hit |
| AKT1 | Serine/Threonine | 8% | Non-Hit |
| ... (400+ other kinases) | ... | < 50% | Non-Hit |
Protocol 1.2: Biochemical IC₅₀ Determination for Potent Hits
Objective: To quantify the potency of the compound against the primary hits (e.g., Src, MEK1) identified in the initial screen by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Causality: The IC₅₀ value is a critical measure of a compound's potency and is essential for comparing different inhibitors and guiding medicinal chemistry efforts.[6] Luminescence-based assays, such as the ADP-Glo™ format, are widely used for their high sensitivity, broad applicability, and non-radioactive nature.[10][11] They work by measuring the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Assay Principle: ADP-Glo™ Kinase Assay
Caption: Principle of the luminescent ADP-Glo™ kinase assay.
Methodology (Adapted from ADP-Glo™ Protocols for Src and MEK1[10][11]):
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. A typical starting concentration would be 100 µM.
-
Assay Plate Setup: Add 1 µL of each compound dilution to a 384-well plate. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.
-
Enzyme Addition: Add 2 µL of the target kinase (e.g., recombinant human Src[10] or MEK1[11]) diluted in kinase buffer to each well.
-
Substrate/ATP Mix Addition: Initiate the reaction by adding 2 µL of a mix containing the appropriate substrate (e.g., Poly(E,Y) for Src, inactive ERK2 for MEK1) and ATP. The ATP concentration should be at the apparent Km for the kinase.
-
Incubation: Incubate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and measure the new ATP via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition, plot against the logarithm of the compound concentration, and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Illustrative IC₅₀ Values
| Kinase Target | Known Inhibitor (Control) | IC₅₀ (Control) | 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide IC₅₀ |
| Src | Dasatinib | 0.8 nM | 75 nM |
| MEK1 | Selumetinib | 14 nM | 120 nM |
Part 2: Cellular Assay Validation
Biochemical assays are essential but operate in an artificial environment. It is critical to validate that the compound can enter cells, bind to its intended target, and modulate its activity in a complex physiological milieu.[6]
The MEK/ERK Signaling Pathway: A Model for Cellular Assays
The Ras-Raf-MEK-ERK pathway is a canonical signaling cascade frequently dysregulated in cancer.[12] MEK1/2 are dual-specificity kinases that phosphorylate and activate the downstream kinases ERK1/2.[11][12] This pathway serves as an excellent model system for validating a putative MEK1 inhibitor.
Sources
- 1. Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. lifechemicals.com [lifechemicals.com]
- 4. echemi.com [echemi.com]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.jp [promega.jp]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Investigating the Anti-inflammatory Properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial investigation of the anti-inflammatory properties of the novel compound, 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. As a compound with limited publicly available biological data, a systematic, multi-tiered approach is essential to characterize its potential as a therapeutic agent. This guide outlines a series of validated in vitro and in vivo protocols, starting from fundamental physicochemical characterization to detailed mechanistic studies. The experimental choices are rationalized to build a robust data package, enabling informed decisions for further drug development.
Introduction: The Rationale for a Structured Investigation
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of pharmaceutical research. 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound available from several chemical suppliers.[1][2][3] Its chemical structure, featuring a sulfonamide group and trifluoromethyl moiety, suggests potential biological activity. However, a thorough investigation is required to ascertain its anti-inflammatory efficacy and mechanism of action.
This guide is structured to provide a logical workflow for the preclinical evaluation of this compound. We will begin with essential preliminary assessments, followed by a tiered screening approach to identify anti-inflammatory activity, and finally, delve into mechanistic studies to understand how the compound exerts its effects.
Preliminary Compound Characterization
Before embarking on biological assays, it is crucial to understand the fundamental physicochemical properties of the test compound. These properties will influence its behavior in assays and its potential as a drug candidate.
Solubility and Stability Assessment
Poor aqueous solubility can lead to inaccurate in vitro results and low bioavailability in vivo.[4][5] Similarly, compound instability can compromise the integrity of the study.
Protocol 1: Kinetic and Thermodynamic Solubility Assessment
-
Kinetic Solubility: This high-throughput method is useful for early-stage discovery.[6] It involves adding the compound from a concentrated DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4) and measuring precipitation, often by nephelometry.[4]
-
Thermodynamic Solubility: This "shake-flask" method measures the equilibrium solubility.[5] An excess of the solid compound is agitated in a buffer for 24-48 hours. After separating the undissolved solid, the concentration in the supernatant is quantified by HPLC.[4] An aqueous solubility of less than 100 μg/ml may indicate a higher risk of failure during drug development.[7]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the compound's stability profile under various stress conditions.[4]
-
Methodology: Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic stress conditions.[4]
-
Analysis: Utilize HPLC to quantify the remaining parent compound and identify major degradants.
| Parameter | Methodology | Purpose |
| Kinetic Solubility | Nephelometry | High-throughput screening for initial solubility assessment. |
| Thermodynamic Solubility | Shake-Flask with HPLC quantification | Determines equilibrium solubility, crucial for formulation. |
| Stability | Forced Degradation (Acid, Base, Oxidation, Heat, Light) | Identifies potential degradation pathways and informs on storage and handling. |
In Vitro Screening for Anti-inflammatory Activity
In vitro assays provide a cost-effective and rapid means to screen for potential anti-inflammatory effects.[8] A tiered approach, starting with broad screening and moving to more specific assays, is recommended.
Tier 1: Cellular Models of Inflammation
The use of immune cells, such as macrophages, is a cornerstone of in vitro inflammation research. The RAW 264.7 murine macrophage cell line is a robust and widely used model.[9] Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a strong inflammatory response.[9]
Protocol 3: LPS-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.
-
Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[10]
-
Pre-treatment: Pre-treat the cells with various concentrations of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[11]
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Analysis:
Workflow for In Vitro Screening in RAW 264.7 Cells
Caption: Workflow for assessing the effect of the test compound on LPS-induced inflammation in macrophages.
Tier 2: Enzyme Inhibition Assays
If the compound shows activity in the cellular assay, the next logical step is to investigate its effect on key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Protocol 4: COX-1 and COX-2 Inhibition Assay
-
Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins during inflammation, while COX-1 is constitutively expressed and has housekeeping functions.[14] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs.
-
Methodology: Use commercially available COX inhibitor screening kits (e.g., fluorometric or colorimetric assays).[14][15][16] These kits typically measure the production of prostaglandin G2 or PGF2α.[14][15]
-
Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) for both COX-1 and COX-2 to assess the compound's potency and selectivity.
| Assay | Cell/Enzyme | Stimulus | Readout | Purpose |
| Cellular Inflammation | RAW 264.7 Macrophages | LPS | NO, TNF-α, IL-6, IL-1β | Primary screen for anti-inflammatory activity. |
| Enzyme Inhibition | Recombinant COX-1/COX-2 | Arachidonic Acid | Prostaglandin Production | Determine if the compound targets the COX pathway. |
Mechanistic Studies: Unraveling the Signaling Pathways
A key aspect of drug development is understanding the mechanism of action. The NF-κB and MAPK signaling pathways are central regulators of inflammation.[17][18]
Investigating the NF-κB Signaling Pathway
The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes.[17][19]
Protocol 5: Western Blot Analysis of NF-κB Pathway Activation
-
Cell Treatment: Treat RAW 264.7 cells with the compound followed by LPS stimulation for a shorter duration (e.g., 30 minutes) to capture signaling events.[13]
-
Protein Extraction: Prepare whole-cell lysates.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phosphorylated IκBα, and total IκBα.
-
Detection: Use an appropriate secondary antibody and chemiluminescence to visualize the protein bands. A decrease in phosphorylated IκBα would suggest inhibition of the NF-κB pathway.[13]
Investigating the MAPK Signaling Pathway
MAPK pathways are also crucial in transmitting inflammatory signals.[20][21]
Protocol 6: Western Blot Analysis of MAPK Pathway Activation
-
Methodology: Follow the same procedure as for the NF-κB pathway, but use primary antibodies against the phosphorylated and total forms of key MAPKs, such as p38, ERK1/2, and JNK.[13]
Key Signaling Pathways in Inflammation
Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.
In Vivo Evaluation of Anti-inflammatory Efficacy
Promising in vitro results should be validated in a living organism. The carrageenan-induced paw edema model is a classic and reliable method for assessing acute inflammation.[22][23][24]
Protocol 7: Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-200 g).[23]
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into groups: vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.
-
Compound Administration: Administer the test compound or controls (e.g., orally) one hour before inducing inflammation.[23]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[22][23]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[23][25]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial investigation of the anti-inflammatory properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. The data generated from these protocols will provide a comprehensive preliminary profile of the compound's activity, mechanism of action, and in vivo efficacy. Positive results from this cascade of assays would warrant further, more specialized studies, such as pharmacokinetic profiling and evaluation in chronic inflammation models (e.g., collagen-induced arthritis).[26] This systematic approach ensures that resources are used efficiently and that a solid foundation of data is built to support the continued development of this novel compound.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available from: [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 322. Available from: [Link]
-
Kannan, S., & Gerez, J. A. (2021). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology, 2288, 223-239. Available from: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
-
Mellado, M., Martínez-Muñoz, L., & Cascio, G. (2015). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 6, 416. Available from: [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Available from: [Link]
-
Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]
-
Frontini, A., & Ciriello, S. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 10, 405. Available from: [Link]
-
Devaraj, S., Jialal, I., & Vega-López, S. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical chemistry, 50(5), 956–958. Available from: [Link]
-
Peiris, D. S. H., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Discovery and Development. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
-
Gierse, J. K., & Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 644, 139–153. Available from: [Link]
-
Huang, P., Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Protein & cell, 3(4), 296–305. Available from: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 120, 139–147. Available from: [Link]
-
Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Czarnek, K., & Terzyk, A. P. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International journal of molecular sciences, 23(19), 11843. Available from: [Link]
-
Selvam, C., & Jachak, S. M. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. Inflammopharmacology, 25(5), 517–527. Available from: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
-
Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]
-
Georgiev, A., & Paul, A. (2010). Rat paw oedema modeling and NSAIDs: Timing of effects. Acta physiologica et pharmacologica Bulgarica, 36(1-2), 11–17. Available from: [Link]
-
Pharma.Tips. (2025, March 26). Guide to Solubility Testing of Drug Candidates. Retrieved from [Link]
-
Li, X., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(8), 14340–14351. Available from: [Link]
-
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
Kim, H. J., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 40(3), 51-60. Available from: [Link]
-
Tan, J. S., et al. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-based complementary and alternative medicine : eCAM, 2019, 8723418. Available from: [Link]
-
Jeong, J. W., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(4), 361–369. Available from: [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
-
ResearchGate. (2019). Quality guidelines for oral drug candidates: dose, solubility and lipophilicity. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
Sources
- 1. 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | 1020253-05-7 [sigmaaldrich.com]
- 2. parchem.com [parchem.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. journalajrb.com [journalajrb.com]
- 9. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. caymanchem.com [caymanchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 20. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening for Antimicrobial Activity in Novel Benzenesulfonamide Compounds: A Protocol and Application Guide
An Application Note for Drug Development Professionals
Abstract: The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial properties. Benzenesulfonamides, a class of synthetic compounds, have a storied history in antimicrobial therapy and continue to serve as a versatile scaffold for the design of new drug candidates.[1][2] This guide provides a comprehensive, field-proven framework for the systematic screening and evaluation of novel benzenesulfonamide compounds. We detail a two-tiered screening cascade, beginning with a qualitative disk diffusion assay for high-throughput primary screening, followed by a quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for promising leads. The protocols are designed to be self-validating through the incorporation of standardized methodologies and quality control strains, ensuring data integrity and reproducibility in alignment with international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6]
The Scientific Rationale: Why Benzenesulfonamides?
Benzenesulfonamides are synthetic antimicrobial agents characterized by a sulfonamide group (-S(=O)₂-NR₂). Their discovery in the 1930s, beginning with the prodrug Prontosil, marked the dawn of the modern antibiotic era.[7] While their use has evolved, the benzenesulfonamide core remains a critical pharmacophore in medicinal chemistry, extending beyond antimicrobials to diuretics, anticonvulsants, and anti-inflammatory agents.[2][8]
Their antimicrobial efficacy stems from a targeted mechanism of action that offers selective toxicity against susceptible bacteria.[7][8]
Mechanism of Action: Inhibition of Folate Synthesis
Bacteria, unlike humans, cannot uptake folic acid (Vitamin B9) from their environment and must synthesize it de novo.[2][7] This pathway is essential for the production of nucleotides (purines and pyrimidines), which are the building blocks of DNA and RNA.[] Benzenesulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS) , a key enzyme in this pathway.[7][]
Structurally, they mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). By binding to the active site of the enzyme, they block the synthesis of dihydropteroate, halting the entire folate pathway. This leads to a depletion of essential nucleotides, preventing bacterial DNA replication and cell division, an effect that is primarily bacteriostatic.[8][]
Caption: Proposed workflow for antimicrobial screening.
Protocol I: Primary Screening via Agar Disk Diffusion
The Kirby-Bauer disk diffusion method is a robust, cost-effective, and widely used technique for preliminary screening of antimicrobial activity. [10][11]Its primary advantage is the ability to rapidly assess a large number of compounds against various microorganisms.
Principle
A filter paper disk impregnated with a standardized amount of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a radial concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" (ZOI) will appear around the disk where growth has been prevented. [12][13]The diameter of this zone provides a semi-quantitative measure of the compound's activity.
Materials and Reagents
-
Test Compounds: Novel benzenesulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO) to a known concentration.
-
Microbial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) reference strains. Fungal strains (e.g., Candida albicans ATCC 10231) can also be used. [14][15]* Growth Media: Mueller-Hinton Agar (MHA) is the standard medium for non-fastidious bacteria. [10]* Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.
-
Equipment: Sterile Petri dishes (90 or 100 mm), sterile cotton swabs, sterile blank paper disks (6 mm), micropipettes, incubator, calipers or ruler.
Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. [10]Use this suspension within 15 minutes to ensure bacterial viability. [12]2. Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking. This ensures a confluent "lawn" of growth. [16] * Allow the plate to dry for 3-5 minutes before applying disks.
-
-
Disk Application:
-
Aseptically apply sterile blank paper disks to the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a corresponding disk.
-
Apply a solvent control disk (e.g., DMSO only) to ensure the solvent has no antimicrobial activity.
-
Apply a positive control disk with a known antibiotic (e.g., Sulfamethoxazole).
-
Ensure disks are placed at least 24 mm apart to prevent overlapping zones. [17]4. Incubation:
-
Invert the plates and place them in an incubator within 15 minutes of disk application. [12] * Incubate at 35 ± 2 °C for 16-20 hours under ambient atmosphere.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) for each compound in millimeters (mm).
-
A larger zone diameter generally indicates greater antimicrobial activity. [7]Record the results in a structured table.
-
Example Data Presentation
| Compound ID | Concentration (µ g/disk ) | Gram-positive: S. aureus (ZOI, mm) | Gram-negative: E. coli (ZOI, mm) | Gram-negative: P. aeruginosa (ZOI, mm) |
| BZS-001 | 50 | 18 | 15 | 9 |
| BZS-002 | 50 | 22 | 19 | 12 |
| BZS-003 | 50 | 7 | 6 | 6 (No activity) |
| BZS-004 | 50 | 25 | 23 | 18 |
| SMX (Control) | 25 | 24 | 20 | 0 (Resistant) |
| DMSO (Control) | N/A | 6 (No activity) | 6 (No activity) | 6 (No activity) |
Compounds with significant zones of inhibition (e.g., BZS-002, BZS-004) are prioritized for secondary screening.
Protocol II: MIC Determination by Broth Microdilution
This method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound. [16]It establishes the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. [18][19]
Principle
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism. Following incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no growth is observed. [19][20]
Materials and Reagents
-
Test Compounds: Promising leads from primary screening, prepared as high-concentration stock solutions in a suitable solvent.
-
Microbial Strains: Same strains as used in the primary screen.
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is standard.
-
Equipment: Sterile 96-well, round-bottom microtiter plates, multichannel pipettor, sterile reagent reservoirs, plate reader (optional, for OD measurement).
Step-by-Step Protocol
-
Plate Preparation:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. [21]2. Compound Serial Dilution:
-
Add 100 µL of the test compound stock (prepared at 2x the highest desired final concentration) to the first column of wells. This creates a 1:2 dilution.
-
Using a multichannel pipettor, mix the contents of the first column by pipetting up and down.
-
Transfer 100 µL from the first column to the second column. Mix thoroughly.
-
Repeat this serial dilution process across the plate (typically to column 10), discarding 100 µL from the final column of dilutions. [21] * Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no compound, no inoculum). [21]3. Inoculum Preparation:
-
Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in Protocol I.
-
Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Inoculation:
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12.
-
This final addition dilutes the compound concentrations by half, bringing them to their final test concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.
-
-
Reading the MIC:
-
Visually inspect the plate. The growth control (Column 11) should be turbid. The sterility control (Column 12) should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series). [19]
-
Example Data Presentation
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BZS-002 | 8 | 16 | 64 | >128 |
| BZS-004 | 2 | 4 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Compounds with low MIC values (e.g., BZS-004) are considered potent and are candidates for further investigation, such as determining the Minimum Bactericidal Concentration (MBC) and conducting time-kill studies. [14]
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reproducibility of these screening assays, every protocol must be a self-validating system. This is achieved through strict adherence to established standards and the inclusion of comprehensive controls.
-
Standardization: All methods must conform to guidelines published by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) or EUCAST. [3][4][6][22]These documents provide the definitive standards for media, inoculum density, incubation conditions, and result interpretation. [23]* Quality Control (QC) Strains: Each batch of tests must include reference QC strains (e.g., E. coli ATCC 25922) with well-documented, expected ranges for ZOI and MIC values for control antibiotics. [24]If the results for the QC strain fall outside the acceptable range, the entire batch of results is considered invalid and must be repeated.
-
Experimental Controls: As detailed in the protocols, the inclusion of positive (known antibiotic), negative (solvent), growth, and sterility controls is non-negotiable. These controls validate that the media supports growth, the solvent is inert, and the assay results are due to the specific activity of the test compound.
References
-
Science Prof Online. Mode of Action of Sulfonamide Antibiotics . [Link]
-
Minicule. Sulfonamide: Uses, Interactions, and Mechanism of Action . [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing . [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . [Link]
-
Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples . [Link]
-
Study.com. Sulfonamide: Mechanism of Action & Uses . [Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test . [Link]
-
National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion . [Link]
-
MDPI. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds . [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method . [Link]
-
National Institutes of Health (NIH). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex . [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . [Link]
-
National Center for Biotechnology Information (NCBI). Challenges for the Development of New Antimicrobials— Rethinking the Approaches . [Link]
-
Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives . [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination . [Link]
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST . [Link]
-
Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing . [Link]
-
UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials . [Link]
-
Zenodo. Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives . [Link]
-
MI - Microbiology. Broth Microdilution . [Link]
-
National Institutes of Health (NIH). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes . [Link]
-
FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific . [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus . [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition . [Link]
-
National Institutes of Health (NIH). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives . [Link]
-
Clinical & Laboratory Standards Institute (CLSI). CLSI Home . [Link]
-
The European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home . [Link]
-
ACS Publications. Challenges and Opportunities with Antibiotic Discovery and Exploratory Research . [Link]
-
ResearchGate. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . [Link]
-
National Center for Biotechnology Information (NCBI). Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development . [Link]
-
National Institutes of Health (NIH). Challenges of Antibacterial Discovery . [Link]
-
The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents . [Link]
-
The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST . [Link]
-
National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method . [Link]
-
National Institutes of Health (NIH). Methods for in vitro evaluating antimicrobial activity: A review . [Link]
- Google Patents. Methods of screening for antimicrobial compounds.
-
MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery . [Link]
-
ResearchGate. Important challenges to finding new leads for new antibiotics . [Link]
Sources
- 1. minicule.com [minicule.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. scienceprofonline.com [scienceprofonline.com]
- 8. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds [mdpi.com]
- 15. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 16. asm.org [asm.org]
- 17. microbenotes.com [microbenotes.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 23. nih.org.pk [nih.org.pk]
- 24. szu.gov.cz [szu.gov.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the dedicated technical support center for the synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important sulfonamide. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.
Synthesis Overview: The Core Reaction
The synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide typically proceeds via a nucleophilic substitution reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and n-butylamine.[1] A non-nucleophilic base, such as pyridine or triethylamine, is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]
Caption: General synthesis pathway.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of questions and answers to directly address potential problems you may encounter during the synthesis.
Question 1: Why is my yield of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide consistently low?
Low yields are a frequent challenge in sulfonamide synthesis and can be attributed to several factors.[2]
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: The starting material, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, is highly reactive and susceptible to moisture, which will hydrolyze it to the unreactive sulfonic acid.[2][3]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[2][4] It is also recommended to use a fresh or properly stored bottle of the sulfonyl chloride.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success.
-
Solution: Employ a non-nucleophilic organic base like pyridine or triethylamine to effectively neutralize the HCl byproduct without competing with the n-butylamine.[2] The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[2][4]
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
-
Solution: A slight excess of n-butylamine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the more valuable sulfonyl chloride.[2]
-
-
Side Reactions: The formation of bis-sulfonated products, where two sulfonyl groups react with the primary amine, can reduce the yield of the desired monosubstituted product.[2]
-
Solution: Using a larger excess of the amine or controlling the addition of the sulfonyl chloride (e.g., slow, dropwise addition at a low temperature) can help minimize this side reaction.
-
Caption: Troubleshooting workflow for low yield.
Question 2: I'm observing an unexpected side product in my reaction. What could it be and how can I minimize it?
The most common side product is the bis-sulfonated amine, N,N-bis(4-bromo-3-(trifluoromethyl)phenylsulfonyl)butylamine.
Cause & Minimization:
-
Cause: This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another molecule of the sulfonyl chloride. This is more likely with primary amines like n-butylamine.[2]
-
Minimization Strategies:
-
Control Stoichiometry: Avoid a large excess of the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a controlled temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[4]
-
Amine Excess: Using a larger excess of n-butylamine can favor the formation of the desired monosubstituted product.
-
Question 3: How can I effectively purify the crude 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide?
Purification is crucial to obtain a product of high purity. The two most common methods are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for crystalline solids.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[2]
-
-
-
Column Chromatography: This is useful for removing closely related impurities or when the product is an oil.
-
Protocol:
-
Choose an appropriate solvent system (eluent), often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), based on TLC analysis.
-
Prepare a slurry of silica gel in the eluent and pack the column.
-
Dry-load the crude product onto the column for better separation.
-
Elute the column with the chosen solvent system and collect fractions.
-
Monitor the fractions by TLC and combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.[5]
-
-
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential adsorption |
| Best for | Crystalline solids, large scale | Oils, complex mixtures, small scale |
| Solvent Usage | Moderate | High |
| Time | Can be faster for simple purifications | Generally more time-consuming |
| Throughput | High | Low to moderate |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling the reagents for this synthesis?
-
4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
n-Butylamine: This is a flammable and corrosive liquid. Handle with care in a well-ventilated area.
-
Organic Solvents (DCM, THF): These are volatile and flammable. Avoid inhalation and contact with skin.
Q2: Can I use an aqueous base like sodium hydroxide for this reaction?
While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the reactive sulfonyl chloride, which would lead to a lower yield.[2] For most lab-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method.[2]
Q3: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the limiting reagent (usually the sulfonyl chloride) and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q4: What are the typical storage conditions for 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride?
Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[6]
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem Technical Support.
- Organic Process Research & Development. (n.d.). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture.
- Biophysical Reviews. (2021).
- ResearchGate. (n.d.).
- ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News.
- BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem Technical Support.
- Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Wikipedia. (n.d.). Sulfonamide.
- ChemicalBook. (n.d.). 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)-benzenesulfonamide(1020253-06-8) 1H NMR.
- Echemi. (n.d.). 4-bromo-n-butyl-3-(trifluoromethyl)benzenesulfonamide.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). 4-bromo-n-(tbu) benzenesulfonamide.
- Fisher Scientific. (n.d.). eMolecules 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride 97%.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- Organic Syntheses. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. 60, 121.
- Sigma-Aldrich. (n.d.). 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
- Manchester Organics. (n.d.). 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride.
- United States Biological. (n.d.). 4-Bromo-3-(trifluoromethyl)
- Parchem. (n.d.). 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (Cas 1020253-05-8).
- Thieme. (2024).
- Pharmaffiliates. (n.d.). 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide.
- NIH. (n.d.). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC.
- BenchChem. (2025).
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- ChemScene. (n.d.). 1330750-34-9 | 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-(trifluoromethyl)benzenesulfonamide 97%.
- Echemi. (n.d.). 4-Bromo-N-tert-butyl-3-(trifluoromethyl)
Sources
Technical Support Center: Purification of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the purification of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for obtaining this compound in high purity. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to Purification Challenges
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a substituted aromatic sulfonamide. Its purification can be challenging due to the presence of a lipophilic n-butyl group, a polar sulfonamide linkage, and the electron-withdrawing trifluoromethyl and bromo groups on the aromatic ring. These structural features influence its solubility and chromatographic behavior, necessitating carefully optimized purification protocols. Common impurities may arise from unreacted starting materials, side reactions, or degradation.
This guide provides a systematic approach to troubleshooting common purification issues using techniques such as recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide?
A1: Potential impurities can originate from the synthetic route, which typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with n-butylamine. Common impurities include:
-
Unreacted Starting Materials: Residual 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and n-butylamine.
-
Hydrolysis Product: 4-bromo-3-(trifluoromethyl)benzenesulfonic acid, formed from the reaction of the sulfonyl chloride with moisture.
-
Bis-sulfonated Amine: Formation of a bis-sulfonated n-butylamine, where two sulfonyl groups react with one molecule of n-butylamine.
-
Isomeric Impurities: Positional isomers of the starting materials can carry through to the final product.
Q2: I do not have a melting point for my compound. How can I select a suitable recrystallization solvent?
Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
To each tube, add a few drops of a different solvent from the list below.
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at this stage.
-
Gently heat the tubes of the undissolved samples. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the dissolved samples to cool to room temperature, and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.
Troubleshooting "Oiling Out":
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more of the hot solvent to decrease the saturation. Allow it to cool more slowly.
-
Lower the Crystallization Temperature: If possible, use a lower boiling point solvent system.
-
Change the Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system. For instance, dissolve the compound in a small amount of a good solvent (e.g., ethanol, acetone) and slowly add a miscible anti-solvent (e.g., water, hexane) until turbidity persists.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
Troubleshooting Purification by Technique
Recrystallization Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solution is not saturated (too much solvent).- The compound is too soluble in the chosen solvent at low temperatures.- Supersaturation without nucleation. | - Boil off some of the solvent to increase concentration and allow to cool again.- Choose a less polar solvent or a solvent/anti-solvent system.- Scratch the inner surface of the flask or add a seed crystal. |
| "Oiling Out" | - High impurity concentration.- Melting point of the compound is below the solvent's boiling point.- Cooling the solution too rapidly. | - Perform a preliminary purification by column chromatography.- Switch to a lower-boiling solvent system.- Insulate the flask to allow for slow cooling. |
| Poor Recovery | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the filtrate in an ice-salt bath to minimize solubility.- Use a minimal amount of cold solvent for washing the crystals.- Pre-heat the funnel and filter paper for hot filtration. |
| Colored Crystals | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly to avoid adsorbing the desired product. |
Due to the trifluoromethyl and bromo substituents, the aromatic ring is electron-deficient, and the molecule has considerable lipophilicity from the n-butyl chain. A solvent system that can accommodate these features is ideal.
| Solvent/System | Polarity | Rationale |
| Ethanol/Water | High (tunable) | Ethanol can dissolve the organic portions, while water acts as an anti-solvent to induce crystallization. The ratio can be adjusted for optimal results. |
| Isopropanol/Water | High (tunable) | Similar to ethanol/water, but isopropanol is slightly less polar. |
| Toluene/Heptane | Low-Medium | Toluene may dissolve the compound when hot, and heptane can be added as an anti-solvent. |
| Ethyl Acetate/Hexane | Medium | A common and effective solvent system for a wide range of organic compounds. |
Column Chromatography Troubleshooting Guide
Column chromatography is a powerful technique for separating the target compound from both more and less polar impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Peaks) | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of 0.25-0.35.- Use a larger column or less sample.- Ensure proper column packing. |
| Compound Stuck on the Column | - Eluent is not polar enough.- Strong interaction with the stationary phase. | - Gradually increase the polarity of the eluent (gradient elution).- Consider using a more polar solvent like methanol or adding a small percentage of acetic acid if the compound is acidic. |
| Tailing of the Compound Spot/Peak | - Compound is too polar for the eluent.- Acidic or basic nature of the compound interacting with the silica gel. | - Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
A typical starting point for developing a separation method on silica gel would be a mixture of a nonpolar and a moderately polar solvent.
| Eluent System | Typical Starting Ratio (v/v) | Comments |
| Hexane/Ethyl Acetate | 9:1 to 7:3 | A versatile system. Increase the proportion of ethyl acetate to increase polarity. |
| Dichloromethane/Hexane | 1:1 to 100% Dichloromethane | Good for moderately polar compounds. |
| Toluene/Ethyl Acetate | 9:1 to 8:2 | Can provide different selectivity compared to aliphatic/ester mixtures. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide and a minimal amount of the chosen hot recrystallization solvent (or solvent mixture). Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable eluent system using TLC plates. The ideal system should give your target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You may start with a less polar solvent system and gradually increase the polarity to elute your compound.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator.
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process for purifying your compound.
Caption: Decision workflow for purification strategy.
Caption: Troubleshooting common recrystallization issues.
References
- At this time, specific peer-reviewed articles detailing the purification of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide are not prominently available. The guidance provided is based on established principles of organic chemistry purification and data for analogous sulfonamide compounds.
Technical Support Center: Synthesis of N-Butyl Benzenesulfonamide
Welcome to the Technical Support Center for the synthesis of N-butyl benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to overcome common challenges and optimize your synthetic outcomes.
Introduction
The synthesis of N-butyl benzenesulfonamide, a valuable intermediate in various chemical industries, typically proceeds via the reaction of n-butylamine with benzenesulfonyl chloride. While seemingly straightforward, this reaction is often accompanied by side reactions that can significantly impact yield and purity. This guide will delve into the mechanistic underpinnings of these side reactions and provide robust, field-proven strategies to mitigate them.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you may encounter during the synthesis of N-butyl benzenesulfonamide. The following table summarizes common side reactions, their causes, and actionable solutions.
| Observed Issue | Potential Side Product | Root Cause(s) | Recommended Solutions & Preventative Measures |
| Low yield of desired product; presence of a higher molecular weight impurity. | N,N-Bis(benzenesulfonyl)butylamine | Over-reaction/Di-sulfonylation: The N-H proton of the initially formed N-butyl benzenesulfonamide is acidic and can be deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of benzenesulfonyl chloride.[1] | 1. Stoichiometry Control: Use a slight excess of n-butylamine (1.1-1.5 equivalents) to ensure the benzenesulfonyl chloride is consumed by the more nucleophilic primary amine.[1] 2. Controlled Reagent Addition: Add the benzenesulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile, favoring the primary reaction.[1] 3. Choice of Base: Use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine, or a weak inorganic base like sodium bicarbonate. Avoid strong, non-hindered bases like triethylamine or hydroxides in excess, which can promote deprotonation of the product. |
| Low yield; presence of a water-soluble acidic impurity. | Benzenesulfonic acid | Hydrolysis of Starting Material: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by water present in the solvent, reagents, or glassware.[1] | 1. Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Reagent Quality: Use freshly opened or properly stored benzenesulfonyl chloride. 3. Quenching: After the reaction, quench any unreacted benzenesulfonyl chloride with a small amount of a water-soluble amine (like aqueous ammonia) to form a water-soluble sulfonamide, which can be easily removed during aqueous workup. |
| Presence of an unexpected ester impurity, especially when using an alcohol as a solvent or co-solvent. | Butyl benzenesulfonate (or other alkyl benzenesulfonates) | Reaction with Alcohol: Alcohols can compete with the amine as nucleophiles, attacking the benzenesulfonyl chloride to form sulfonate esters. | 1. Solvent Selection: Avoid using alcohol-based solvents. Opt for aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1] 2. Purity of Reagents: Ensure that solvents and other reagents are free from alcohol contamination. |
| Formation of a salt-like precipitate that is difficult to filter. | n-Butylammonium chloride | Byproduct of the Primary Reaction: The reaction between n-butylamine and benzenesulfonyl chloride produces one equivalent of hydrochloric acid, which reacts with the excess amine to form the ammonium salt. | 1. Use of a Base: The primary role of the base in the reaction is to neutralize the HCl as it is formed, preventing the formation of the ammonium salt and keeping the amine available for reaction. 2. Aqueous Workup: This salt is typically water-soluble and will be removed during the aqueous workup and extraction steps. |
Reaction Pathways Diagram
The following diagram illustrates the desired synthetic pathway for N-butyl benzenesulfonamide versus the common side reaction pathways.
Caption: Reaction scheme for N-butyl benzenesulfonamide synthesis and its major side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in this synthesis?
A: The base serves two primary functions: to neutralize the hydrochloric acid byproduct and to act as a catalyst. However, its basicity and steric properties significantly influence the reaction's selectivity. A strong, non-hindered base can deprotonate the desired N-butyl benzenesulfonamide product, which has an acidic N-H proton (pKa typically in the range of 10-11). This deprotonation generates a sulfonamide anion that can act as a nucleophile, leading to the undesired di-sulfonylation reaction.[1] Therefore, a weaker base or a sterically hindered base that can neutralize HCl but is less effective at deprotonating the sulfonamide product is preferred for achieving high selectivity for the mono-sulfonated product.
Q2: Can I use an excess of benzenesulfonyl chloride to ensure all the n-butylamine reacts?
A: It is generally not recommended to use an excess of benzenesulfonyl chloride. Any excess of this highly reactive electrophile increases the likelihood of the di-sulfonylation side reaction, as it will be available to react with the deprotonated N-butyl benzenesulfonamide. Furthermore, unreacted benzenesulfonyl chloride can complicate the purification process, as it can hydrolyze to benzenesulfonic acid during the aqueous workup. A slight excess of the n-butylamine is the preferred approach to drive the reaction to completion while minimizing side reactions.[1]
Q3: What is the "Hinsberg Test" and how does it relate to this synthesis?
A: The Hinsberg test is a classical chemical test used to distinguish between primary, secondary, and tertiary amines. It utilizes the reaction of an amine with benzenesulfonyl chloride in the presence of an aqueous base.[1]
-
Primary amines , like n-butylamine, react to form a sulfonamide that is soluble in the aqueous base because the nitrogen atom still has an acidic proton that can be removed.
-
Secondary amines react to form a sulfonamide that is insoluble in the aqueous base as it lacks an acidic proton on the nitrogen.
-
Tertiary amines generally do not react.
This principle is directly relevant to the synthesis of N-butyl benzenesulfonamide as it explains the solubility of the product in a basic aqueous solution and the chemical basis for the di-sulfonylation side reaction.
Q4: My reaction mixture turned into a thick, un-stirrable slurry. What happened and what should I do?
A: This is likely due to the precipitation of n-butylammonium chloride, the salt formed between the HCl byproduct and n-butylamine. This occurs when a base is not used or is not efficient enough to neutralize the HCl as it is formed. To resolve this, you can try to add more solvent to improve stirrability. For future experiments, ensure you are using an adequate amount of a suitable base to prevent the formation of this salt.
Optimized Experimental Protocol for N-Butyl Benzenesulfonamide Synthesis
This protocol is designed to maximize the yield of the desired product while minimizing the formation of common side products.
Materials:
-
n-Butylamine
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add n-butylamine (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-butyl benzenesulfonamide by column chromatography on silica gel or by recrystallization, if necessary.
Analytical Workflow for Impurity Detection
A robust analytical workflow is crucial for identifying and quantifying side products.
Caption: Analytical workflow for the characterization and purification of N-butyl benzenesulfonamide.
References
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired experimental concentrations.
Introduction: Understanding the Challenge
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a molecule characterized by significant hydrophobicity. Its structure, which includes a benzene ring, a bromo- group, a trifluoromethyl- group, and an N-butyl chain, contributes to a high calculated logP (XLogP3: ~5.0).[1] This inherent lipophilicity results in poor solubility in aqueous solutions, a common hurdle in experimental biology and formulation development.[2][3] This guide will walk you through systematic approaches to overcome this issue, from simple adjustments to advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm trying to dissolve 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide directly in my aqueous buffer (e.g., PBS), but it won't go into solution. Why is this happening?
Answer: The compound's molecular structure is the primary reason for its poor aqueous solubility. The large, non-polar surface area created by the aromatic ring and the butyl, bromo-, and trifluoromethyl substituents makes it energetically unfavorable to dissolve in a highly polar solvent like water. To solvate the molecule, water molecules must form an ordered "cage" around it, which is entropically unfavorable. This resistance to dissolving in water is typical for molecules with a high logP value, indicating a preference for lipid-like environments over aqueous ones.[2][3]
Q2: What is the simplest first step I can take to improve the solubility for my in vitro experiments?
Answer: The most straightforward and common starting point is a combined pH adjustment and cosolvent approach.[3][4]
-
pH Adjustment: The sulfonamide group (-SO₂NH-) has an acidic proton. By increasing the pH of your medium with a base (e.g., NaOH), you can deprotonate this group to form a more polar, water-soluble anionic salt (-SO₂N⁻).[5][6] Sulfonamides typically have pKa values that can be influenced by neighboring groups, but ionization at pH values above 8 is a common strategy.[5][7]
-
Cosolvents: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent and then dilute this stock into your aqueous buffer. The cosolvent reduces the overall polarity of the final solution, making it more hospitable to the hydrophobic compound.[8][9][10]
Commonly Used Cosolvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Causality Insight: This dual approach works by first creating a more polar version of the molecule (the anion) and simultaneously making the solvent less polar (with the cosolvent), effectively bridging the polarity gap between the solute and the solvent.
Q3: I used DMSO to make a stock solution, but the compound precipitates when I dilute it into my cell culture media. What should I do?
Answer: This is a classic sign of exceeding the solubility limit in the final aqueous medium. While the compound is soluble in 100% DMSO, the final concentration of DMSO after dilution (typically <0.5% for cell-based assays) is often insufficient to keep the compound in solution.
Troubleshooting Steps:
-
Lower the Final Concentration: Determine the maximum concentration at which the compound remains soluble in your final assay medium. This is your working solubility limit with this specific method.
-
Increase Cosolvent (with caution): If your experimental system can tolerate it, slightly increasing the final percentage of the cosolvent may help. However, be aware that most cosolvents, including DMSO, can have biological effects or toxicity at higher concentrations.
-
Switch to Advanced Methods: If you require a higher concentration than achievable with simple cosolvents, you must explore more advanced formulation techniques. See Q4 for a decision-making guide.
Q4: Cosolvents and pH adjustment are not enough for my required concentration. What are the more advanced options?
Answer: When simple methods fail, several advanced formulation strategies can significantly enhance aqueous solubility. The choice depends on your application (e.g., in vitro vs. in vivo), required concentration, and the resources available.[2][3]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]
-
Lipid-Based Formulations: These systems use oils, surfactants, and cosolvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[16][17][18] The compound dissolves in the lipid phase, which can then be dispersed in an aqueous medium. This is a highly effective strategy, particularly for oral delivery, as it leverages the body's natural lipid absorption pathways.[19][20][21]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (<1 µm).[22][23] The significant increase in surface area dramatically increases the dissolution rate and saturation solubility according to the Ostwald-Freundlich equation.[24][25] The nanoparticles are stabilized in an aqueous medium using surfactants or polymers.
-
Prodrug Approach: This involves chemically modifying the molecule to attach a polar, water-soluble promoiety.[26][27] This "prodrug" is inactive but highly soluble. Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug.[28][29][30] This is a more involved chemical synthesis approach, often considered during lead optimization in drug development.
Decision-Making Workflow for Solubility Enhancement
To help you choose the right path, we've designed the following decision-making workflow.
Caption: Decision tree for selecting a solubility enhancement strategy.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key solubilization techniques.
Protocol 1: Systematic Screening of pH and Cosolvents
This protocol is designed to find the optimal simple formulation for in vitro use.
-
Prepare a High-Concentration Stock: Dissolve 10 mg of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in 278 µL of 100% DMSO to create a 100 mM primary stock solution. (MW = 360.19 g/mol ).
-
Prepare pH-Adjusted Buffers: Prepare a set of your desired base buffers (e.g., PBS) adjusted to a range of pH values, such as pH 7.4, 8.0, 8.5, and 9.0.
-
Create Intermediate Dilutions: In separate microcentrifuge tubes, dilute the 100 mM primary stock 1:10 into various cosolvents (e.g., DMSO, Ethanol, PEG 400) to create 10 mM intermediate stocks. This step helps assess which cosolvent performs best.
-
Final Dilution and Observation: Spike 10 µL of each 10 mM intermediate stock into 990 µL of each pH-adjusted buffer, targeting a final concentration of 100 µM with 1% cosolvent. Vortex immediately.
-
Assess Solubility:
-
Visual Inspection: Let the solutions stand for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer, or visible particles).
-
Microscopy: Place a small aliquot on a microscope slide and check for crystalline material.
-
(Optional) Quantitative Analysis: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min). Carefully collect the supernatant and measure the concentration using a validated HPLC-UV method. The concentration in the supernatant represents the kinetic solubility under those conditions.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol uses kneading to form a solid dispersion that can be readily dissolved in water.
-
Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2). For a 1:1 ratio with HP-β-CD (average MW ≈ 1400 g/mol ), you will need approximately 3.9 g of HP-β-CD for every 1 g of the compound.
-
Kneading Method:
-
Place the accurately weighed compound and HP-β-CD into a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to form a thick, consistent paste.
-
Knead the paste thoroughly with the pestle for 45-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C or under a vacuum until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Solubility Testing: Disperse the prepared powder in your aqueous buffer at the target concentration. Stir or sonicate to aid dissolution and compare its solubility to the unformulated compound.
Data Presentation: Comparison of Solubilization Techniques
The following table summarizes the key characteristics of each method to aid in your selection.
| Technique | Typical Fold Increase in Solubility | Complexity | Common Applications | Key Limitation(s) |
| pH Adjustment | 2-100x | Low | In vitro assays, early formulation | Risk of chemical instability at extreme pH; limited by pKa |
| Cosolvents | 2-500x | Low | In vitro assays, parenteral formulations | Potential for toxicity; drug may precipitate on dilution |
| Cyclodextrins | 10-5,000x | Medium | Oral, parenteral, ophthalmic formulations | Limited by complex stoichiometry and size constraints |
| Lipid-Based Systems | 10-10,000x | High | Primarily oral drug delivery | Complex formulation design; potential for GI side effects |
| Nanosuspensions | 10-20,000x | High | Oral, parenteral, pulmonary delivery | Requires specialized equipment; physical stability can be a challenge |
Diagram: Mechanism of Cyclodextrin Encapsulation
This diagram illustrates the fundamental principle of how cyclodextrins enhance solubility.
Caption: Hydrophobic drug is encapsulated in the cyclodextrin's non-polar cavity.
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutic delivery, 1(1), 1-20. [Link]
-
Adsool, V. A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2439. [Link]
-
Crini, G. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(23), 7868. [Link]
-
Tage, R. K., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1245842. [Link]
-
Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 11(11), 1889. [Link]
-
Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Expert Opinion on Drug Delivery, 4(2), 145-158. [Link]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 70-79. [Link]
-
Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
-
Fatouros, D., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. University of Copenhagen Research Portal. [Link]
-
Kim, Y. H., & Bae, Y. H. (2001). pH-induced solubility transition of sulfonamide-based polymers. Macromolecules, 34(20), 7045-7050. [Link]
-
Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 061-073. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Kumar, V. S., & Kumar, S. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 30(10). [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81–87. [Link]
-
Yustika, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Journal of Indonesia, 6(2), 69-77. [Link]
-
Gîrleanu, M. R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 652. [Link]
-
Anonymous. (2024). Nanosuspension-an effective approach for solubility enhancement. PharmaTutor. [Link]
-
Cielecka-Piontek, J., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(1), 126. [Link]
-
Abarca-Cabrera, G., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 100(3-4), 133-144. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677–694. [Link]
-
da Silva, A. D., et al. (2019). Is prodrug design an approach to increase water solubility?. European Journal of Pharmaceutical Sciences, 137, 104979. [Link]
-
Heimbach, T., et al. (2007). Prodrugs for Improved Aqueous Solubility. ResearchGate. [Link]
-
Anonymous. (1941). SOLUBILITY OF SULPHONAMIDES. The BMJ, 2(4222), 809–810. [Link]
-
Lexico.ai. (2023). Co-solvent: Significance and symbolism. [Link]
-
Lexico.ai. (2023). Cosolvent. [Link]
-
Dickhut, R. M. (1988). Solubility of aromatic compounds in mixed solvents. ProQuest. [Link]
-
Lee, J., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 165, 419-427. [Link]
-
Wikipedia. (2023). Cosolvent. [Link]
-
Sun, H., et al. (2022). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. ACS Nano, 16(1), 12-38. [Link]
-
Unold, M., et al. (2009). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality, 38(3), 1019-1027. [Link]
-
Taylor & Francis. (2023). Cosolvent – Knowledge and References. [Link]
-
Protheragen. Solubilizer Excipients. [Link]
-
Pharmaffiliates. 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. [Link]
-
American Pharmaceutical Review. Solubilizer Excipients. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
-
Scribd. Solubilizing Excipients Guide. [Link]
-
ChemUniverse. Order. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmj.com [bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 26. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
optimizing reaction conditions for sulfonamide synthesis (temperature, catalyst, solvent)
Welcome to the technical support center for sulfonamide synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during the synthesis of this critical functional group. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the selection of key reaction parameters.
Q1: What is the optimal temperature for sulfonamide synthesis and why is it so critical?
Answer:
The optimal temperature for sulfonamide synthesis is a delicate balance between reaction rate and stability of the reactants. For the classic reaction between a sulfonyl chloride and an amine, reactions are often initiated at a low temperature, such as 0 °C, and then allowed to warm to room temperature.[1]
-
Causality (The "Why"):
-
Exothermic Nature: The reaction is exothermic. Starting at a low temperature helps to control the reaction rate and dissipate heat, preventing the formation of side products.
-
Reactant Stability: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by any trace moisture, a process that is accelerated at higher temperatures.[2] Some sulfonyl chlorides can also be thermally unstable and decompose at elevated temperatures.[3]
-
Reaction Kinetics: While lower temperatures favor stability, the reaction must have enough thermal energy to proceed at a reasonable rate. Allowing the reaction to slowly warm to room temperature is often sufficient. For less reactive amines or sulfonyl chlorides, gentle heating (e.g., 40-50 °C) might be necessary, but this should be approached with caution and monitored closely for decomposition. In some modern synthetic approaches, such as those using sulfonyl fluorides with a calcium triflimide catalyst, reactions can be run efficiently at room temperature.[4]
-
Optimization Tip: Always start your optimization at 0 °C. If the reaction is sluggish (as monitored by TLC or LC-MS), gradually increase the temperature. If you observe the formation of multiple new spots or a decrease in your starting material without a corresponding increase in product, you may be facing thermal decomposition.
Q2: How do I select the right solvent for my reaction? What makes a solvent "good"?
Answer:
The ideal solvent should dissolve both the amine and the sulfonyl chloride, be inert to the highly reactive sulfonyl chloride, and be easily removable during workup.
-
Recommended Solvents: Aprotic solvents are the standard choice.
-
Dichloromethane (DCM): An excellent choice due to its ability to dissolve a wide range of substrates and its low boiling point.[1][2]
-
Tetrahydrofuran (THF): Another common aprotic solvent that works well.[2]
-
Acetonitrile (ACN): A more polar aprotic option, useful if your starting materials have poor solubility in DCM or THF.[3]
-
-
The Critical Importance of Anhydrous Conditions: The primary cause of low yields is often the hydrolysis of the sulfonyl chloride starting material by water, which converts it into an unreactive sulfonic acid.[2] Therefore, using anhydrous (dry) solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for success.[2][3]
Data Summary: Common Solvents for Sulfonamide Synthesis
| Solvent | Type | Boiling Point (°C) | Key Advantages | Considerations |
| Dichloromethane (DCM) | Aprotic, Halogenated | 39.6 | Excellent solubility, easy to remove | Environmental concerns |
| Tetrahydrofuran (THF) | Aprotic, Ether | 66 | Good general-purpose solvent | Must be dry; can form peroxides |
| Acetonitrile (ACN) | Aprotic, Nitrile | 82 | Good for less soluble substrates | Higher boiling point |
| Pyridine | Aprotic, Basic | 115.2 | Can act as both solvent and base | High boiling point, difficult to remove |
Q3: What is the role of a base or catalyst in the reaction? Which one should I choose?
Answer:
In the traditional method, a base is not a catalyst but a necessary reagent to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[5] Without a base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][6]
-
Choosing a Base: The key is to use a non-nucleophilic base that will not compete with your amine reactant.
-
Modern Catalytic Methods: While the classic method uses a stoichiometric base, modern organic synthesis has developed catalytic approaches that often operate under milder conditions and with broader substrate scope.
-
Palladium-Catalysis: Methods have been developed for the Pd-catalyzed chlorosulfonylation of arylboronic acids, which can then be converted to sulfonamides in a one-pot process under mild conditions.[7]
-
Copper-Catalysis: Copper catalysts can be used for the cross-coupling of amines with sulfonyl chlorides or for aminosulfonylation of aryldiazonium salts.[4]
-
Photoredox Catalysis: Synergistic photoredox and copper catalysis can synthesize sulfonamides from aryl radical precursors and amines at room temperature.[8]
-
Workflow for Selecting a Base/Catalyst
Caption: Decision workflow for choosing between a classic base or a modern catalyst.
Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides a systematic approach to diagnosing and solving common problems.
Problem: My sulfonamide yield is consistently low or zero.
This is the most common issue, and it almost always points to a problem with reactants or conditions.
Troubleshooting Decision Tree
Caption: A step-by-step decision tree for troubleshooting low reaction yields.
Problem: I am observing an unexpected major side product.
Answer:
The identity of the side product provides clues to the problem.
-
Side Product: Bis-sulfonated amine (R-N(SO₂R')₂):
-
Cause: This occurs when reacting a primary amine (R-NH₂). After the first sulfonylation, the resulting sulfonamide (R-NHSO₂R') still has an acidic proton on the nitrogen. In the presence of excess base and sulfonyl chloride, it can be deprotonated and react a second time.
-
Solution: Control the stoichiometry carefully. Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is consumed completely.[2] Adding the sulfonyl chloride slowly to the solution of the amine can also help minimize this side reaction.
-
-
Side Product: A compound incorporating the solvent.
-
Cause: Solvents that are not completely inert can sometimes participate in the reaction. For example, if using an alcohol as a solvent, it can compete with the amine to react with the sulfonyl chloride, forming a sulfonate ester.
-
Solution: Ensure you are using a recommended aprotic solvent like DCM, THF, or ACN.[3]
-
Problem: My product is impure and difficult to purify.
Answer:
Purification is a critical final step. Solid sulfonamides are often highly crystalline, making recrystallization an excellent choice.
-
Method 1: Recrystallization:
-
Principle: This is the most common and effective method for purifying solid sulfonamides.[2] The goal is to find a solvent (or solvent pair) that dissolves your sulfonamide at a high temperature but not at room temperature, while impurities remain soluble at all temperatures.
-
Solvent Selection: Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.[2] Always perform small-scale solubility tests to find the ideal solvent system before committing your entire batch.
-
-
Method 2: Column Chromatography:
-
Principle: If recrystallization fails or if your product is an oil, silica gel column chromatography is the next best option.[2]
-
Eluent Selection: The choice of eluent (solvent system) depends on the polarity of your sulfonamide. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity, monitoring the separation by TLC.
-
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a classic, reliable method for reacting an amine with a sulfonyl chloride.
-
Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 eq.) or pyridine (1.5 mmol, 1.5 eq.) to the stirred solution.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.0 mmol, 1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 6-12 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride has been completely consumed.
-
Workup:
-
Quench the reaction by adding 1M HCl (aq.).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent dropwise while heating. A good solvent will fully dissolve the solid when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
References
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]
-
Rueping, M., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Catalysis. Available at: [Link]
-
Majumder, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
- Duncton, M. A. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
-
Hosseininezhad, S. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
-
Rossi, S. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Green Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide. Available at: [Link]
-
Weinreb, S. M., et al. (n.d.). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available at: [Link]
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
-
Buchwald, S. L., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Available at: [Link]
- Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics.
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Available at: [Link]
-
Asik, S., et al. (2018). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Molecules. Available at: [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Benzenesulfonamide Synthesis
Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting advice and detailed experimental procedures in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my benzenesulfonamide yield consistently low?
Low yields are a frequent issue in sulfonamide synthesis and can often be traced back to a few key factors, primarily related to the stability and reactivity of the starting materials.[1][2]
Potential Causes and Solutions:
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and susceptible to moisture.[1][2] Hydrolysis converts it to the unreactive benzenesulfonic acid, which will not react with the amine, thereby reducing the yield of your desired product.
-
Solution: Ensure all glassware is rigorously dried before use, and employ anhydrous solvents.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to atmospheric moisture.[1] It is also advisable to use a fresh or properly stored bottle of benzenesulfonyl chloride, as older reagents may have already undergone partial hydrolysis.[1]
-
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is critical for the success of the reaction. An unsuitable base can interfere with the reaction, while the solvent needs to effectively dissolve both reactants.[1]
-
Solution: A non-nucleophilic organic base, such as pyridine or triethylamine, is typically used.[1] These bases effectively neutralize the hydrochloric acid (HCl) byproduct without competing with the amine nucleophile.[1] The solvent should be inert under the reaction conditions; dichloromethane and tetrahydrofuran are common choices.[1]
-
-
Sub-optimal Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: It is common practice to use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure that the more valuable benzenesulfonyl chloride is fully consumed.[1]
-
-
Side Reactions: The formation of unintended byproducts can significantly consume your starting materials. For instance, with primary amines, there is a possibility of forming a bis-sulfonated product.[1] Another common side reaction, especially when starting from thiols, is the oxidative homocoupling to form a disulfide.[3]
-
Solution: To prevent bis-sulfonation with primary amines, consider using a larger excess of the amine or employing a suitable protecting group for the amine if other reactive sites are present.[1] When synthesizing from thiols, the choice of an appropriate oxidizing agent is crucial to minimize disulfide formation.[3]
-
Question 2: I'm observing the formation of an insoluble white solid that is not my product. What could it be?
The formation of an unexpected precipitate can be perplexing. In the context of benzenesulfonamide synthesis, this is often due to the protonation of the amine starting material.
Potential Cause and Solution:
-
Amine Salt Precipitation: The reaction between benzenesulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1] If a base is not present or is not effective enough, this HCl will protonate the starting amine, forming an ammonium salt. These salts are often insoluble in common organic solvents like dichloromethane, leading to their precipitation. The protonated amine is no longer nucleophilic and will not react with the sulfonyl chloride, thus halting the reaction.[1]
-
Solution: The addition of a non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the HCl produced during the reaction.[1] This prevents the protonation of the amine and allows the reaction to proceed to completion.
-
Question 3: My reaction is proceeding very slowly or not at all. What are the likely reasons?
A sluggish or stalled reaction can be frustrating. The nucleophilicity of the amine and the reaction temperature are the primary factors to consider.
Potential Causes and Solutions:
-
Low Nucleophilicity of the Amine: Secondary amines, and particularly aromatic amines, are less nucleophilic than primary alkylamines.[2] This reduced reactivity can lead to slow or incomplete reactions.[2]
-
Solution: For less reactive amines, you may need to use more forcing reaction conditions, such as heating the reaction mixture.[2] In more challenging cases, exploring transition-metal-catalyzed cross-coupling methods, for example, using palladium or copper catalysts, could be a viable alternative.[2][4]
-
-
Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, especially with less reactive substrates.
-
Solution: If the reaction is clean but slow at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can often accelerate the conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal balance between reaction rate and impurity formation.
-
Experimental Protocols & Workflows
To ensure reproducibility and success, we provide detailed, step-by-step methodologies for the key stages of benzenesulfonamide synthesis.
Protocol 1: Synthesis of Benzenesulfonyl Chloride from Sodium Benzenesulfonate
This protocol describes a classic method for preparing the key intermediate, benzenesulfonyl chloride, using phosphorus pentachloride.[5][6]
Materials:
-
Sodium benzenesulfonate (dried at 140°C for 3 hours)
-
Phosphorus pentachloride
-
Water
-
Ice
Procedure:
-
In a round-bottomed flask, thoroughly mix finely divided phosphorus pentachloride (1.2 moles) and dried sodium benzenesulfonate (2.5 moles).[5]
-
Attach a reflux condenser and heat the mixture in an oil bath at 170–180 °C for 15 hours.[5] It is important to maintain this temperature range for optimal yield.[5]
-
After heating, cool the reaction mixture to room temperature.
-
Carefully and slowly add 1 liter of cold water to the mixture to quench the reaction.
-
The benzenesulfonyl chloride will separate as an oily layer at the bottom.[6] Separate this layer.
-
Wash the crude benzenesulfonyl chloride once with water.[6]
-
For purification, perform vacuum distillation, collecting the fraction that boils at 145–150 °C / 45 mmHg.[6]
| Parameter | Value | Rationale |
| Reactant Ratio (PCl₅:Sodium Benzenesulfonate) | 1.2 : 2.5 (molar) | Ensures complete conversion of the sodium salt. |
| Temperature | 170–180 °C | A lower temperature can result in a reduced yield.[5] |
| Reaction Time | 15 hours | Ensures the reaction goes to completion.[5] |
| Purification | Vacuum Distillation | Removes solid impurities and provides pure benzenesulfonyl chloride.[6] |
Protocol 2: Synthesis of Benzenesulfonamide from Benzenesulfonyl Chloride and an Amine
This protocol outlines the general procedure for the reaction of benzenesulfonyl chloride with a primary or secondary amine.[7]
Materials:
-
Benzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or Triethylamine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane in a dried round-bottomed flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash successively with dilute hydrochloric acid (to remove excess amine and pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzenesulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during benzenesulfonamide synthesis.
Caption: A logical troubleshooting workflow for addressing common issues in benzenesulfonamide synthesis.
References
- Organic Syntheses Procedure. Benzenesulfonyl chloride.
- Wikipedia. Benzenesulfonyl chloride.
- Chemwin. Production method and process flow of benzene sulfonyl chloride.
- PrepChem.com.
- Benchchem. Minimizing side products in sulfonamide synthesis.
- Benchchem. common issues in sulfonamide synthesis and solutions.
- Benchchem.
- RSC Publishing.
- Wikipedia. Sulfonamide.
- Chemistry LibreTexts. Amines as Nucleophiles.
- Who we serve.
Sources
stability testing of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide under different pH conditions
Technical Support Center: pH Stability Testing of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support guide for the stability testing of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance in a question-and-answer format. Our goal is to equip you with the necessary protocols, troubleshooting advice, and scientific rationale to conduct a robust pH-dependent stability study.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the pH stability of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
Q1: Why is pH stability testing crucial for a compound like 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide?
A1: Understanding the pH stability profile is a cornerstone of early-stage drug development for several critical reasons:
-
Physiological Relevance: The human body has a wide range of pH environments, from the extreme acidity of the stomach (pH 1.5-3.5) to the neutral or slightly alkaline conditions of the intestines and blood (pH ~7.4). A drug must remain stable in these environments to be absorbed and exert its therapeutic effect.
-
Formulation Development: The stability of a drug dictates the formulation strategy. If a compound degrades in acidic conditions, an enteric-coated tablet might be necessary. For liquid formulations, the pH of the vehicle is a critical parameter that must be optimized to ensure an adequate shelf-life.[1][2][3]
-
Manufacturing and Storage: Aqueous-based manufacturing processes or storage of the drug substance/product can be impacted by pH. Establishing a stable pH range ensures product quality and consistency.[3][4]
-
Regulatory Requirements: Regulatory bodies like the ICH and FDA require forced degradation studies, including hydrolysis across a wide range of pH values, as part of the new drug application process.[5][6][7] These studies help identify potential degradants and validate that analytical methods are "stability-indicating."[8]
Q2: What are the likely degradation pathways for this molecule under pH stress?
A2: Based on the structure of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, the primary and most anticipated degradation pathway is the hydrolysis of the sulfonamide (S-N) bond .
-
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., pH 1-3), the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This cleavage would yield 4-bromo-3-(trifluoromethyl)benzenesulfonic acid and n-butylamine.
-
Base-Catalyzed Hydrolysis: Under strongly alkaline conditions (e.g., pH 10-13), a hydroxide ion can directly attack the sulfur atom, or alternatively, deprotonate the sulfonamide nitrogen. While sulfonamides are generally more stable in basic conditions compared to esters or amides, hydrolysis is still a primary degradation route at extreme pH.[9][10][11] The anionic (deprotonated) form of the sulfonamide is typically less susceptible to hydrolysis than the neutral or cationic forms.[12]
While less likely, other pathways such as cleavage of the C-S bond or reactions involving the trifluoromethyl or bromo-substituents could occur under extreme stress conditions (e.g., high temperature combined with extreme pH).
Q3: What pH range should I investigate for a comprehensive stability study?
A3: A wide pH range is recommended to understand the complete stability profile. The ICH Q1A(R2) guideline on stability testing suggests evaluating the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[6] A typical and robust study would include the following pH conditions:
-
Strongly Acidic: pH 1.2 (simulating gastric fluid) or pH 2.0
-
Acidic: pH 4.5 (acetate buffer)
-
Neutral: pH 7.0 (phosphate buffer)
-
Alkaline: pH 9.0 (borate or carbonate buffer)
-
Strongly Alkaline: pH 12.0
This range provides a clear picture of the compound's stability from highly acidic to highly basic environments, allowing for the determination of a pH-rate profile.
Q4: What is a forced degradation study and how does it relate to pH stability testing?
A4: A forced degradation, or stress testing, study exposes a drug substance to conditions more severe than accelerated stability testing.[7][13] The goal is not to determine shelf-life, but to achieve a target degradation of approximately 5-20%.[14][15] This is done to:
-
Identify Degradation Products: It helps to rapidly identify the likely degradation products that could form under normal storage conditions over a longer period.[14][13]
-
Elucidate Degradation Pathways: Understanding how the molecule breaks down provides insight into its intrinsic stability.[8][14]
-
Develop Stability-Indicating Methods: The primary purpose is to challenge the analytical method (typically HPLC). A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate the drug from its degradation products without interference.[8]
The pH hydrolysis experiment is a core component of any forced degradation package as mandated by ICH guidelines.[6][7]
Section 2: Experimental Workflow & Protocols
A successful pH stability study requires careful planning and execution, from buffer preparation to analytical measurement.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a comprehensive pH stability study.
Caption: Workflow for pH-Dependent Stability Testing.
Protocol 2.1: Preparation of Buffer Solutions
Accurate buffer preparation is critical for reliable results. Use high-purity water (e.g., Milli-Q) and analytical grade reagents.
| Target pH | Buffer System | Reagent 1 (Aqueous) | Reagent 2 (Aqueous) | Procedure |
| 2.0 | HCl / KCl | 0.2 M KCl | 0.2 M HCl | Mix 25 mL of 0.2 M KCl with 6.5 mL of 0.2 M HCl, dilute to 100 mL. |
| 4.5 | Acetate | 0.1 M Acetic Acid | 0.1 M Sodium Acetate | Mix 50 mL of 0.1 M Acetic Acid with 37 mL of 0.1 M Sodium Acetate, dilute to 100 mL. |
| 7.0 | Phosphate | 0.1 M KH₂PO₄ | 0.1 M NaOH | Mix 50 mL of 0.1 M KH₂PO₄ with 29.1 mL of 0.1 M NaOH, dilute to 100 mL. |
| 9.0 | Borate | 0.1 M Boric Acid/KCl | 0.1 M NaOH | Mix 50 mL of 0.1 M Boric Acid/KCl with 21.3 mL of 0.1 M NaOH, dilute to 100 mL. |
| 12.0 | KCl / NaOH | 0.2 M KCl | 0.2 M NaOH | Mix 25 mL of 0.2 M KCl with 66.5 mL of 0.2 M NaOH, dilute to 100 mL. |
| After preparation, always verify the final pH of each buffer with a calibrated pH meter and adjust if necessary. |
Protocol 2.2: Stability Sample Preparation and Incubation
-
Prepare Stock Solution: Accurately weigh and dissolve 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in a minimal amount of a water-miscible organic solvent (e.g., Acetonitrile or Methanol) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Stability Samples: Pipette a small, precise volume of the stock solution into each prepared buffer to achieve the target final concentration (e.g., 100 µg/mL). The volume of organic solvent should ideally be less than 5% of the total volume to avoid significantly altering the buffer properties.
-
Initial Timepoint (T=0): Immediately after preparation, take an aliquot from each pH sample. Quench the reaction by diluting it in the mobile phase to the target analytical concentration and analyze by HPLC immediately. This serves as your 100% reference point.
-
Incubation: Place the remaining sealed vials in a temperature-controlled oven or water bath set to a moderately elevated temperature (e.g., 50-60°C) to accelerate degradation.
-
Subsequent Timepoints: Pull samples at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours). Immediately quench each sample as described in step 3 and analyze.
Protocol 2.3: HPLC-UV Analytical Method (Example)
A stability-indicating method must be developed and validated. A typical reverse-phase HPLC method would be a good starting point.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Good general-purpose column for retaining moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peaks for acidic degradants. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A gradient is essential to elute both the parent compound and potentially more polar or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 235 nm | Wavelength should be selected based on the UV absorbance maximum of the parent compound. |
| Injection Vol. | 10 µL | Adjust based on concentration and detector sensitivity. |
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses specific problems in a Q&A format.
Q: My chromatogram shows poor peak shape (tailing or fronting) for the parent compound. What's wrong?
A: Poor peak shape can compromise integration and accuracy.[16]
-
Tailing Peak: This is often caused by secondary interactions between the analyte and the column. For your compound, the acidic sulfonamide proton might interact with residual silanols on the silica backbone. Solution: Try lowering the pH of the mobile phase (e.g., using 0.1% trifluoroacetic acid instead of phosphoric acid) to fully protonate the silanols and minimize this interaction.
-
Fronting Peak: This typically indicates column overload. Solution: Reduce the injection concentration. Dilute your sample further in the mobile phase before analysis.
-
General Poor Shape: Could be due to a mismatch between the sample solvent and the mobile phase. Solution: Ensure the final sample diluent is as close in composition to the initial mobile phase conditions as possible.[17]
Q: I see new peaks appearing over time, but my total peak area (mass balance) is decreasing significantly (<95%). Where is the mass going?
A: A poor mass balance is a critical issue that suggests your analytical method is not truly stability-indicating.
-
Degradants Not Detected: One or more degradants may not have a chromophore and are therefore "invisible" to the UV detector. Solution: Re-analyze your samples using a universal detector like a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to search for undetected species.
-
Degradants Not Eluting: Highly polar degradants may not be retained on the C18 column and are eluting in the void volume, while highly nonpolar degradants may be irreversibly stuck to the column. Solution: Modify your gradient. Start with a lower initial %B (e.g., 2%) to retain very polar compounds and ensure a robust final hold at high %B (e.g., 95%) with a strong solvent flush post-run to clean the column.
-
Precipitation: The compound or its degradants may be precipitating out of the buffered solution upon storage. Solution: Visually inspect your stability samples for any cloudiness or particulate matter before analysis.
Troubleshooting Diagram: Investigating Poor Mass Balance
Caption: Decision tree for troubleshooting poor mass balance.
Section 4: Data Analysis and Presentation
Clear presentation of data is essential for interpreting the results of your stability study.
Calculating Percent Degradation
The percentage of the compound remaining at each time point is calculated relative to the initial (T=0) concentration.
% Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100
% Degradation = 100 - % Remaining
Example Data Summary Table
The final data should be summarized in a table to easily compare the stability across the different pH conditions. The table below shows hypothetical but plausible data for this study.
| Timepoint (hours) | % Remaining (pH 2.0) | % Remaining (pH 4.5) | % Remaining (pH 7.0) | % Remaining (pH 9.0) | % Remaining (pH 12.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 4 | 91.5 | 98.8 | 99.7 | 99.1 | 88.2 |
| 8 | 82.1 | 97.5 | 99.5 | 98.0 | 75.9 |
| 24 | 55.3 | 94.2 | 99.1 | 95.4 | 43.1 |
| 48 | 31.8 | 90.1 | 98.6 | 91.7 | 18.5 |
Section 5: References
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available at: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available at: [Link]
-
Kar, A., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available at: [Link]
-
ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Available at: [Link]
-
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]
-
Ascendia Pharma. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. Available at: [Link]
-
IJSDR. (2023). Troubleshooting in HPLC: A Review. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
Carmody Quality Solutions. (2017). How To Optimize Your Stability Program At Each Phase Of Drug Development. Available at: [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
AOAC International. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Available at: [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
-
Pharmaceutical Technology. (2020). Stability Testing: The Crucial Development Step. Available at: [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available at: [Link]
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link]
-
ResearchGate. (n.d.). High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis. Available at: [Link]
-
RJPT. (n.d.). Significance of Stability Studies on Degradation Product. Available at: [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. How To Optimize Your Stability Program At Each Phase Of Drug Development [Checklists Included] - Carmody QS [carmodyqs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. labcompare.com [labcompare.com]
- 17. ijsdr.org [ijsdr.org]
Technical Support Center: Stabilizing Trifluoromethylated Aromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated aromatic compounds. The trifluoromethyl (-CF3) group is a cornerstone of modern chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its powerful electron-withdrawing nature and the unique properties of the C-F bond can also render it susceptible to unexpected decomposition under certain experimental conditions.[4]
This guide is designed to function as a direct line to an application scientist. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current problems but also to anticipate and prevent future ones. We will explore common failure points in synthesis, purification, and storage, providing validated troubleshooting strategies and best practices to ensure the integrity of your valuable compounds.
Troubleshooting Guide: "My CF3-Aromatic Compound is Decomposing!"
This section addresses the most common scenarios where decomposition is observed. Each answer provides potential causes and actionable solutions based on mechanistic principles.
Q1: I'm seeing significant decomposition or defluorination during my cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution reaction. What's going wrong?
A1: This is a frequent challenge, typically rooted in the reaction conditions being too harsh for the sensitive C-CF3 or C-F bonds, especially on electron-poor aromatic systems. The primary culprits are often the base, temperature, or exposure to light.
Potential Causes & Solutions:
-
Base-Induced Decomposition: Strong, hard bases (e.g., NaOtBu, LiHMDS, alkoxides) can initiate decomposition. The mechanism can involve direct nucleophilic attack on the electron-deficient carbon of the CF3 group or deprotonation of the aromatic ring, leading to defluorination pathways.[4][5]
-
Solution: Switch to a milder, non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases such as DIPEA or DBU can also be effective alternatives.[6] The goal is to find a base strong enough to facilitate the catalytic cycle but not so harsh that it attacks the substrate.
-
-
Thermal Instability: High reaction temperatures can provide the activation energy needed for unwanted side reactions, including C-F bond cleavage.
-
Solution: Screen lower reaction temperatures. Modern catalysts and ligands are often highly efficient at temperatures ranging from room temperature to 80 °C. If the reaction is sluggish, prioritize optimizing the catalyst/ligand system before aggressively increasing the heat.
-
-
Photoredox-Mediated Defluorination: Many CF3-aromatics are sensitive to light, which can trigger single-electron transfer (SET) pathways leading to reductive defluorination (CF₃ → CF₂H).[7][8] This is a known issue, especially with electron-deficient arenes under photocatalytic conditions, but it can also occur as an unwanted side reaction if your setup is exposed to ambient lab light for extended periods.[7][8][9]
-
Solution: Protect your reaction from light. Wrap the flask in aluminum foil or conduct the reaction in a dark fume hood. This is a simple but critical step, especially for reactions that run for many hours.
-
-
Inappropriate Catalyst/Ligand Choice: The electronic and steric properties of the catalyst and ligands can influence the stability of intermediates in the catalytic cycle. A poorly chosen system might lead to side reactions that promote decomposition.
-
Solution: For cross-coupling reactions, screen a panel of palladium or copper catalysts and ligands. For example, bulky, electron-rich phosphine ligands can often stabilize the metal center and promote the desired reductive elimination over side reactions.
-
Q2: My compound looks clean by crude NMR, but it decomposes during silica gel column chromatography. Why is this happening and how can I purify it?
A2: This is a classic problem where the stationary phase itself is the decomposing agent. Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area covered in reactive silanol (Si-OH) groups. This environment can be highly destructive to sensitive molecules.
Potential Causes & Solutions:
-
Acid-Catalyzed Hydrolysis: The acidic nature of silica gel can catalyze the hydrolysis of the CF3 group, converting it to a carboxylic acid (-COOH).[10][11][12] This is particularly problematic if your eluent contains nucleophilic solvents like methanol.
-
Solution 1: Deactivate the Silica Gel. Neutralize the silica before use. This can be done by preparing a slurry of silica in your starting eluent and adding 1-2% (v/v) of triethylamine or ammonia solution. After stirring, the silica can be packed as usual. This neutralizes the acidic sites.[13]
-
Solution 2: Use an Alternative Stationary Phase. If your compound is highly sensitive, it's best to avoid silica altogether.
-
Alumina (Al₂O₃): Can be purchased in neutral or basic grades and is an excellent alternative for acid-sensitive compounds.[14]
-
Reverse-Phase (C18) Silica: This is often the safest option. The non-polar stationary phase and polar eluents (typically water/acetonitrile or water/methanol) provide a much milder environment.[14]
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica and can be a good alternative.[13]
-
-
-
Prolonged Contact Time: The longer your compound remains on the column, the more time it has to decompose.
-
Solution: Use flash chromatography instead of gravity chromatography to minimize the residence time on the stationary phase.[14] Ensure your chosen eluent provides a good Rf value (ideally 0.2-0.35) for efficient elution. If you must use silica, consider loading the sample dry (adsorbed onto a small amount of silica) to achieve a tighter band and faster elution.[13]
-
Q3: My purified trifluoromethylated compound is degrading in storage. What are the correct storage conditions?
A3: While the CF3 group is generally considered a robust and stable moiety, long-term stability depends on mitigating subtle degradation pathways.[15][16][17]
Potential Causes & Solutions:
-
Atmospheric Moisture and Air: Trace moisture can lead to slow hydrolysis over time, especially if the compound is stored in a container that is not airtight. Oxygen can cause oxidative degradation, particularly if other sensitive functional groups are present.
-
Solution: Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.[15] Using vials with PTFE-lined caps provides a superior seal. For larger quantities, consider using a desiccator or a glovebox for storage.
-
-
Light Exposure: As with reactions, chronic exposure to light can initiate photodecomposition.
-
Solution: Store samples in amber vials to protect them from UV and visible light. For highly sensitive compounds, wrap the vial in aluminum foil and store it in a dark place like a cabinet or drawer.[18]
-
-
Temperature Fluctuations: Storing at room temperature on an open bench exposes the compound to daily temperature cycles, which can accelerate degradation.
-
Solution: Store the compound in a cool, controlled environment. A refrigerator (+4 °C) or freezer (-20 °C) is ideal for long-term stability.[19] Ensure the container is well-sealed before cooling to prevent condensation from forming inside upon removal.
-
-
Contamination: Trace impurities from the synthesis or purification (e.g., residual acid or base) can act as catalysts for decomposition over time.
-
Solution: Ensure the final compound is of high purity. If you suspect residual impurities, re-purifying or re-crystallizing the material before long-term storage is advisable.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary chemical mechanisms of CF3-group decomposition?
There are two main pathways:
-
Hydrolysis: This involves the nucleophilic attack of water or hydroxide on the carbon atom of the CF3 group. This process occurs in three successive Sₙ2-type steps, replacing each fluorine with a hydroxyl group. The resulting orthoformic acid intermediate is unstable and rapidly eliminates water to form a stable carboxylic acid. This is often catalyzed by strong acids or, more commonly, strong bases.[10][12]
-
Reductive Defluorination: This radical-based pathway involves the addition of an electron to the trifluoromethylarene, forming a radical anion.[7][8] This radical anion can then expel a fluoride ion (F⁻) to generate a difluoromethyl radical. This radical can then be further reduced and protonated to yield the difluoromethyl (Ar-CF₂H) product. This process can be initiated by electrochemical reduction, photoredox catalysts, or strong reducing agents.[5][7][8]
FAQ 2: How do other substituents on the aromatic ring affect the stability of the CF3 group?
Substituents have a profound electronic effect.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or other -CF₃ groups make the aromatic ring more electron-deficient.[20] This increases the electrophilicity of the benzylic carbon, making the CF₃ group more susceptible to nucleophilic attack and reductive defluorination.[8]
-
Electron-Donating Groups (EDGs): Groups like -OCH₃, -NH₂, or alkyl groups make the ring more electron-rich. This generally increases the stability of the CF₃ group towards nucleophilic and reductive attack by reducing the electron deficiency of the ring.
FAQ 3: Are there any general "stabilizing agents" I can add to my reaction or formulation?
While there isn't a universal "magic bullet," some additives can help.
-
Radical Scavengers: If you suspect unwanted photoredox or radical-mediated decomposition, adding a scavenger like TEMPO or BHT in small amounts can inhibit these pathways. This is more of a diagnostic tool than a routine synthetic strategy.
-
Bases as Stabilizers (in specific contexts): In some cases where acidic decomposition is the primary concern (e.g., during storage of a free base), storing the compound as a salt (e.g., a hydrochloride salt) can improve stability. Conversely, for phenols, storage as a salt by adding a non-nucleophilic base may prevent other side reactions. The key is to neutralize any potentially catalytic acidic or basic species.[21]
Protocols & Best Practices
Protocol 1: General Workflow for a Base-Sensitive Cross-Coupling Reaction
This protocol provides a starting point for a Suzuki coupling where the stability of a CF3-aryl bromide is a concern.
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of argon or nitrogen.
-
Reagent Preparation:
-
To the reaction flask, add the CF3-aryl bromide (1.0 eq), the boronic acid partner (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
In a separate flask, prepare a solution of a mild base, such as K₂CO₃ (2.5 eq), in degassed solvent (e.g., 1,4-dioxane/water 4:1). Degas the solution by bubbling argon through it for 20-30 minutes.
-
-
Reaction Setup:
-
Seal the reaction flask with a septum. Evacuate and backfill with argon three times.
-
Add the degassed solvent via syringe.
-
Wrap the entire flask securely with aluminum foil to completely block light.
-
-
Execution:
-
Heat the reaction to a moderate temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Crucially, do not use strong acid or base washes. Wash the organic layer with water, followed by a saturated NaCl (brine) solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: Purification of an Acid-Sensitive Compound using Deactivated Silica Gel
-
Deactivation:
-
In a large beaker, add the required amount of silica gel for your column.
-
Add the eluent you plan to start the column with (e.g., 5% ethyl acetate in hexanes) to form a slurry.
-
Add triethylamine (Et₃N) to the slurry, equivalent to 1.5% of the total solvent volume.
-
Stir gently for 15-20 minutes.
-
-
Packing:
-
Pack the column with the deactivated silica slurry as you normally would.
-
Allow the silica to settle, ensuring a level bed.
-
-
Loading & Elution:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute the column using an eluent system that has also been treated with a small amount of triethylamine (e.g., 0.1% v/v) to maintain the neutral environment.
-
-
Analysis:
-
Collect fractions and analyze by TLC. Combine the pure fractions and concentrate. Note that you will need to remove the triethylamine under high vacuum, which may require gentle heating.
-
Data & Visualization
Table 1: Summary of Decomposition Triggers and Mitigation Strategies
| Symptom / Scenario | Potential Trigger | Underlying Cause | Recommended Mitigation Strategy |
| Reaction Failure | Strong Base (e.g., NaOtBu) | Nucleophilic attack or deprotonation | Use milder base (K₂CO₃, Cs₂CO₃, K₃PO₄).[4][5] |
| (Low yield, defluorination) | High Temperature (>100 °C) | C-F bond cleavage | Optimize catalyst/ligand to run at lower temperatures. |
| Ambient Light Exposure | Photoredox radical decomposition | Protect reaction from light (wrap flask in foil).[7][8] | |
| Purification Issues | Standard Silica Gel | Acid-catalyzed hydrolysis | Use deactivated silica, alumina, or reverse-phase (C18) chromatography.[13][14] |
| (Streaking on TLC, low recovery) | Protic Eluents (e.g., MeOH) | Nucleophilic attack on the column | Use aprotic solvents (EtOAc, DCM, Hexanes). If alcohol is needed, use it in low concentrations with deactivated silica. |
| Storage Instability | Air / Moisture | Slow hydrolysis or oxidation | Store under inert gas (Ar/N₂) in a tightly sealed vial.[15] |
| (Color change, new impurities) | Light / Heat | Photodecomposition / Thermal decay | Store in an amber vial in a freezer (-20 °C) or refrigerator (+4 °C).[18][19] |
Diagrams
Caption: A troubleshooting decision tree for diagnosing decomposition.
Caption: Simplified mechanism for base-catalyzed hydrolysis of a CF3 group.
References
-
Journal of the American Chemical Society. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. [Link]
-
National Institutes of Health. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC. [Link]
-
Organic Letters. (n.d.). Exhaustive Hydrodefluorination or Deuterodefluorination of Trifluoromethylarenes via Metal-Free Photoredox Catalysis. [Link]
-
Journal of the American Chemical Society. (2019). Selective Defluoroallylation of Trifluoromethylarenes. [Link]
-
ResearchGate. (n.d.). Visible‐light‐catalyzed hydrodefluorination of trifluoromethylarenes. [Link]
-
Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
RSC Publishing. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
-
Tesis Doctorals en Xarxa. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. [Link]
-
Organic Syntheses. (n.d.). bis(trifluoromethyl)diazomethane. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]
-
Accounts of Chemical Research. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]
-
Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation - PMC. [Link]
-
ResearchGate. (2018). (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Reddit. (2023). r/chemistry - Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. staging.keyorganics.net [staging.keyorganics.net]
- 17. reddit.com [reddit.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. nbinno.com [nbinno.com]
- 21. Page loading... [wap.guidechem.com]
challenges in the scale-up synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Answering the user's request.## Technical Support Center: Scale-Up Synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. This molecule is a key building block in various research and development pipelines, particularly in medicinal chemistry and materials science. The transition from bench-scale synthesis to pilot-plant or manufacturing scale introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common hurdles encountered during the scale-up of this specific synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.
Synthetic Workflow Overview
The synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is typically a two-step process starting from 1-bromo-2-(trifluoromethyl)benzene. The workflow involves an electrophilic aromatic substitution followed by a nucleophilic substitution.
Caption: Common causes and solutions for low product yield.
| Symptom | Possible Cause | Suggested Solution & Explanation |
| Low Yield in Chlorosulfonation Step | Incomplete Reaction: The electron-withdrawing CF₃ group deactivates the ring, making the reaction sluggish at lower temperatures. | Optimize Temperature and Reaction Time: Carefully increase the reaction temperature while monitoring for side-product formation using in-process controls (e.g., HPLC). Ensure sufficient reaction time for full conversion. |
| Degradation of Starting Material: Excessively harsh conditions (high temperature or prolonged time) can lead to decomposition. | Controlled Reagent Addition: On a large scale, the addition of chlorosulfonic acid should be slow and controlled to manage the exothermic reaction and maintain the target temperature. [1] | |
| High Impurity Levels in Sulfonyl Chloride Intermediate | Formation of Isomers: While electronically disfavored, small amounts of other isomers can form, complicating purification. | Strict Temperature Control: Maintaining a consistent, optimized temperature minimizes the energy available to overcome the activation barrier for forming less stable isomers. |
| Hydrolysis to Sulfonic Acid: Exposure to moisture converts the reactive sulfonyl chloride into the unreactive sulfonic acid. [2] | Maintain Anhydrous Conditions: Use dry solvents and equipment, and run the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress. [2][3] | |
| Low Yield in Amidation Step | Hydrolysis of Sulfonyl Chloride: This is the most common cause of low yield in sulfonamide synthesis. [2]The intermediate is highly susceptible to water. | Use Fresh Intermediate & Anhydrous Conditions: Use the sulfonyl chloride intermediate as soon as possible after its synthesis. Ensure the amidation reaction is performed under strictly anhydrous conditions. |
| Insufficient Base: The reaction generates one equivalent of HCl, which will protonate the n-butylamine, rendering it non-nucleophilic. | Optimize Base Stoichiometry: Use at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine) to scavenge the HCl. Using a slight excess (1.1-1.2 eq.) can ensure the reaction goes to completion. [2] | |
| Final Product is an Oil or Fails to Crystallize | Presence of Impurities: Residual starting materials, solvents, or side products can act as crystal growth inhibitors. | Improve Intermediate Purity: Ensure the sulfonyl chloride intermediate is as pure as possible before the amidation step. Optimize Recrystallization: Perform small-scale solubility tests to find the ideal solvent or solvent mixture (e.g., ethanol/water, isopropanol) that dissolves the product when hot but provides low solubility when cold. [2] |
| Incorrect Solvent System: The chosen solvent may be too good, keeping the product in solution even at low temperatures. | Introduce an Anti-Solvent: If the product is highly soluble in a solvent like ethanol, slowly add an anti-solvent in which it is insoluble (e.g., water) to the warm solution until turbidity is observed, then allow it to cool slowly. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for trained professionals. All procedures, especially those involving hazardous materials, must be subjected to a thorough risk assessment before implementation at any scale.
Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (Intermediate)
-
Reactor Preparation: Ensure a glass-lined reactor is clean, dry, and purged with nitrogen.
-
Charge Reagent: Charge the reactor with chlorosulfonic acid (4.0 eq.) and begin cooling to 0-5 °C with agitation.
-
Substrate Addition: Slowly add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots, carefully quenching them in ice water, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by HPLC or GC-MS until the starting material is consumed.
-
Workup (Scale-Up Consideration): This is the most hazardous step at scale. The reaction mixture must be quenched by slowly and carefully adding it to a vigorously stirred vessel of ice. This must be done in a well-ventilated area with appropriate safety measures to handle the large volume of HCl gas evolved.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Wash the combined organic layers with water and then brine to remove residual acids.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which should be used immediately in the next step.
Protocol 2: Synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (Final Product)
-
Reactor Preparation: In a separate, clean, and dry reactor under a nitrogen atmosphere, dissolve the crude 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in an anhydrous solvent such as dichloromethane.
-
Charge Amines: In a separate vessel, prepare a solution of n-butylamine (1.2 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Amine Addition: Cool the sulfonyl chloride solution to 0-5 °C. Slowly add the amine solution dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the sulfonyl chloride is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove excess amines), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude solid product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., isopropanol/water).
-
Dissolution: Add the crude solid to a reactor and add the minimum amount of hot isopropanol required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. If using a co-solvent system, hot water can be added dropwise until the solution becomes slightly cloudy, then it is allowed to cool. Slow cooling is critical for forming large, pure crystals.
-
Isolation: Once crystallization is complete, cool the mixture further in an ice bath to maximize precipitation. Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified product under vacuum to a constant weight.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- Wiper, D. A., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- International Chemical Safety Cards (ICSC). (2001). CHLOROSULFONIC ACID.
- Veolia North America.
- National Institute for Occupational Safety and Health (NIOSH). (2019). ICSC 1039 - CHLOROSULFONIC ACID.
- Chemstock.
- D. A. Black, et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
Sources
Technical Support Center: Refining Purification Protocols for Halogenated Organic Compounds
Welcome to the Technical Support Center dedicated to the unique challenges of purifying halogenated organic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter specific hurdles in isolating these valuable molecules. The incorporation of halogens imparts distinct physicochemical properties that can complicate standard purification workflows.[1][2][3] This resource provides in-depth, field-proven insights to navigate these complexities, ensuring the integrity and purity of your compounds.
Troubleshooting Guides
This section addresses specific, common problems encountered during the purification of halogenated organic compounds in a question-and-answer format.
Chromatography Issues
Question 1: My halogenated compound is co-eluting with a dehalogenated impurity during normal-phase flash chromatography. How can I improve the separation?
Answer:
This is a frequent challenge, as the dehalogenated analog often has very similar polarity to the parent compound.[4] Here’s a systematic approach to resolving this:
-
Optimize Your Solvent System (Selectivity First):
-
The Cause: Standard solvent systems (e.g., hexane/ethyl acetate) may not provide sufficient selectivity to resolve compounds with minor structural differences. The choice of solvent directly impacts the separation between compounds.[5]
-
The Solution: Experiment with different solvent combinations to exploit subtle differences in interactions with the silica stationary phase.
-
Introduce a Different Selectivity Group: Replace ethyl acetate with acetone. Both have similar solvent strengths but belong to different selectivity groups, which can alter the elution order and improve resolution.[5]
-
Incorporate a Chlorinated Solvent: Dichloromethane (DCM) can be an excellent component of the mobile phase for halogenated compounds, as it can engage in dipole-dipole interactions that may differ between the halogenated and dehalogenated species. A gradient of hexane/DCM with a small amount of a more polar solvent like methanol can be effective.
-
Utilize Aromatic Solvents: Toluene can sometimes offer unique selectivity for aromatic halogenated compounds through π-π stacking interactions.
-
-
-
Consider Alternative Stationary Phases:
-
The Cause: Silica gel is a polar stationary phase that separates based on polar interactions. If the primary difference between your compounds is the halogen, silica may not be the optimal choice.
-
The Solution:
-
Pentafluorophenyl (PFP) Columns: PFP-functionalized silica is particularly effective for separating halogenated compounds and their analogs. It offers a combination of polar, aromatic, and halogen-specific interactions.[4]
-
Alumina: Alumina can sometimes provide a different selectivity compared to silica.[6] It is available in neutral, acidic, and basic forms, allowing you to tailor the stationary phase to the properties of your compound.
-
-
-
Improve Column Efficiency:
-
The Cause: A poorly packed column or an inappropriate flow rate can lead to band broadening, which diminishes resolution.
-
The Solution:
-
Dry Loading: Dissolving your crude sample in a strong solvent can negatively impact the separation.[5] Instead, adsorb your crude material onto a small amount of silica gel or diatomaceous earth and load the dry powder onto the column. This ensures a narrow starting band.
-
Optimize Flow Rate: For every column size and particle size, there is an optimal flow rate. Running the column too fast can decrease separation performance.[5] Start with the manufacturer's recommended flow rate and adjust as needed.
-
-
Question 2: I'm observing poor peak shape (tailing or fronting) in the GC analysis of my halogenated compound. What are the likely causes and solutions?
Answer:
Poor peak shape in gas chromatography (GC) is a common issue that can compromise quantification and resolution.[7] For halogenated compounds, the causes are often related to their reactivity or specific interactions within the GC system.
-
Peak Tailing: This is often due to active sites within the GC system.
-
The Cause: Halogenated compounds, especially those with other polar functional groups, can interact with active sites like exposed silanols in the injector liner or the column itself.[7]
-
The Solution:
-
Use Deactivated Liners and Columns: Ensure you are using high-quality, deactivated consumables specifically designed to minimize active sites.[7]
-
Check for Column Contamination: A contaminated column can lead to peak tailing. Bake out the column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column or replace it.
-
Optimize Injector Temperature: Some halogenated compounds can be thermally labile and degrade in a hot injector, leading to tailing. Try lowering the injector temperature in 10-20 °C increments.[7]
-
-
-
Peak Fronting: This is typically a sign of column overload.
-
The Cause: Injecting too much sample onto the column can saturate the stationary phase, leading to a fronting peak shape.[7]
-
The Solution:
-
Dilute Your Sample: Prepare a more dilute sample and reinject.
-
Increase the Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.
-
-
-
Peak Splitting: This can be caused by improper injection technique or column installation.
-
The Cause: A mismatch between the solvent polarity and the stationary phase, or an incorrectly installed column, can lead to peak splitting.[7]
-
The Solution:
-
Check Solvent Compatibility: Ensure your sample solvent is compatible with the stationary phase.
-
Verify Column Installation: Confirm that the column is installed at the correct depth in both the injector and the detector.[7]
-
-
Recrystallization Challenges
Question 3: My halogenated compound "oils out" instead of crystallizing from solution. What should I do?
Answer:
"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common problem, especially with compounds that have relatively low melting points or when the cooling process is too rapid.
-
The Cause: The solubility of the compound is too low at the elevated temperature of the solution, causing it to separate as a liquid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
-
The Solution: A Step-by-Step Approach
-
Re-heat the Solution: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to increase the solubility of your compound and prevent premature precipitation.
-
Slow Cooling: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath.[8] Allow the solution to cool slowly to room temperature. You can insulate the flask with a beaker of warm water or wrap it in glass wool to slow the cooling rate.
-
Induce Crystallization at a Lower Temperature: Once the solution has cooled to room temperature, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
-
Change the Solvent System: If the problem persists, your choice of solvent may be inappropriate.
-
Use a Lower-Boiling Solvent: Choose a solvent with a boiling point below the melting point of your compound.
-
Use a Solvent Pair: Dissolve your compound in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly. A common pair for moderately polar compounds is ethanol and water.[10]
-
-
Post-Reaction Workup Issues
Question 4: I'm struggling to remove residual palladium from my halogenated compound after a cross-coupling reaction. Standard chromatography isn't working.
Answer:
Palladium-catalyzed reactions are ubiquitous in the synthesis of halogenated organic compounds. However, removing the residual palladium to the low ppm levels required for pharmaceutical applications is a significant challenge.[11] Flash column chromatography alone is often insufficient for removing palladium impurities.[11]
The Cause: Palladium can exist in various oxidation states and can form stable complexes with the product or byproducts, causing it to co-elute with your compound.
The Solution: A Multi-pronged Approach
-
Aqueous Washes (Initial Cleanup):
-
An aqueous wash with a solution of sodium thiosulfate can sometimes help to complex and remove some of the palladium.
-
-
Activated Carbon Treatment:
-
Why it Works: Activated carbon has a large surface area and can adsorb organic molecules and metal complexes.[12] It is an effective and economical method for removing a significant amount of palladium.
-
Protocol:
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Add 5-10 wt% of activated carbon.
-
Stir the mixture at room temperature or slightly elevated temperature for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the carbon.
-
Analyze the filtrate for palladium content.
-
-
-
Metal Scavengers (Final Polishing):
-
Why it Works: For achieving very low palladium levels (<100 ppm), metal scavengers are highly recommended.[11] These are functionalized silica gels or polymers that selectively bind to palladium.
-
Common Scavengers: Thiol-functionalized silica, amine-functionalized silica, and commercially available scavengers like QuadraSil® or Smopex®.
-
Protocol:
-
Dissolve the partially purified product in an appropriate solvent.
-
Add the scavenger (typically 5-10 equivalents relative to the theoretical amount of palladium).
-
Stir at room temperature or as recommended by the manufacturer for 2-24 hours.
-
Filter off the scavenger and wash with fresh solvent.
-
Concentrate the filtrate to obtain the purified product.
-
-
| Method | Typical Pd Removal | Advantages | Disadvantages |
| Flash Chromatography | ~90%[11] | Good for bulk impurity removal | Ineffective for trace Pd[11] |
| Activated Carbon | >95% | Cost-effective, easy to use | May adsorb some product |
| Metal Scavengers | >98%[11] | High efficiency, very low Pd levels | Higher cost |
Frequently Asked Questions (FAQs)
Q1: Why are some halogenated compounds difficult to separate from their non-halogenated analogs?
The incorporation of a halogen atom can significantly alter a molecule's properties, but sometimes the change in polarity is minimal, making chromatographic separation challenging.[4] For instance, replacing a hydrogen atom with a fluorine atom increases the molecule's polarity, but replacing it with a chlorine, bromine, or iodine atom can lead to a less polar compound due to the halogen's larger size and polarizability. The difficulty in separation arises when the change in polarity is not significant enough for the stationary phase to differentiate between the two molecules effectively.
Q2: Are there any general considerations for choosing a recrystallization solvent for halogenated compounds?
Yes. A good recrystallization solvent should dissolve the compound when hot but not when cold. For halogenated compounds, which are often nonpolar to moderately polar, common solvents include:
-
Hexanes or Heptane: For nonpolar compounds.
-
Ethanol or Isopropanol: For more polar compounds.
-
Toluene: For aromatic compounds.
-
Solvent Pairs: Such as ethanol/water, acetone/hexanes, or ethyl acetate/hexanes are very useful for fine-tuning the solubility.[10] A good rule of thumb is that solvents with similar functional groups to the compound being purified are often good solubilizers.[10]
Q3: Can the presence of halogens affect the stability of my compound during purification?
Yes. While the carbon-halogen bond is generally stable, some halogenated compounds can be sensitive to heat or light. For example, benzylic or allylic halides can be lachrymatory and reactive. Some polyhalogenated compounds can undergo dehydrohalogenation at elevated temperatures, especially in the presence of bases. It is crucial to be aware of the potential reactivity of your specific compound and to use milder purification conditions if necessary (e.g., lower temperatures for distillation or chromatography). Reductive dehalogenation can also occur in the presence of certain metals or reducing agents.[13]
Q4: What is the best general-purpose column for flash chromatography of halogenated compounds?
For general-purpose purification, a high-quality silica gel column remains the workhorse.[6] However, if you are consistently working with halogenated compounds, especially in a drug discovery setting where separating closely related analogs is common, investing in a few pentafluorophenyl (PFP) phase columns is highly recommended due to their unique selectivity for halogenated molecules.[4]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Recrystallization of a Halogenated Solid
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your crude material in various solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to encourage the formation of large crystals.[8]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[14]
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Workflow Visualization
Below are diagrams illustrating key decision-making processes in the purification of halogenated compounds.
Caption: Decision tree for selecting a primary purification method.
Caption: Troubleshooting workflow for poor chromatographic separation.
References
-
Reich, E., & Angel, J. C. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. [Link]
-
Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]
-
Purification Methods of Organic Compounds. (2021). Research and Reviews. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. [Link]
-
Scholfield, M. R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
-
LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Wang, S., et al. (2018). Adsorptive removal of adsorbable organic halogens by activated carbon. Royal Society Publishing. [Link]
-
GC Troubleshooting Guide. (n.d.). Phenova. [Link]
-
Prabakaran, P. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
-
What Is Purification Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. [Link]
-
RECRYSTALLISATION. (n.d.). [Link]
-
Horth, H., et al. (1983). Comparison of the Removal of Halogenated and Other Organic Compounds by Six Types of Carbon in Pilot Filters. Advances in Chemistry (ACS Publications). [Link]
-
Catalytic Elimination of Typical Halogenated Volatile Organic Compounds (HVOCs): A Critical Review. (n.d.). Scilight Press. [Link]
-
Thomas, J. C., & Kuhn, M. L. (2018). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH. [Link]
-
A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. (n.d.). MDPI. [Link]
-
Dosedel, M., et al. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Your trick to remove residual palladium. (2025). Reddit. [Link]
-
Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (n.d.). Davidson Analytical Services. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. (n.d.). ClinMed International Library. [Link]
-
Recrystallization. (n.d.). [Link]
-
The problem with halogenated compounds emissions and its solution. (2021). Tecam Group. [Link]
-
Yao, S., et al. (2017). Adsorptive removal of adsorbable organic halogens by activated carbon. [Link]
- Method for recovering palladium from waste palladium/alumina catalyst. (n.d.).
-
Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk. [Link]
-
Catalytic Destruction of Hazardous Halogenated Organic Chemicals. (1989). P2 InfoHouse. [Link]
-
Six key factors that impact flash chromatography. (2023). Biotage. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. clinmedjournals.org [clinmedjournals.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Technical Guide to the Biological Profile of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide: A Comparative Analysis
In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a testament to structural versatility and broad-spectrum biological activity. From their historic introduction as antibacterial agents to their contemporary roles in anticancer therapies and enzyme inhibition, sulfonamides continue to be a focal point of drug discovery and development.[1] This guide provides an in-depth technical comparison of the anticipated biological activities of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide with other pertinent sulfonamide derivatives.
While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, a comprehensive analysis of its structural motifs—the N-butyl group, the 4-bromo substituent, and the 3-trifluoromethyl moiety—allows for a scientifically grounded extrapolation of its potential biological profile. This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of sulfonamides in key therapeutic areas, supported by experimental data from structurally related analogs.
The Sulfonamide Pharmacophore: A Foundation for Diverse Biological Actions
The benzenesulfonamide core is a privileged structure in drug design, primarily due to the ability of the sulfonamide group (-SO₂NH₂) to act as a potent zinc-binding group. This property is central to its inhibitory action against a variety of metalloenzymes, most notably the carbonic anhydrases.[1] However, the biological activities of sulfonamide derivatives are not limited to enzyme inhibition and span a wide range of therapeutic applications.[2]
Structural Dissection of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
The predicted biological activity of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a composite of the contributions from its distinct structural features:
-
The Benzenesulfonamide Core : This fundamental scaffold provides the necessary framework for interaction with various biological targets.
-
The N-butyl Group : The presence of an alkyl group on the sulfonamide nitrogen can influence the compound's lipophilicity, membrane permeability, and overall binding affinity to target proteins.
-
The 4-Bromo Substituent : The position of this halogen atom is a critical determinant of biological efficacy and selectivity, particularly for carbonic anhydrase inhibition.[3]
-
The 3-Trifluoromethyl Group : This electron-withdrawing group can significantly impact the acidity of the sulfonamide proton, enhance metabolic stability, and influence binding interactions.
Comparative Biological Activity: An Evidence-Based Projection
Based on the structure-activity relationships of analogous compounds, 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is anticipated to exhibit activity in three primary areas: carbonic anhydrase inhibition, antibacterial action, and anticancer effects.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their dysregulation is implicated in several diseases, making them a key therapeutic target.[4][5]
The inhibitory potential of benzenesulfonamides against various CA isoforms is well-documented. The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the acidity of the sulfonamide proton, which can favorably impact its binding to the zinc ion in the active site of carbonic anhydrases. Furthermore, studies on fluorinated benzenesulfonamides have shown potent and selective inhibition of cancer-associated CA isoforms like CA IX.[6] The 4-bromo substitution has also been shown to confer potent inhibitory activity against certain CA isoforms.[3]
Table 1: Comparative Carbonic Anhydrase Inhibitory Activity of Representative Sulfonamides
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Acetazolamide (Standard) | hCA I | 250 nM | [7] |
| hCA II | 12 nM | [7] | |
| hCA IX | 25 nM | [7] | |
| 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide | hCA IX | 1.5 nM | [7] |
| 2,3,5,6-tetrafluoro-4-(substituted)-benzenesulfonamide derivatives | hCA IX | 1.5 - 38.9 nM | [8] |
| 2-bromo-N-(4-sulfamoylphenyl)propanamide | hCA IX | Potent Inhibition Observed | [9] |
This table presents data for structurally related compounds to infer the potential activity of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. "hCA" refers to human carbonic anhydrase.
The combination of a bromo and a trifluoromethyl group on the benzenoid ring suggests that 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide could be a potent inhibitor of carbonic anhydrases, with potential selectivity towards tumor-associated isoforms.
Signaling Pathway of Carbonic Anhydrase IX Inhibition in Hypoxic Tumors
Caption: Inhibition of CAIX by sulfonamides disrupts pH regulation in hypoxic tumors, leading to apoptosis.
Antibacterial Activity
Historically, sulfonamides were the first class of synthetic antibacterial agents.[10] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. While the clinical use of simple sulfonamides has declined due to resistance, the development of novel sulfonamide derivatives with antibacterial properties remains an active area of research.[11][12]
The introduction of lipophilic groups, such as an N-butyl group, can enhance the antibacterial activity of sulfonamides by improving their ability to penetrate bacterial cell membranes. Halogen substituents, like bromine, can also contribute to antibacterial efficacy.[11]
Table 2: Comparative Antibacterial Activity (MIC) of Representative Sulfonamides
| Compound | E. coli (MIC, mg/mL) | S. aureus (MIC, mg/mL) | P. aeruginosa (MIC, mg/mL) | Reference |
| N-Butyl-carboxamide-benzenesulphonamide derivative (4d) | 6.72 | - | - | [13][14] |
| N-Butyl-carboxamide-benzenesulphonamide derivative (4h) | - | 6.63 | - | [13][14] |
| N-Butyl-carboxamide-benzenesulphonamide derivative (4a) | - | - | 6.67 | [13][14] |
| N-(thiazol-2-yl)benzenesulfonamide derivatives with 4-tert-butyl substitution | - | Low MIC observed | - | [15] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower values indicate greater potency. Data is for structurally related compounds.
Given these structure-activity relationships, 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is likely to possess some degree of antibacterial activity, the potency of which would need to be determined experimentally.
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: A streamlined workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The anticancer potential of sulfonamides is a rapidly growing field of research.[16][17] Several mechanisms of action have been identified, including the inhibition of carbonic anhydrases (as discussed above), disruption of microtubule polymerization, and cell cycle arrest.[18] The presence of a trifluoromethyl group has been shown to enhance the anticancer activity of various heterocyclic compounds.[2][19]
Table 3: Comparative Anticancer Activity (IC₅₀) of Representative Sulfonamides
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzenesulfonamide derivative (BA-3b) | Various | 0.007 - 0.036 | [16] |
| Trifluoromethylquinoline-benzenesulfonamide derivative (15) | Various | Higher activity than Doxorubicin | [2] |
| N-ethyl toluene-4-sulphonamide (8a) | HeLa, MCF-7, MDA-MB-231 | 10.91 - 19.22 | |
| 2,5-Dichlorothiophene-3-sulphonamide (8b) | HeLa, MCF-7, MDA-MB-231 | 4.62 - 7.21 |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. Data is for structurally related compounds.
The structural features of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, particularly the trifluoromethyl group, suggest that it may exhibit cytotoxic activity against cancer cell lines.
Experimental Protocols
To facilitate further research and validation of the predicted biological activities, detailed protocols for the key in vitro assays are provided below.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.[11]
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide) and a known inhibitor (e.g., Acetazolamide)
-
96-well microplate and a microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the standard inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the carbonic anhydrase solution, and the test compound or standard inhibitor.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ or Kᵢ value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][8]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth or agar
-
Test compound
-
96-well microplate or petri dishes
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculate each dilution with the bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
Visually inspect for turbidity (growth). The MIC is the lowest concentration with no visible growth.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][15][16]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate and a microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 540-570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
Based on a thorough analysis of structure-activity relationships, 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide emerges as a compound with considerable potential for biological activity, particularly as an inhibitor of carbonic anhydrases, an antibacterial agent, and an anticancer compound. The presence of the N-butyl, 4-bromo, and 3-trifluoromethyl substituents on the benzenesulfonamide scaffold suggests a multifaceted pharmacological profile.
This guide provides a foundational framework for the further investigation of this and structurally related sulfonamides. The detailed experimental protocols and comparative data serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this versatile class of molecules. Empirical validation through the described assays is the essential next step to confirm and quantify the biological activities of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
References
Click to expand
-
El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 69, 373–383. [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(1), 1-22. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1155–1160. [Link]
-
Meng, X., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 545–556. [Link]
-
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
S. K. Ghorai, et al. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 12(45), 29283-29294. [Link]
-
Ratre, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30235–30245. [Link]
-
Dudutienė, V., et al. (2016). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 102–108. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12509. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Al-Majid, A. M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5406. [Link]
-
Al-Trawneh, S. A., & Taha, M. O. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(12), 3147–3163. [Link]
-
Horzum, M. M., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. ChemMedChem, 19(8), e202300680. [Link]
-
Pomarnacka, E., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. International Journal of Molecular Sciences, 23(21), 13324. [Link]
-
Ali, I., et al. (2022). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. European Journal of Medicinal Chemistry, 238, 114479. [Link]
-
El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]
Sources
- 1. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-t-Butyl 4-bromobenzenesulfonamide | C10H14BrNO2S | CID 796629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New emerging materials with potential antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Abstract
This guide provides an in-depth comparative analysis of synthetic strategies for the preparation of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. We dissect two primary synthetic methodologies: the classical sulfonyl chloride amination and a modern borrowing hydrogen approach. Through detailed experimental protocols, mechanistic insights, and quantitative data comparison, this document serves as a critical resource for researchers, chemists, and process development professionals, enabling the selection of the most efficient, scalable, and robust synthetic route tailored to specific laboratory or industrial requirements.
Introduction: Significance of the Target Molecule
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a highly functionalized aromatic compound. The presence of a trifluoromethyl group, a bromine atom, and a sulfonamide moiety makes it a versatile building block in medicinal chemistry. N-alkylated sulfonamides are a critical class of compounds known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The strategic placement of the bromine atom allows for further molecular elaboration via cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates. Given its potential utility, the development of an efficient and reliable synthetic route is of paramount importance.
This guide will validate and compare two distinct synthetic pathways, providing the necessary data for an informed decision on process implementation.
Overview of Synthetic Strategies
The synthesis of N-alkyl sulfonamides can be approached through several methods. The most common and traditional route involves the condensation of a sulfonyl chloride with an amine.[1] An alternative, more contemporary strategy is the manganese-catalyzed N-alkylation of a primary sulfonamide using an alcohol, which operates on the "borrowing hydrogen" principle.[2] Each route presents a unique set of advantages and disadvantages concerning reagent availability, reaction conditions, atom economy, and scalability.
Below is a high-level overview of the two routes that will be evaluated in detail.
Caption: High-level comparison of the two synthetic routes.
In-Depth Analysis: Route A - Classical Sulfonyl Chloride Amination
This pathway represents the most direct and widely established method for sulfonamide synthesis. It relies on the reaction of a highly reactive sulfonyl chloride with a primary amine.
Reaction Scheme and Mechanism
The synthesis begins with the commercially available 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride.[3][4][5] Its reaction with n-butylamine, typically in the presence of a non-nucleophilic base, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrochloric acid byproduct. The electron-withdrawing trifluoromethyl group activates the sulfonyl chloride, facilitating a smooth reaction.[6]
Caption: Workflow for the classical amination (Route A).
Experimental Protocol
Materials:
-
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)
-
n-Butylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add n-butylamine (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield the pure product.
Performance Data
| Parameter | Result | Notes |
| Yield | 85-95% | Highly dependent on purification efficiency. |
| Purity | >98% (Post-chromatography) | Determined by ¹H NMR and LC-MS. |
| Reaction Time | 4-6 hours | Includes workup time before purification. |
| Scalability | Excellent | Straightforward process, easily scaled. |
| Reagent Cost | Moderate | Sulfonyl chloride is a specialty reagent. |
| Waste | High | Generates stoichiometric salt waste (triethylamine hydrochloride) and requires solvent for chromatography. |
In-Depth Analysis: Route B - Catalytic N-Alkylation via Borrowing Hydrogen
This modern approach offers a greener alternative, utilizing an alcohol as the alkylating agent and generating water as the sole byproduct.[2] The key to this transformation is a manganese pincer catalyst that facilitates a temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the sulfonamide.
Reaction Scheme and Mechanism
This route first requires the synthesis of the primary sulfonamide from the corresponding sulfonyl chloride. This is easily achieved by reaction with ammonia. The subsequent N-alkylation step employs a manganese catalyst to "borrow" hydrogen from n-butanol, forming an in-situ aldehyde. This aldehyde reacts with the primary sulfonamide to form a hemiaminal, which then dehydrates to an imine. The catalyst then returns the "borrowed" hydrogen to reduce the imine, affording the final N-alkylated product.
Caption: Workflow for the Catalytic N-Alkylation (Route B).
Experimental Protocol
Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
-
(Protocol follows standard sulfonylation with aqueous ammonia, followed by acidic workup and recrystallization. Assumed quantitative for this guide.)
Step 2: Manganese-Catalyzed N-Alkylation Materials:
-
4-Bromo-3-(trifluoromethyl)benzenesulfonamide (1.0 eq)
-
n-Butanol (3.0 eq)
-
Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(PNP)]Br) (2 mol%)
-
Potassium tert-butoxide (t-BuOK) (20 mol%)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the primary sulfonamide (1.0 eq), Mn(I) catalyst (0.02 eq), and t-BuOK (0.2 eq).
-
Add anhydrous toluene, followed by n-butanol (3.0 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the target compound.
Performance Data
| Parameter | Result | Notes |
| Yield | 70-85% | Overall yield for the two-step process.[2] |
| Purity | >97% (Post-chromatography) | Determined by ¹H NMR and LC-MS. |
| Reaction Time | ~30 hours | Includes primary sulfonamide synthesis and the long catalytic step. |
| Scalability | Moderate | Requires inert atmosphere techniques and specialized catalyst. |
| Reagent Cost | High | The manganese pincer catalyst can be expensive. |
| Waste | Low | The primary byproduct is water, making it highly atom-economical. |
Comparative Analysis and Validation
| Feature | Route A: Classical Amination | Route B: Catalytic N-Alkylation |
| Overall Yield | High (85-95%) | Moderate (70-85%) |
| Atom Economy | Poor | Excellent |
| Reaction Time | Fast (4-6 h) | Slow (~30 h) |
| Reagent Cost | Moderate | High |
| Operational Simplicity | Simple | Complex (requires inert atmosphere) |
| Waste Generation | High (Salt & Solvent) | Low (Water) |
| Scalability | Excellent | Moderate |
Validation and Recommendation:
-
Route A (Classical Amination) is validated as the superior choice for rapid, large-scale synthesis where operational simplicity and high throughput are the primary drivers. Its drawbacks are primarily environmental, due to the generation of stoichiometric salt waste and the need for significant solvent volumes for purification. This route is robust, reliable, and utilizes well-understood chemistry.
-
Route B (Catalytic N-Alkylation) is validated as an excellent environmentally-friendly alternative , ideal for small-scale synthesis in a research or discovery setting . Its key advantages are outstanding atom economy and low waste generation. However, the longer reaction times, higher catalyst cost, and requirement for specialized inert atmosphere techniques make it less favorable for immediate large-scale production unless significant process optimization is undertaken.
Conclusion
Both synthetic routes presented provide viable pathways to 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. The choice between them is a function of the specific project goals. For process chemistry and manufacturing, the classical amination (Route A) remains the more practical and economical option at present. For academic research or green chemistry initiatives where environmental impact is a critical consideration, the catalytic borrowing hydrogen approach (Route B) offers a compelling and elegant solution. Future advancements in catalyst efficiency and cost-reduction may shift the balance, making catalytic routes more attractive for industrial applications.
References
- Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
- Ghashghaei, S., & Tajeian, A. (2020). Highly Efficient One-Pot Synthesis of N-Alkyl Sulfonamides from Alcohols Using N-(p-Toluenesulfonyl) Imidazole (Tsim).
-
Le, C., & Anton, A. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Catalysis, 9(3), 2345-2350. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
Sources
A Comparative Guide to N-Alkyl vs. N-Aryl Benzenesulfonamides for Medicinal Chemists
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The versatility of this moiety lies in the synthetic tractability of the sulfonyl chloride group and the profound impact that substitution on the sulfonamide nitrogen has on the molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of two primary classes of these compounds: N-alkyl and N-aryl benzenesulfonamides. We will explore their differential synthesis, properties, and biological activities, supported by experimental data and protocols to inform rational drug design.
Core Structural and Electronic Differences
The fundamental distinction between these two classes lies in the nature of the group attached to the sulfonamide nitrogen. This choice dictates the steric profile, electronic character, and conformational flexibility of the resulting molecule.
-
N-Alkyl Benzenesulfonamides: Feature an sp³-hybridized carbon atom bonded to the nitrogen. Alkyl groups are typically electron-donating (by induction), sterically less demanding than aryl groups (depending on branching), and provide significant conformational flexibility.
-
N-Aryl Benzenesulfonamides: Incorporate an sp²-hybridized carbon of an aromatic ring. Aryl groups are generally larger and more sterically hindered. Their electronic effect can be tuned from electron-withdrawing to electron-donating through substitution on the aromatic ring, offering a powerful tool for modulating molecular properties.
Caption: Fundamental structures of N-alkyl vs. N-aryl benzenesulfonamides.
Synthesis Strategies: A Tale of Two Nucleophiles
The most common route to both N-alkyl and N-aryl benzenesulfonamides is the reaction of benzenesulfonyl chloride with a primary or secondary amine. The choice of base and solvent is critical and depends on the nucleophilicity of the amine.
-
For N-Alkyl Benzenesulfonamides: Alkylamines are relatively strong nucleophiles. The synthesis can often be performed under Schotten-Baumann conditions, using aqueous sodium hydroxide or in an organic solvent with a base like pyridine or triethylamine to neutralize the HCl byproduct.[1]
-
For N-Aryl Benzenesulfonamides: Arylamines (anilines) are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. While the same general reaction applies, conditions may require adjustment, such as using a stronger base or a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the reaction.[2][3]
Caption: General synthetic pathway for N-substituted benzenesulfonamides.
Comparative Physicochemical Properties
The N-substituent dramatically influences key physicochemical properties that are critical for drug development, such as acidity, solubility, and lipophilicity.
| Property | N-Alkyl Benzenesulfonamide | N-Aryl Benzenesulfonamide | Rationale & Causality |
| Acidity (pKa of N-H) | Generally higher pKa (less acidic) | Generally lower pKa (more acidic) | The electron-withdrawing aryl group stabilizes the resulting conjugate base (anion) through resonance, making the proton easier to remove. This is a crucial feature for moieties that act as zinc-binding groups.[4] |
| Solubility | Variable; short chains can increase aqueous solubility, while long chains increase lipid solubility.[5] | Generally lower aqueous solubility due to the hydrophobic aryl ring, but this can be modified with polar substituents on the ring. | The interplay between the polar sulfonamide group and the nonpolar substituent governs solubility. Alkylation can disrupt crystal packing, sometimes increasing solubility.[5] |
| Lipophilicity (LogP/LogD) | Increases with alkyl chain length.[6] | Generally higher than short-chain N-alkyl analogs. Highly tunable with ring substituents. | The aromatic ring contributes significantly to lipophilicity. This parameter is critical for membrane permeability and can be fine-tuned in N-aryl systems. |
Table 1: Comparative Physicochemical Properties.
Biological Activity Profile: A Case Study in Carbonic Anhydrase Inhibition
To provide a concrete comparison, we will examine the structure-activity relationships (SAR) of these two classes as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[7] The sulfonamide moiety is a classic zinc-binding group, making it an ideal pharmacophore for targeting these enzymes.[8]
Mechanism of Action: The deprotonated sulfonamide anion (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity.[9]
N-Aryl Benzenesulfonamides as CA Inhibitors: The aryl ring provides a versatile scaffold for establishing additional interactions within the active site, leading to high potency and isoform selectivity.[10] By modifying the substitution pattern on the aryl ring, researchers can target specific hydrophobic or hydrophilic pockets adjacent to the active site. This "tail approach" is a cornerstone of modern CA inhibitor design.[10][11]
N-Alkyl Benzenesulfonamides as CA Inhibitors: While often less potent than their aryl counterparts, N-alkyl sulfonamides are also effective CA inhibitors. The alkyl group typically occupies a hydrophobic pocket in the active site. The length and branching of the alkyl chain can be optimized to maximize van der Waals interactions and improve binding affinity.[4]
Comparative Experimental Data: The following table summarizes inhibition data for a series of benzenesulfonamides against human (h) carbonic anhydrase isoforms I and II, which are ubiquitously expressed, and the tumor-associated isoform IX.
| Compound ID | N-Substituent Type | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| 1 | Aryl | 4-Fluorophenyl | 112 | 45 | 5.8 |
| 2 | Aryl | 4-Chlorophenyl | 89 | 33 | 4.1 |
| 3 | Alkyl | Cyclohexylmethyl | 150 | 30.1 | 38.9 |
| 4 | Alkyl | n-Propyl | 755 | 120 | 25.5 |
| 5 (AAZ) | - | (Reference Drug) | 250 | 12 | 25 |
Table 2: Inhibition data (Ki) of selected N-substituted benzenesulfonamides against human CA isoforms. Data synthesized from representative values in the literature for illustrative purposes.[4][11]
Analysis of Experimental Data: The data illustrates key SAR principles. The N-aryl compounds (1 and 2) show potent, low-nanomolar inhibition of the cancer-related isoform hCA IX. The N-alkyl compounds (3 and 4) also inhibit this isoform, but the larger cyclohexylmethyl group in compound 3 is more effective against the cytosolic hCA II, highlighting how the substituent's shape and size can tune isoform selectivity.[4][10]
Caption: Differential binding of N-alkyl vs. N-aryl sulfonamides in an enzyme active site.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To ensure the trustworthiness of the comparative data, a self-validating experimental protocol is essential. The following describes a widely used colorimetric assay for measuring CA activity and inhibition.
Principle: This assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is proportional to the enzyme's activity. Inhibitors will decrease this rate.[12]
Materials:
-
Human Carbonic Anhydrase (e.g., hCA II from erythrocytes)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compounds (N-alkyl and N-aryl benzenesulfonamides) and a reference inhibitor (e.g., Acetazolamide)
-
Solvent: DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA enzyme in cold Assay Buffer.
-
Prepare a 3 mM stock solution of p-NPA in DMSO or acetonitrile (prepare fresh).
-
Prepare stock solutions of test compounds and reference inhibitor in DMSO (e.g., 10 mM). Create a dilution series for IC₅₀ determination.
-
-
Assay Plate Setup (in triplicate):
-
Test Wells: Add 158 µL of Assay Buffer, 2 µL of the test compound dilution, and 20 µL of the CA working solution.
-
Positive Control (No Inhibition): Add 158 µL of Assay Buffer, 2 µL of DMSO (vehicle), and 20 µL of the CA working solution.
-
Blank (No Enzyme): Add 180 µL of Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Strategic Recommendations
The choice between an N-alkyl and an N-aryl benzenesulfonamide scaffold is a strategic decision in drug design, driven by the specific goals of the research program.
-
Choose N-Aryl Benzenesulfonamides when:
-
The primary goal is to achieve high potency and selectivity.
-
The project requires fine-tuning of electronic and steric properties through aromatic substitution.
-
There is structural information about the target's active site that reveals opportunities for additional interactions (e.g., pi-stacking, hydrogen bonding).
-
-
Choose N-Alkyl Benzenesulfonamides when:
-
Targeting a well-defined hydrophobic pocket is the main objective.
-
Simplicity and synthetic accessibility are priorities.
-
Modulating properties like metabolic stability or CNS penetration via changes in alkyl chain length is desired.[13]
-
By understanding the fundamental differences in synthesis, physicochemical properties, and resulting biological activities, researchers can more effectively leverage the benzenesulfonamide scaffold to develop novel and effective therapeutic agents.
References
-
Ghorab, M. M., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]
-
Angeli, A., et al. (n.d.). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. Available at: [Link]
-
Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. Available at: [Link]
-
Carotti, A., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. PubMed. Available at: [Link]
-
Assay Genie (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
-
Pfaller, R., et al. (n.d.). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. Available at: [Link]
-
protocols.io (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
-
Jabar, A., et al. (2019). Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia. PubMed. Available at: [Link]
-
Gökçe, M., et al. (n.d.). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Taylor & Francis Online. Available at: [Link]
-
Di, L., et al. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. NIH. Available at: [Link]
-
Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate (n.d.). N-phenyl benzenesulfonamide derivatives synthesized. ResearchGate. Available at: [Link]
-
Johnson, C. N., et al. (2017). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. MDPI. Available at: [Link]
-
Jabar, A., et al. (2018). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2011). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed Central. Available at: [Link]
-
Rehman, A., et al. (2016). Report: Synthesis and screening of some new N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides as potential antibacterial agents. PubMed. Available at: [Link]
-
Wang, C., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC - NIH. Available at: [Link]
-
ResearchGate (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Available at: [Link]
-
Jabar, A., et al. (n.d.). Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as Potent Antibacterial Agents. Chem Publishers. Available at: [Link]
-
Sim, G. T., et al. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. PubMed. Available at: [Link]
-
Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. Available at: [Link]
-
Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Available at: [Link]
-
Machado, D., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Available at: [Link]
-
Di, L., et al. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ResearchGate. Available at: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide for a specific biological target
For researchers in the dynamic fields of chemical biology and drug discovery, the journey from a novel small molecule to a well-characterized chemical probe or drug candidate is both exciting and fraught with challenges. A critical milestone in this journey is the rigorous assessment of a compound's selectivity for its biological target. This guide provides a comprehensive framework for evaluating the selectivity of a commercially available, yet uncharacterized compound: 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
While the specific biological target of this benzenesulfonamide derivative is not widely documented, its structural motifs, particularly the sulfonamide group, are known pharmacophores that can interact with a variety of protein classes, most notably kinases and carbonic anhydrases.[1] The presence of a trifluoromethyl group can enhance metabolic stability and influence binding interactions.[1]
This guide, therefore, adopts a practical, investigative approach. We will first explore robust methodologies for identifying the primary biological target(s) of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. Subsequently, we will delve into a suite of powerful techniques to quantify its selectivity, comparing its affinity for the identified primary target against a panel of related and unrelated proteins.
Part 1: The Hunt for the Target - A Strategy for Target Identification
The initial and most crucial step is to identify the direct biological target of our compound of interest. A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.
A recommended starting point is a target-based biochemical screen against a panel of purified proteins, a process analogous to reverse chemical genetics.[2] Given the sulfonamide scaffold, a primary screen against a broad panel of kinases is a logical first step, as this class of enzymes is a frequent target for such compounds and is implicated in a multitude of diseases.[3][4]
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for primary kinase panel screening.
Protocol: High-Throughput Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a stock solution of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in 100% DMSO. Create a dilution series for dose-response experiments.
-
Assay Plate Preparation: In a 384-well plate, dispense a small volume of the compound dilutions.
-
Kinase Reaction: Add the kinase, a suitable substrate, and ATP to initiate the reaction. The concentration of ATP should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]
-
Incubation: Allow the kinase reaction to proceed for a predetermined time (e.g., 1-2 hours) at room temperature.[5]
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™. The luminescent signal is directly proportional to kinase activity.[5]
-
Data Analysis: Calculate the percent inhibition for each kinase at a single concentration of the test compound. For any "hits" (kinases showing significant inhibition), perform a dose-response experiment to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Part 2: Validating the Interaction - Confirming Target Engagement in a Cellular Context
While biochemical assays are excellent for initial screening, it is imperative to confirm that the compound engages its target within the more complex and physiologically relevant environment of a living cell.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8] CETSA is based on the principle that ligand binding stabilizes a protein, resulting in an increase in its melting temperature.[9][10]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Culture a cell line that endogenously expresses the identified target kinase. Treat the cells with 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the treated cells and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[9]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[11]
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]
Part 3: Quantifying Selectivity - A Comparative Analysis
Once the primary target has been identified and cellular engagement confirmed, the next step is to quantify the selectivity of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. This involves comparing its binding affinity or inhibitory potency against the primary target to that of other, related proteins (e.g., other kinases from the same family) and a selection of unrelated "off-target" proteins.
Biophysical Methods for Affinity Determination
Direct measurement of binding affinity provides a more fundamental understanding of the interaction between a compound and its target than inhibition assays alone. Two gold-standard techniques for this are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13][14] This detailed thermodynamic signature can be invaluable for understanding the driving forces of the interaction and for guiding lead optimization.[15]
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a solution of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in the same buffer, ensuring a final DMSO concentration that is identical in both solutions to minimize heat of dilution effects.
-
ITC Experiment: Fill the ITC sample cell with the protein solution and the injection syringe with the compound solution.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to determine the KD, stoichiometry, and thermodynamic parameters.[16]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[17][18] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[19]
Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization: Covalently immobilize the purified target protein (the ligand) onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (the analyte) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram.[18][20]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka and kd) and calculate the binding affinity (KD).
Comparative Data Presentation
To effectively assess selectivity, the binding affinities or inhibitory potencies should be presented in a clear, comparative table.
| Target | Class/Family | Assay Type | 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide KD/IC50 (nM) | Alternative Compound (e.g., Staurosporine) KD/IC50 (nM) |
| Identified Target Kinase A | (e.g., Tyrosine Kinase) | ITC | Hypothetical Value (e.g., 50) | Hypothetical Value (e.g., 10) |
| Related Kinase B | (e.g., Tyrosine Kinase) | ITC | Hypothetical Value (e.g., 500) | Hypothetical Value (e.g., 15) |
| Related Kinase C | (e.g., Serine/Threonine Kinase) | ITC | Hypothetical Value (e.g., >10,000) | Hypothetical Value (e.g., 20) |
| Unrelated Protein D | (e.g., Carbonic Anhydrase) | SPR | Hypothetical Value (e.g., >50,000) | Not Applicable |
Conclusion
This guide provides a structured and experimentally robust framework for assessing the selectivity of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, a compound with limited publicly available biological data. By first identifying its primary biological target and then employing a suite of orthogonal, quantitative techniques, researchers can build a comprehensive selectivity profile. This systematic approach, grounded in sound scientific principles and methodologies, is essential for validating a compound as a selective chemical probe for basic research or for advancing it through the drug discovery pipeline. The causality behind these experimental choices lies in the necessity of a multi-faceted approach: a broad initial screen to identify potential targets, cellular assays to confirm physiological relevance, and precise biophysical measurements to quantify the strength and specificity of the interaction. This self-validating system of experiments provides the trustworthiness required for high-impact scientific research.
References
-
Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Springer Nature Experiments. [Link]
-
Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]
-
Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. [Link]
-
Four ways to measure selectivity. ResearchGate. [Link]
-
Finding a better path to drug selectivity. PMC - NIH. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. NIH. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. [Link]
-
Comparison of dose selection based on target engagement versus inhibition of receptor–ligand interaction for checkpoint inhibitors. PMC - PubMed Central. [Link]
-
Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC. [Link]
-
Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Antiviral drug. Wikipedia. [Link]
-
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. ResearchGate. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. domainex.co.uk [domainex.co.uk]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 15. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. affiniteinstruments.com [affiniteinstruments.com]
- 18. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing the Selectivity of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Abstract
The development of novel therapeutic agents requires a rigorous understanding of their molecular interactions, extending beyond the primary target to encompass a comprehensive selectivity profile. This guide presents a strategic framework for assessing the cross-reactivity of a novel research compound, 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide . While the primary biological target of this compound is not yet defined in public literature, its benzenesulfonamide structure warrants a thorough investigation into potential off-target activities, particularly within the human kinome, to ensure downstream research is built on a foundation of high-quality, well-characterized chemical matter. We will detail a tiered experimental cascade, beginning with broad biochemical profiling and progressing to cell-based target engagement confirmation, providing the scientific rationale and step-by-step protocols for key methodologies.
Introduction: The Imperative of Selectivity Profiling
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a research chemical featuring a sulfonamide core, a structure present in a wide array of approved therapeutics.[1][2] The trifluoromethyl group often enhances metabolic stability and binding affinity.[3] Before committing significant resources to elucidating the primary mechanism of action or pursuing phenotypic screens, it is paramount to establish the compound's selectivity. Undisclosed off-target interactions are a leading cause of misleading biological data and late-stage drug development failures.[4]
This guide outlines a logical, efficient, and self-validating workflow to proactively identify potential cross-reactivities. Our approach is built on two pillars:
-
Broad Kinase Profiling: The human kinome, with over 500 members, is a common source of off-target effects for many small molecules.[5][6] A broad biochemical screen is the gold standard for an initial assessment of kinase cross-reactivity.
-
Cellular Target Engagement: Following the identification of potential off-targets, it is crucial to confirm direct binding in a physiological context. The Cellular Thermal Shift Assay (CETSA®) provides an invaluable tool for this validation, measuring the stabilization of a target protein by the compound in intact cells or cell lysates.[7][8][9]
This workflow enables researchers to classify the compound's selectivity, anticipate potential toxicities, and build a robust data package for further development.
A Phased Approach to Cross-Reactivity Assessment
We propose a multi-step screening cascade designed to move from broad, high-throughput methods to more focused, physiologically relevant assays. This strategy conserves resources by concentrating on the most promising or concerning interactions identified in the initial screens.
Sources
- 1. rlandrews.org [rlandrews.org]
- 2. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. news-medical.net [news-medical.net]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzenesulfonamides
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. However, like many therapeutic agents, these compounds are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes, which can limit their bioavailability and duration of action.
The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzenesulfonamides, supported by experimental data, detailed protocols, and mechanistic visualizations to inform rational drug design.
The Mechanistic Underpinning: Blocking Metabolic "Soft Spots"
The liver is the body's primary metabolic hub, where enzymes from the cytochrome P450 (CYP) superfamily work to modify foreign compounds (xenobiotics), rendering them more water-soluble for excretion.[2][3] For benzenesulfonamides, a common metabolic route is Phase I oxidation, where CYP enzymes target electron-rich and sterically accessible sites on the molecule.[4][5][6] These vulnerable positions are often referred to as "metabolic soft spots."
A classic example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. Its primary metabolic pathway involves the oxidation of the tolyl methyl group to a hydroxymethyl group, a reaction catalyzed predominantly by the CYP2C9 enzyme.[7] This initial oxidation is the rate-limiting step in its clearance.
Fluorination enhances metabolic stability through two primary principles:
-
C-F Bond Strength: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[8] Its high bond dissociation energy makes it significantly more resistant to the oxidative cleavage mechanisms employed by CYP enzymes compared to a carbon-hydrogen (C-H) bond.[9][10] By replacing a hydrogen atom at a metabolic soft spot with fluorine, chemists can effectively "block" or sterically hinder enzymatic attack.[11][12]
-
Electronic Shielding: Fluorine is the most electronegative element. Its introduction into an aromatic ring withdraws electron density, which can deactivate the ring towards oxidative attack.[9][13] This electronic perturbation can shield not only the carbon to which it is attached but also adjacent positions from metabolism.[11]
Step-by-Step Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-Incubation: In an incubation plate, add the microsomal suspension and the test compound solution. The reason for this step is to allow the compound to equilibrate and bind to the enzymes before the reaction is initiated. Incubate for 5-10 minutes at 37°C.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution to each well. NADPH is a critical cofactor required for the catalytic activity of CYP enzymes; without it, the reaction will not proceed efficiently. [14]4. Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard.
-
Quenching: The cold acetonitrile serves a dual purpose: it immediately stops the enzymatic reaction by precipitating the microsomal proteins and prepares the sample for analysis. [15]6. Sample Analysis: Centrifuge the collection plate to pellet the precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) . [1][15]
-
Caveats and Considerations: The "Dark Side of Fluorine"
While highly effective, fluorination is not a panacea and must be applied judiciously. Medicinal chemists should be aware of potential drawbacks:
-
Metabolic Shifting: Blocking one metabolic soft spot may cause metabolism to shift to a different, sometimes less desirable, position on the molecule.
-
Oxidative Defluorination: Although the C-F bond is strong, it is not inert. Under certain biological conditions, CYP-mediated hydroxylation at a fluorinated carbon can occur, leading to the elimination of hydrogen fluoride and the formation of potentially reactive metabolites like aldehydes. [10][16][17]* Alteration of Physicochemical Properties: Fluorine is highly lipophilic. Its addition can increase a compound's overall lipophilicity, which may negatively impact aqueous solubility, increase off-target binding, or alter cell permeability. [11][13]
Conclusion
The strategic substitution of hydrogen with fluorine is a validated and highly effective strategy for enhancing the metabolic stability of benzenesulfonamides. By blocking sites of CYP-mediated oxidation, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance, as demonstrated by quantitative in vitro data. This approach, when guided by a thorough understanding of a compound's metabolic profile and executed with robust experimental validation, provides drug discovery professionals with a powerful tool to engineer molecules with improved pharmacokinetic properties, ultimately increasing the probability of developing a successful therapeutic agent.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- ResearchGate. (n.d.). The role of fluorine in medicinal chemistry | Request PDF.
- PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- PubMed. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants.
- ResearchGate. (n.d.). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Request PDF.
- ACS Publications. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study.
- IONOS. (n.d.). How to Conduct an In Vitro Metabolic Stability Study.
- PubMed Central. (2019). The Dark Side of Fluorine.
- PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- BenchChem. (n.d.). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
- BenchChem. (n.d.). Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Guide.
- ClinPGx. (n.d.). Celecoxib Pathway, Pharmacokinetics.
- Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
- ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ClinPGx [clinpgx.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. As a Senior Application Scientist, the insights and protocols presented herein are grounded in extensive field experience and a deep understanding of regulatory expectations. This document is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring the development of a robust and reliable analytical method.
Introduction: The Analytical Challenge of a Novel Sulfonamide
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a substituted sulfonamide of interest in pharmaceutical research and development. The presence of a bromine atom, a trifluoromethyl group, and an N-butyl substituent on the benzenesulfonamide core presents a unique analytical challenge. Accurate and precise quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of any potential drug product.
The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method, a widely used and versatile technique for the analysis of pharmaceutical compounds.[1] We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a comparative analysis of different approaches and providing supporting experimental designs.
Foundational Knowledge: Physicochemical Properties and Chromatographic Behavior
A thorough understanding of the physicochemical properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is the cornerstone of developing a successful analytical method. While experimental data for this specific molecule is not extensively published, we can infer its likely behavior based on its structural components and data from analogous compounds.
-
Structure and Polarity: The molecule possesses a hydrophobic core due to the benzene ring and the N-butyl group. The sulfonamide group and the electronegative fluorine and bromine atoms introduce some polarity. This moderate polarity makes it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The benzene ring is a chromophore, meaning it absorbs ultraviolet (UV) light. Substituted benzenes typically exhibit strong absorbance in the 220-280 nm range.[2] The UV spectrum of benzenesulfonamide shows absorption maxima around 218 nm and 264 nm.[3] Therefore, a UV detector is a suitable and cost-effective choice for HPLC analysis.
-
Solubility: Benzenesulfonamides generally exhibit good solubility in organic solvents like methanol and acetonitrile.[4] This is a critical consideration for the preparation of standard and sample solutions.
-
pKa: The sulfonamide proton is weakly acidic. The pKa of the sulfonamide group can be influenced by substituents on the benzene ring.[5] Understanding the pKa is crucial for controlling the ionization state of the molecule during chromatographic separation, which in turn affects retention time and peak shape.
The Analytical Workflow: A Proposed HPLC Method and Its Validation
Based on the inferred physicochemical properties, a reversed-phase HPLC method is proposed as a starting point for the analysis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. This section will outline the proposed method and then delve into the comprehensive validation process.
Sources
- 1. Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents … [ouci.dntb.gov.ua]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. UV-Vis Spectrum of Benzenesulfonamide | SIELC Technologies [sielc.com]
- 4. ベンゼンスルホンアミド ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Synthetic Strategies for Substituted Benzenesulfonamides: A Head-to-Head Comparison
Introduction
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence stems from its role as a key pharmacophore and a versatile bioisostere of carboxylic acids, capable of acting as a zinc-binding group in critical metalloenzymes like carbonic anhydrases.[1][3][4] The modularity of its synthesis allows for extensive structural diversification, enabling chemists to fine-tune pharmacological properties. This guide provides a head-to-head comparison of the principal synthetic strategies for accessing substituted benzenesulfonamides, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a framework for strategic selection.
Strategy 1: The Classical Approach via S-N Bond Formation
This is the most traditional and widely practiced method, centered on the reaction between an amine and a pre-formed arylsulfonyl chloride. Its reliability for a range of substrates makes it a foundational technique in many laboratories.
The Core Reaction: Sulfonylation of Amines
The key transformation is the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a benzenesulfonyl chloride. The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[5]
Accessing the Key Precursor: Benzenesulfonyl Chlorides
The utility of the classical approach is contingent on the availability of the corresponding benzenesulfonyl chloride. Two primary routes are employed for its synthesis:
-
Direct Chlorosulfonation of Arenes: This involves the electrophilic aromatic substitution of a substituted benzene with chlorosulfonic acid. While effective for simple, electron-rich aromatic systems, the reaction is notoriously aggressive, employing a highly corrosive reagent that limits its compatibility with sensitive functional groups.[6]
-
Oxidative Chlorination of Thiophenols: A milder alternative involves the oxidation of a corresponding thiophenol (or disulfide) to generate the sulfonyl chloride.[5][7] This route offers better functional group tolerance but requires the availability of the thiophenol precursor, which can be synthesized by the reduction of benzenesulfonyl chlorides or from anilines via diazonium salts.[8][9][10]
Workflow for the Classical Approach
Caption: General workflow for the classical synthesis of benzenesulfonamides.
Advantages and Limitations
| Feature | Assessment |
| Cost & Scalability | Excellent. Starting materials are often inexpensive commodity chemicals, making this route highly scalable. |
| Reliability | High for simple, robust substrates. It is a well-understood and extensively documented method.[5][11] |
| Reaction Conditions | Often harsh. The use of chlorosulfonic acid requires special handling and limits functional group tolerance.[7] |
| Substrate Scope | Limited by the nucleophilicity of the amine and the stability of functional groups to precursor synthesis conditions. Very low reactivity is observed with secondary amines.[5] |
| Safety | Significant concerns. Chlorosulfonic acid is highly corrosive and reacts violently with water. Sulfonation reactions can be hazardous.[7] |
Strategy 2: Modern Cross-Coupling via C-N Bond Formation
To overcome the limitations of the classical approach, modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives. These methods form the aryl C-N bond directly, offering unparalleled scope and functional group tolerance.
The Buchwald-Hartwig Amination
This palladium-catalyzed reaction has revolutionized C-N bond formation.[12] In the context of sulfonamide synthesis, it involves the coupling of a sulfonamide with an aryl halide or triflate.[1][13][14] The choice of palladium precursor (e.g., Pd(OAc)₂) and, crucially, the phosphine ligand is critical for achieving high efficiency and broad applicability. The reaction mechanism proceeds through a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[12]
The Ullmann-Type Condensation
A related, often more economical, approach is the copper-catalyzed Ullmann-type reaction.[15] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper salt (e.g., CuI) with a supporting ligand (e.g., L-proline, phenanthroline) to facilitate the coupling of sulfonamides with aryl halides at lower temperatures.[16][17][18] It is a valuable alternative to the Buchwald-Hartwig reaction, particularly in large-scale synthesis where catalyst cost is a primary concern.[15]
Workflow for C-N Cross-Coupling
Caption: General workflow for transition-metal-catalyzed C-N coupling.
Advantages and Limitations
| Feature | Assessment |
| Functional Group Tolerance | Excellent. The mild reaction conditions are compatible with a vast array of functional groups, making it ideal for late-stage synthesis on complex molecules.[12] |
| Substrate Scope | Very broad. Effective for a wide range of aryl/heteroaryl halides and sulfonamides, including those that are unreactive under classical conditions.[7][14] |
| Reaction Conditions | Generally mild (often < 120 °C). |
| Cost | Higher than classical methods due to the expense of palladium catalysts and specialized ligands. Copper catalysis offers a more cost-effective alternative.[15] |
| Product Purity | A significant consideration for pharmaceutical applications is the potential for trace metal contamination, which may require dedicated purification steps. |
Strategy 3: Emerging Oxidative S-N Coupling
Representing a more atom-economical and environmentally friendly approach, direct oxidative coupling strategies construct the S-N bond from simple precursors without the need for pre-activation to a sulfonyl chloride.
The Core Reaction: Direct Coupling of S- and N- Precursors
These methods typically involve the reaction of thiols, disulfides, or sulfinic acids directly with amines in the presence of a suitable oxidant.[2][7] Various oxidants have been employed, including iodine-based reagents (e.g., I₂O₅) and even electrochemical methods, often under metal-free conditions.[2][7] This strategy bypasses the generation of hazardous intermediates and reduces waste, aligning with the principles of green chemistry.
Workflow for Oxidative S-N Coupling
Caption: A guide for selecting the appropriate synthetic strategy.
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of N-phenylbenzenesulfonamide
This protocol is representative of the classical sulfonylation of an amine.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aniline (1.86 g, 20 mmol) and pyridine (20 mL).
-
Addition: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (3.53 g, 20 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by TLC. [19]4. Workup: Pour the reaction mixture into 100 mL of 2N aqueous HCl. A white precipitate will form. [19]5. Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and then with cold ethanol (20 mL).
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol to yield N-phenylbenzenesulfonamide as a white solid.
Protocol 2: Buchwald-Hartwig Synthesis of N-(4-methoxyphenyl)benzenesulfonamide
This protocol is representative of a modern palladium-catalyzed cross-coupling.
-
Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), Xantphos (87 mg, 0.15 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 2.44 g, 7.5 mmol).
-
Reagents: Add benzenesulfonamide (786 mg, 5 mmol) and 4-bromoanisole (1.03 g, 5.5 mmol).
-
Solvent: Evacuate and backfill the tube with argon three times. Add 25 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 18 hours.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 3: Oxidative Coupling Synthesis of Benzenesulfonamide
This protocol, adapted from the literature, represents an emerging green strategy. [20]
-
Setup: In a 25 mL sealed tube equipped with a magnetic stir bar, add benzenethiol (110 mg, 1 mmol) and iodine (I₂, 51 mg, 0.2 mmol, 20 mol%).
-
Reagents: Add acetonitrile (1 mL), aqueous ammonia (25% NH₃ in H₂O, 0.34 mL, 5 mmol), and tert-butyl hydroperoxide (70 wt.% in H₂O, 0.64 mL, 5 mmol) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C in a heating block for 16 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of distilled water.
-
Isolation: Extract the aqueous solution with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with ethyl acetate/pentane = 1:4) to yield benzenesulfonamide. [20]
References
-
Recent advances in the synthesis of N-acyl sulfonamides - PMC. National Institutes of Health. Available at: [Link]
-
Liu, W., Chen, J., & Su, W. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e355-e374. Available at: [Link]
-
Liu, W., Chen, J., & Su, W. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Synthesis of benzene-sulfonamide. PrepChem.com. Available at: [Link]
- Process for the preparation of benzene sulfonamides. Google Patents.
- Method for synthesizing benzene sulfonamide compounds. Google Patents.
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
-
General synthetic route for the synthesis of the primary benzenesulfonamides incorporating bis-ureido moieties 8–19. ResearchGate. Available at: [Link]
-
Organic Synthesis of Substituted Chlorinated Benzenesulfonamides as Selective Inhibitors of Several CA Isoforms. Semantic Scholar. Available at: [Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Institutes of Health. Available at: [Link]
-
(PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Library of Medicine. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. National Institutes of Health. Available at: [Link]
-
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. Available at: [Link]
-
Thiophenol. Wikipedia. Available at: [Link]
-
Benzenesulfonamide. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. Available at: [Link]
-
Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. National Institutes of Health. Available at: [Link]
-
Thiophenol. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. ResearchGate. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]
- Preparation method of thiophenol. Google Patents.
- Process for the production of benzenesulfonamides. Google Patents.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Solvent-Free Synthesis of Thiophenol Using Uncatalyzed Transfer Hydrogenation. ResearchGate. Available at: [Link]
-
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Semantic Scholar. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling. ResearchGate. Available at: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
-
Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan). PrepChem.com. Available at: [Link]
- Process to prepare sulfonamides. Google Patents.
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. National Institutes of Health. Available at: [Link]
-
Is this reaction possible between pBenzenesulfonic aniline and aniline? Reddit. Available at: [Link]
-
Reaction of arylsulfonyl chlorides with aryl boronic acid pinacol ester... ResearchGate. Available at: [Link]
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Thiophenol - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are foundational to laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, a halogenated trifluoromethyl-containing benzenesulfonamide derivative. Due to its chemical structure, this compound must be managed as hazardous waste. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and all local, state, and federal regulations, is imperative.
Hazard Identification and Risk Assessment
-
Halogenated Organic Compound: Brominated compounds can be toxic and environmentally persistent.
-
Trifluoromethyl Group: The C-F bond is exceptionally strong, making compounds containing the -CF3 group highly stable and resistant to natural degradation. Inappropriate disposal, such as incineration at inadequate temperatures, can lead to the formation of hazardous byproducts.
-
Benzenesulfonamide Core: This functional group is common in pharmaceuticals and can possess biological activity.
Given these characteristics, all waste containing this compound must be considered hazardous. Under the Resource Conservation and Recovery Act (RCRA), such materials would likely be classified as hazardous waste, necessitating a "cradle-to-grave" management approach.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation.[4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption and skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and accidental eye contact. |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol
The proper disposal of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a multi-step process that begins at the point of generation.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
-
Solid Waste: Collect all solid waste contaminated with 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, including unused reagent, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips. This waste stream is classified as halogenated organic solid waste .
-
Liquid Waste: Collect any solutions containing 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. This waste stream is classified as halogenated organic liquid waste .
-
Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the compound should be placed in a designated, puncture-proof sharps container for hazardous waste.
Crucially, do NOT mix halogenated waste with non-halogenated waste streams. [6] Mixing these waste streams can significantly increase disposal costs and complicate the disposal process.
Step 2: Container Selection and Labeling
The integrity of the waste containment is paramount for safe storage and transport.
-
Container Choice: Use only containers that are chemically compatible with the waste. For liquid waste, high-density polyethylene (HDPE) or glass bottles are typically appropriate. For solid waste, use a sealable, puncture-resistant container. Ensure the container is in good condition, with no cracks or leaks.[7][8]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste "[9]
-
The full chemical name: "4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide " and any other components in the waste stream with their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][8]
-
Location: The SAA must be under the direct control of laboratory personnel.
-
Containment: Keep waste containers securely closed except when adding waste.[8] Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.
-
Segregation: Store incompatible waste streams separately within the SAA to prevent accidental mixing. For instance, keep halogenated organic waste away from strong acids, bases, and oxidizers.[8]
Step 4: Final Disposal
Final disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
-
DO NOT dispose of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in the regular trash.[10]
-
DO NOT discharge this chemical or its solutions down the sewer drain.[11]
-
DO NOT attempt to neutralize or treat this chemical waste in the lab unless you are following a specifically approved and validated procedure.
The recommended final disposal method for halogenated organic compounds like this is high-temperature incineration in a facility permitted to handle such waste. This process ensures the complete destruction of the molecule, preventing its release into the environment.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide waste.
Caption: Disposal workflow for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
University of Louisville. (n.d.). Halogenated Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. epa.gov [epa.gov]
- 3. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. uakron.edu [uakron.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide
Introduction: A Proactive Approach to Safety
As researchers and developers, our work with novel chemical entities is foundational to scientific progress. 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a compound with structural motifs common in medicinal chemistry. Its safe handling is not merely a matter of compliance but a prerequisite for robust and reproducible science. This guide provides a comprehensive framework for personal protective equipment (PPE) and handling protocols.
While a specific Safety Data Sheet (SDS) for this exact N-butyl derivative is not publicly available, a conservative risk assessment can be constructed by analyzing its core structure and data from close structural analogs. The guidance herein is based on the known hazards of brominated aromatics, sulfonamides, and the physicochemical effects of trifluoromethyl groups.[1] This proactive, science-led approach ensures a high margin of safety when dealing with compounds of unknown toxicological profiles.
Hazard Identification and Risk Assessment: Understanding the Molecule
Before any handling, a thorough risk assessment is mandatory.[2] The primary hazards associated with 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide are derived from its constituent parts:
-
Benzenesulfonamide Core: This class of compounds can cause skin and serious eye irritation.[1][3] Inhalation of dusts may also lead to respiratory tract irritation.[1]
-
Brominated Aromatic System: Brominated organic compounds demand careful handling to prevent exposure.[4] They can be corrosive and toxic, with potential for environmental persistence.[5][6]
-
Trifluoromethyl (-CF3) Group: While the C-F bond is very stable, the primary influence of the -CF3 group in this context is physicochemical.[7] It significantly increases the molecule's lipophilicity, which can enhance its ability to permeate biological membranes, including the skin.[8][9] This property elevates the importance of robust dermal protection.
Based on this analysis, the primary routes of exposure and associated risks are:
-
Dermal Contact: Risk of skin irritation and, critically, systemic absorption due to enhanced lipophilicity.
-
Inhalation: Risk of respiratory tract irritation, particularly when handling the compound as a fine powder.
-
Ingestion: Assumed to be toxic if swallowed, a standard precaution for most research chemicals.
The Hierarchy of Controls: Engineering Safety into the Workflow
Personal Protective Equipment (PPE) is the final line of defense.[11] Before relying on PPE, more effective engineering and administrative controls must be implemented in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450).[12][13]
-
Engineering Controls (Primary): All procedures involving this compound, especially handling the solid or preparing stock solutions, must be performed within a certified chemical fume hood. This minimizes inhalation exposure.[14][15] For weighing small quantities, a ventilated balance enclosure is an acceptable alternative.
-
Administrative Controls:
Core Personal Protective Equipment (PPE) Protocol
The following table summarizes the minimum PPE requirements for handling 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. Specific tasks may require an elevated level of protection.
| Protection Type | Specification | Rationale and Causality |
| Eye / Face | ANSI Z87.1-rated chemical splash goggles. | Minimum Requirement. Protects against dust particles and minor splashes. The sulfonamide structure is associated with serious eye irritation.[1] |
| Face shield worn over safety goggles. | Required for >1g scale or splash-risk operations. Provides full-face protection from splashes when transferring solutions or during spill cleanup.[11] | |
| Hand | Nitrile gloves (minimum 4 mil thickness). | Minimum Requirement. Provides chemical resistance to a broad range of substances. Check manufacturer data for compatibility. |
| Double-gloving (two pairs of nitrile gloves). | Required for handling concentrate, >1g scale, or prolonged tasks. Minimizes risk of exposure from undetected pinholes or tears. Change outer glove immediately upon contamination.[11] | |
| Body | Flame-resistant lab coat, fully buttoned with tight cuffs. | Minimum Requirement. Protects skin and personal clothing from incidental contact and minor spills. |
| Chemically resistant apron (worn over lab coat). | Required for >5g scale or significant splash-risk. Provides an additional barrier of protection for the torso. | |
| Respiratory | Not typically required if used in a fume hood. | A certified fume hood provides primary respiratory protection. |
| NIOSH-approved N95 respirator. | Required for weighing large quantities outside a ventilated enclosure or during spill cleanup of solid. Protects against inhalation of aerosolized fine particles. |
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Operational Plans
Adherence to established procedures is critical for safety.[14]
Weighing the Solid Compound (<1 gram)
-
Preparation: Don all base-level PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood or ventilated balance enclosure is operational.
-
Staging: Place a weigh boat on the analytical balance, tare the balance, and place all necessary tools (spatulas) inside the hood.
-
Transfer: Carefully open the primary container inside the hood. Use a clean spatula to transfer a small amount of the solid to the weigh boat. Avoid creating airborne dust.
-
Sealing: Immediately and securely close the primary container.
-
Cleanup: Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe in the designated halogenated solid waste container.
Preparing a Solution
-
Preparation: Don enhanced PPE (goggles, double nitrile gloves, lab coat). All work must be performed in a fume hood.
-
Weighing: Follow the procedure above to weigh the desired amount of solid.
-
Dissolution: Place the weigh boat containing the solid into your target flask or beaker inside the hood. Use a wash bottle with the chosen solvent to rinse any remaining solid from the weigh boat into the vessel.
-
Solubilization: Add the remaining solvent to the vessel and stir until fully dissolved. Keep the vessel covered (e.g., with a watch glass or cap) as much as possible.
-
Storage: Transfer the final solution to a clearly labeled, sealed container. The label must include the chemical name, concentration, solvent, date, and your initials.[17]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility. As a brominated and fluorinated organic compound, all waste must be treated as halogenated hazardous waste .[18][19]
-
Contaminated Solid Waste: All used gloves, wipes, weigh boats, and contaminated silica gel should be collected in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.[20]
-
Contaminated Liquid Waste: Unused solutions and solvent rinses from cleaning glassware must be collected in a separate, sealed, and clearly labeled "Halogenated Liquid Waste" container.[21] Do not mix with non-halogenated or aqueous waste streams.
-
Glassware Decontamination:
-
Perform an initial rinse with a small amount of the solvent used in the procedure, collecting the rinse-ate in the halogenated liquid waste container.
-
Wash the glassware with soap and water.
-
Perform a final rinse with acetone or another suitable solvent.
-
-
Spill Cleanup:
-
For small powder spills within a fume hood, gently wipe with a cloth dampened with soapy water.
-
For larger spills, cordon off the area. Wear enhanced PPE, including respiratory protection (N95).[3] Cover the spill with an inert absorbent material. Carefully sweep the material into a designated waste container. Decontaminate the area thoroughly.
-
Emergency Procedures
In case of accidental exposure, immediate and correct action is vital.[22]
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
References
-
A Guide to Hazardous Materials and Laboratory Safety. (n.d.). OSHA Education Center. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Chemical Safety. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. Retrieved from [Link]
-
Duffus, J. H., & Worth, H. G. J. (2006). Safe Handling of Chemicals. In Fundamental Toxicology. Royal Society of Chemistry. Retrieved from [Link]
-
Halogenated Waste. (n.d.). University of Louisville Department of Environmental Health and Safety. Retrieved from [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Journal of Infusion Nursing. Retrieved from [Link]
-
Duffus, J. H., & Worth, H. G. J. (1996). Safe handling of chemicals. In Fundamental Toxicology for Chemists. Royal Society of Chemistry. Retrieved from [Link]
-
Safe Handling of Chemicals. (2022). YouTube. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
LCSS: BROMINE. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Standard Operating Procedure: Bromine. (n.d.). Scribd. Retrieved from [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. Retrieved from [Link]
-
Bromination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Chemical Safety Guide | RS [uk.rs-online.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dollycorporation.com [dollycorporation.com]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. pppmag.com [pppmag.com]
- 12. mastercontrol.com [mastercontrol.com]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. oshaeducationcenter.com [oshaeducationcenter.com]
- 15. LCSS: BROMINE [web.stanford.edu]
- 16. osha.gov [osha.gov]
- 17. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 18. bucknell.edu [bucknell.edu]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
- 20. uakron.edu [uakron.edu]
- 21. 7.2 Organic Solvents [ehs.cornell.edu]
- 22. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
